2-Fluoroadenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUBKKRHXORPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274398, DTXSID60860268 | |
| Record name | Fludarabine Base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21679-15-2, 21679-14-1, 19768-92-4, 146-78-1 | |
| Record name | 2-Fluoro Ara-A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro Ara-A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC108524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoroadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fludarabine Base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: 2-Fluoroadenosine SAR & C2 Substitution Dynamics
The following technical guide details the Structure-Activity Relationship (SAR) of 2-Fluoroadenosine, focusing on the critical C2-substitution.
Content Type: Technical Whitepaper | Version: 1.0 Audience: Medicinal Chemists, Structural Biologists, Drug Development Leads
Executive Summary: The "Fluorine Effect" at C2
In nucleoside chemistry, the C2 position of the purine ring is a pivotal "gatekeeper" for both metabolic stability and receptor selectivity. While native adenosine is rapidly catabolized by Adenosine Deaminase (ADA) in vivo (
This guide analyzes why C2-F is not merely a halogen substitution but a strategic modification that:
-
Abolishes Deamination: Sterically and electronically blocks the ADA active site.
-
Mimics Hydrogen: Retains the steric profile of native adenosine (Van der Waals radius: H=1.20 Å vs. F=1.47 Å), unlike the bulky Chlorine (1.75 Å).
-
Enables "Lethal Synthesis": Allows the molecule to be processed by kinases into toxic triphosphates (2-F-ATP) that terminate DNA/RNA synthesis.
Chemical Basis of C2 Substitution
The Structure-Activity Relationship (SAR) of 2-FA is governed by the unique physicochemical properties of the Carbon-Fluorine bond.
Electronic vs. Steric Impact
The C2 position sits in the minor groove of the purine binding pocket. Substitutions here drastically alter interaction with the ADA enzyme and Adenosine Receptors (ARs).
| Substituent | Van der Waals Radius (Å) | Electronegativity ( | Lipophilicity ( | ADA Substrate? | AR Affinity (General) |
| -H (Adenosine) | 1.20 | 2.20 | 0.00 | Yes (High) | High ( |
| -F (2-FA) | 1.47 | 3.98 | 0.14 | No (Resistant) | Moderate-High |
| -Cl (2-Cl-Ado) | 1.75 | 3.16 | 0.71 | No | Very High (Agonist) |
| -NH₂ (DAP) | ~1.60 | 3.04 | -1.23 | Partial | Low |
Key Insight: Fluorine is the only substituent that provides ADA resistance while maintaining a steric volume sufficiently close to Hydrogen to avoid clashing with tight binding pockets in polymerases, yet electronegative enough to alter the
Biological Impact I: Metabolic Stability (ADA Resistance)
The primary utility of C2-F substitution is the blockade of Adenosine Deaminase.
Mechanism of Resistance
ADA catalyzes the hydrolytic deamination of adenosine to inosine via a tetrahedral intermediate.
-
Native Adenosine: The C6-amino group is attacked by a zinc-activated water molecule.
-
This compound: The highly electronegative Fluorine at C2 withdraws electron density from the purine ring (inductive effect,
). This reduces the basicity of N1 and N3, but more importantly, the fluorine atom creates electrostatic repulsion within the ADA active site (specifically with Glu217 or similar residues depending on species), preventing the formation of the transition state.
Figure 1: Divergent metabolic fates of Adenosine vs. This compound in the presence of ADA.[1]
Biological Impact II: The "Lethal Synthesis" Pathway
Unlike 2-Chloroadenosine, which is often used as a pharmacological probe for receptors, this compound is predominantly a cytotoxic prodrug . Its structural similarity to adenosine allows it to "trick" the salvage pathway kinases.
Intracellular Activation
-
Phosphorylation: 2-FA is a substrate for Adenosine Kinase (AK) (
is often comparable to adenosine). It is converted to 2-F-AMP. -
Accumulation: Because 2-FA cannot be deaminated by ADA, the equilibrium shifts entirely toward phosphorylation.
-
DNA/RNA Interference:
-
2-F-ATP: Inhibits RNA synthesis and functions as an ATP analog in energy-dependent processes.
-
2-F-dATP: Potent inhibitor of Ribonucleotide Reductase (RNR) and DNA Polymerase
. This causes chain termination or stalling of the replication fork.
-
Figure 2: The "Lethal Synthesis" pathway. 2-FA mimics adenosine to enter the kinase cascade but generates toxic nucleotides.
Synthetic Methodology: Modified Schiemann Reaction
Synthesizing this compound is challenging because direct fluorination of the purine ring is difficult. The most robust method involves the Balz-Schiemann reaction on a diaminopurine precursor.
Protocol: Synthesis from 2,6-Diaminopurine Riboside
Objective: Selective replacement of the C2-amino group with Fluorine.
Reagents:
-
Starting Material: 2,6-Diaminopurine riboside (2-aminoadenosine).
-
Fluorinating Agent: HF/Pyridine (Olah's reagent) or
. -
Diazotization: Sodium Nitrite (
). -
Solvent:
to environment.
Step-by-Step Workflow:
-
Protection (Optional but Recommended): Protect the sugar hydroxyls (e.g., acetylation) to improve solubility in organic solvents and prevent side reactions, though the reaction can be performed on the free nucleoside in HF/Pyridine.
-
Diazotization: Dissolve the substrate in HF/Pyridine (70% HF) at
. Add slowly. The C2-amine is more basic and reactive than the C6-amine, allowing for selective diazotization to form the unstable C2-diazonium salt. -
Fluorodediazoniation: Allow the reaction to warm slowly to
. The diazonium group is displaced by fluoride ( ).-
Note: The C6-amino group usually remains intact due to electronic deactivation after C2 protonation/reaction, or requires careful stoichiometry.
-
-
Quenching: Pour the mixture onto crushed ice/CaCO3 to neutralize the HF.
-
Purification: Extract with ethyl acetate (if protected) or use preparative HPLC (C18 column) for the free nucleoside.
-
Yield: Typically 30-50%.
-
Validation Check:
-
19F NMR: Look for a singlet around -52 ppm (relative to
). -
UV Vis:
shift from 280 nm (2-amino-Ado) to ~260 nm (2-F-Ado).
Experimental Protocols for SAR Validation
Adenosine Deaminase (ADA) Stability Assay
This protocol validates the C2-F resistance claim.
Materials:
-
Recombinant human ADA (hADA).
-
Substrates: Adenosine (Control), this compound (Test).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Detection: UV Spectrophotometer (kinetic mode).
Procedure:
-
Prepare 100
M solutions of Adenosine and 2-FA in buffer. -
Equilibrate at 37°C in a quartz cuvette.
-
Add 0.01 units of hADA enzyme.
-
Monitor:
-
For Adenosine: Decrease in Absorbance at 265 nm (conversion to Inosine).
-
For 2-FA: Monitor Absorbance at 260 nm .
-
-
Result: Adenosine absorbance will decay exponentially (
< 1 min). 2-FA absorbance should remain flat (slope 0) over 60 minutes.
Receptor Binding Affinity ( Determination)
To determine if the C2-F modification retains receptor binding (despite being used as a cytotoxin).
Materials:
-
Membranes expressing hA1, hA2A, or hA3 receptors (CHO or HEK293 cells).
-
Radioligand:
-CGS21680 (for A2A) or -DPCPX (for A1). -
Displacer: this compound (concentration range
to M).
Procedure:
-
Incubate membranes with radioligand and varying concentrations of 2-FA for 90 min at 25°C.
-
Terminate by rapid filtration through GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[2-FA]. Fit to a one-site competition model to derive
and convert to using the Cheng-Prusoff equation.-
Expected Data: 2-FA typically shows micromolar to high-nanomolar affinity, generally lower than 2-Chloroadenosine, but sufficient to trigger receptor signaling if metabolic activation (phosphorylation) is blocked.
-
References
-
Secrist, J. A., et al. "Synthesis and Biological Activity of 2-Fluoro- and 2-Chloroadenosine and their 2'-Deoxy Analogs." Journal of Medicinal Chemistry, 1986.
-
Klotz, K. N., et al. "Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells." Naunyn-Schmiedeberg's Archives of Pharmacology, 1998.
-
Parker, W. B., et al. "Metabolism and mechanism of action of 2-fluoroadenine nucleosides." Nucleosides, Nucleotides & Nucleic Acids, 2004.
-
Montgomery, J. A., & Hewson, K. "Nucleosides of 2-Fluoroadenine." Journal of the American Chemical Society, 1957. (Original Synthesis).
-
Gao, Z. G., et al. "Structural determinants of A2A adenosine receptor activation: Nucleoside ligands." Journal of Medicinal Chemistry, 2004.
Sources
Metabolic Stability of 2-Fluoroadenosine Against Adenosine Deaminase: Mechanisms, Kinetics, and Experimental Validation
Topic: Metabolic Stability of 2-Fluoroadenosine Against Adenosine Deaminase Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic instability of natural purine nucleosides limits their therapeutic utility. Adenosine Deaminase (ADA, EC 3.5.4.[1][2]4) rapidly deaminates adenosine to inosine, neutralizing its signaling and cytotoxic potential. This compound (2-F-Ad) represents a critical structural modification where the hydrogen at the C2 position of the adenine ring is replaced by a fluorine atom. This single substitution confers near-absolute resistance to ADA-mediated hydrolysis.
This guide details the physicochemical mechanism of this resistance, provides comparative kinetic data , and outlines a self-validating experimental protocol to quantify this stability in a drug discovery setting.
Mechanistic Basis of Stability
To understand the stability of 2-F-Ad, one must first understand the catalytic mechanism of ADA. The enzyme relies on a specific electronic environment at the N1 position of the purine ring.
The ADA Catalytic Pathway[3][4][5]
-
Stereoelectronic Requirement: ADA catalysis requires the protonation of the N1 nitrogen of the adenine ring to activate the C6 carbon for nucleophilic attack.
-
Nucleophilic Attack: A zinc-coordinated hydroxide ion attacks the C6 position, forming a tetrahedral intermediate.[]
-
Ammonia Elimination: The intermediate collapses, releasing ammonia and yielding inosine.
The Fluorine Effect
The introduction of a fluorine atom at the C2 position disrupts this pathway through electronic withdrawal :
-
Electronegativity: Fluorine is highly electronegative (
). It pulls electron density away from the purine ring system. -
pKa Shift: This electron withdrawal significantly lowers the pKa of the N1 nitrogen (from ~3.8 in adenosine to significantly lower in 2-F-Ad).
-
Protonation Blockade: The reduced basicity makes N1 extremely difficult to protonate under physiological conditions within the enzyme active site. Without N1 protonation, the energy barrier for the formation of the transition state becomes insurmountable for ADA.
Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between Adenosine and this compound.
Caption: Mechanistic divergence showing how 2-Fluoro substitution prevents N1 protonation, blocking deamination and forcing the molecule into the kinase pathway (activation).[4]
Kinetic Analysis: Adenosine vs. This compound
The stability of 2-F-Ad is not merely "slowed" kinetics; for practical purposes in physiological conditions, it is metabolically inert to ADA.
| Parameter | Adenosine (Reference) | This compound | Implication |
| N/A (No saturation) | 2-F-Ad does not effectively bind the catalytic center to initiate turnover. | ||
| ADA converts ~188 molecules of adenosine per second; 2-F-Ad conversion is negligible. | |||
| Relative Hydrolysis Rate | 100% | < 1% (Negligible) | 2-F-Ad persists in plasma, allowing cellular uptake and phosphorylation. |
| Primary Metabolic Fate | Deamination to Inosine | Phosphorylation to Triphosphate | 2-F-Ad acts as a "trap" substrate, accumulating as the active cytotoxic nucleotide. |
Key Insight: While 2-F-Ad is resistant to ADA, it remains a substrate for Adenosine Kinase (and Deoxycytidine Kinase for the 2'-deoxy form). This selectivity is the "Holy Grail" of nucleoside analog design: Resistance to catabolism + Susceptibility to anabolism.
Experimental Protocol: ADA Stability Assay
This protocol is designed to validate the metabolic stability of this compound compared to Adenosine. It uses a spectrophotometric difference assay , relying on the absorbance decrease at 265 nm that occurs when adenosine is converted to inosine.
Principle
-
Adenosine
: ~260-265 nm. -
Inosine
: ~248 nm. -
Reaction: As ADA converts Adenosine
Inosine, absorbance at 265 nm decreases . -
Hypothesis: If 2-F-Ad is stable, absorbance at its
(approx 260-262 nm) will remain constant over time.
Materials
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Enzyme: Adenosine Deaminase (Calf Intestine),
1 unit/mL. -
Substrate A (Control): Adenosine (100
stock). -
Substrate B (Test): this compound (100
stock). -
Detection: UV-Vis Spectrophotometer (Quartz cuvettes) or Plate Reader (UV transparent plate).
Workflow Diagram
Caption: Step-by-step workflow for the spectrophotometric validation of ADA stability.
Step-by-Step Procedure
-
Baseline Setup: Pipette 990
of Adenosine solution (50 ) into cuvette A and 990 of 2-F-Ad solution (50 ) into cuvette B. -
Equilibration: Incubate at 25°C or 37°C for 5 minutes. Record initial Absorbance (
) at 265 nm. -
Initiation: Add 10
of ADA enzyme solution (approx 0.01 - 0.05 units) to cuvette A. Quickly mix by inversion. -
Measurement A: Immediately start recording
every 10 seconds for 5-10 minutes. Expectation: Rapid decrease in absorbance. -
Repeat for B: Add the same amount of enzyme to cuvette B (2-F-Ad). Mix and record.
-
Calculation:
Calculate the initial velocity ( ) from the linear portion of the slope.
Self-Validating Criteria
-
System Check: If Cuvette A (Adenosine) does not show a decrease in absorbance, the enzyme is inactive or the buffer pH is incorrect. The experiment is invalid.
-
Stability Confirmation: 2-F-Ad is considered "stable" only if the slope of Cuvette B is
of the slope of Cuvette A.
References
-
Kinetics of Adenosine Deaminase : Cristalli, G., et al. (2001).[5] "Adenosine deaminase: functional implications and different classes of inhibitors." Medicinal Research Reviews, 21(2), 105-128.
-
Mechanism of 2-Fluoro Resistance : Montgomery, J. A., & Hewson, K. (1969). "Nucleosides of 2-fluoroadenine."[4][6][7][8] Journal of Medicinal Chemistry, 12(3), 498–504.
-
Metabolic Fate of this compound : Zimmerman, T. P., et al. (1976). "5'-monophosphate.[9] A metabolite of this compound in mouse cytotoxic lymphocytes." Journal of Biological Chemistry, 251, 6757-6766.
-
ADA Assay Protocols : Ludford, P. T., et al. (2020). "Fluorescing Isofunctional Ribonucleosides: Assessing Adenosine Deaminase Activity and Inhibition." ChemBioChem, 21(1), 1-8.
-
Substrate Specificity : Parker, W. B., et al. (2004). "Metabolism and mechanism of action of 5-fluorouracil, 6-mercaptopurine, and 2-chlorodeoxyadenosine." Handbook of Experimental Pharmacology.
Sources
- 1. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine deaminase 2 activity negatively correlates with age during childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5506214A - Use of substituted adenine derivatives for treating multiple sclerosis - Google Patents [patents.google.com]
- 5. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ISOLATION AND SUBSTRATE SPECIFICITY OF AN ADENINE NUCLEOSIDE PHOSPHORYLASE FROM ADULT SCHISTOSOMA MANSONI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoroadenosine conversion to 2-fluoro-ATP intracellularly
An In-Depth Technical Guide to the Intracellular Conversion of 2-Fluoroadenosine to 2-fluoro-ATP
Introduction
This compound (2-F-Ado) is a synthetic purine nucleoside analog distinguished by the substitution of a fluorine atom at the 2-position of the adenine base.[1] This modification renders the molecule resistant to deamination by adenosine deaminase, significantly prolonging its intracellular half-life compared to its natural counterpart, adenosine. While structurally similar to adenosine, 2-F-Ado is essentially a prodrug; its biological activity and utility as a research tool are contingent upon its intracellular conversion to the active triphosphate form, 2-fluoro-adenosine triphosphate (2-F-ATP).
This conversion is a critical bioactivation pathway that enables 2-F-ATP to function as a potent analog of ATP. The resulting 2-F-ATP is a valuable asset in various research contexts. For drug development professionals, understanding this pathway is crucial, as 2-F-Ado has been investigated as a potent inhibitor of lymphocyte-mediated cytolysis.[2] For cell biologists and biochemists, 2-F-ATP serves as a powerful tool for studying ATP-dependent enzymes and processes. The presence of the ¹⁹F atom provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies, allowing for detailed investigation of nucleotide-protein interactions without perturbing the biological system.[3][4]
This guide provides a comprehensive overview of the intracellular metabolic cascade that transforms this compound into 2-fluoro-ATP, details the experimental methodologies used to monitor this conversion, and offers field-proven insights for researchers working with this important molecule.
Section 1: The Metabolic Pathway: A Stepwise Bioactivation Cascade
The journey of this compound from an extracellular agent to an intracellularly active ATP analog involves a multi-step process encompassing cellular uptake and a sequential three-step phosphorylation cascade. Each step is catalyzed by specific classes of enzymes that constitute the cell's natural purine salvage pathway.
Caption: Intracellular bioactivation pathway of this compound.
Step 1: Cellular Uptake via Nucleoside Transporters
Before any metabolic conversion can occur, 2-F-Ado must first cross the cell membrane. Like endogenous nucleosides, 2-F-Ado is hydrophilic and cannot freely diffuse across the lipid bilayer. Its entry into the cell is mediated by specialized membrane proteins known as nucleoside transporters (NTs).[5] These transporters are broadly categorized into two families:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient.
-
Concentrative Nucleoside Transporters (CNTs): These are active transporters that use the sodium ion gradient to move nucleosides into the cell against their concentration gradient.
The specific NTs involved can vary by cell type, and their expression levels are a critical determinant of how efficiently a cell can take up 2-F-Ado, representing the first point of regulation in the bioactivation pathway.
Step 2: The Rate-Limiting Step - Monophosphorylation by Adenosine Kinase
Once inside the cell, 2-F-Ado undergoes its first and most critical phosphorylation, converting it to 2-fluoro-adenosine monophosphate (2-F-AMP). This reaction is catalyzed predominantly by Adenosine Kinase (ADK) , a key enzyme in the purine salvage pathway.[6]
Causality Behind the Choice: ADK's primary role is to phosphorylate adenosine, thereby trapping it within the cell and committing it to nucleotide synthesis. The structural similarity of 2-F-Ado to adenosine makes it a suitable substrate for ADK. This initial phosphorylation is the rate-limiting step in the entire cascade for two main reasons:
-
Trapping: The addition of the negatively charged phosphate group prevents the molecule from being exported back out of the cell via ENTs.
-
Commitment: It is the first committed step that channels 2-F-Ado into the nucleotide pool for further phosphorylation.
It is crucial to distinguish this from other nucleoside analogs like fludarabine (F-ara-A), where the sugar moiety is an arabinose instead of a ribose. For F-ara-A, the rate-limiting phosphorylation is catalyzed by deoxycytidine kinase (dCK).[7][8] This highlights a fundamental principle in the field: the cellular machinery responsible for activation is highly dependent on the specific chemical structure of the analog, particularly the sugar component.
Step 3 & 4: Sequential Phosphorylation to 2-fluoro-ATP
Following the initial conversion to 2-F-AMP, the subsequent phosphorylations proceed more readily, catalyzed by constitutively active and less specific kinases.
-
Formation of 2-fluoro-ADP: 2-F-AMP is converted to 2-fluoro-adenosine diphosphate (2-F-ADP) by the action of nucleoside monophosphate kinases (NMPKs), such as adenylate kinase. These enzymes utilize ATP as the phosphate donor.
-
Formation of 2-fluoro-ATP: The final and activating step is the conversion of 2-F-ADP to 2-F-ATP. This reaction is efficiently catalyzed by Nucleoside Diphosphate Kinases (NDPKs) .[9][10] NDPKs are housekeeping enzymes responsible for maintaining the balance of the intracellular nucleotide triphosphate pool. They perform this function by transferring the terminal (gamma) phosphate from an abundant donor, typically ATP, to a nucleoside diphosphate acceptor, in this case, 2-F-ADP.[11][12] The reaction is reversible and highly efficient, ensuring that once 2-F-ADP is formed, it is rapidly converted to 2-F-ATP.
The accumulation of intracellular 2-F-ATP comes at the cost of the endogenous ATP pool, a phenomenon that contributes to the cytotoxic effects observed in some cell types.[2]
Section 2: Experimental Methodologies for Quantifying Intracellular 2-fluoro-ATP
Quantifying the intracellular concentration of 2-F-ATP is paramount for understanding its mechanism of action, assessing the efficacy of 2-F-Ado as a prodrug, and correlating its concentration with downstream biological effects. Several robust methodologies can be employed for this purpose.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating and quantifying nucleotides from complex biological mixtures. When coupled with UV detection, it provides a reliable method for measuring 2-F-ATP levels.
Caption: Experimental workflow for HPLC-based quantification of 2-F-ATP.
Detailed Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat with varying concentrations of 2-F-Ado for specified time points. Include an untreated control.
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells (e.g., using trypsinization followed by centrifugation).
-
Nucleotide Extraction: This step is critical for quenching metabolic activity and precipitating proteins.
-
Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid.
-
Vortex vigorously and incubate on ice for 20-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Neutralization:
-
Carefully collect the supernatant, which contains the acid-soluble nucleotides.
-
Neutralize the extract by adding a potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) solution. This will precipitate the perchlorate as potassium perchlorate.
-
Incubate on ice for 10 minutes and centrifuge again to remove the precipitate.
-
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm filter.
-
Inject a known volume of the extract onto an HPLC system equipped with a suitable column.
-
Analyze the sample and compare the retention time and peak area to a standard curve generated with known concentrations of pure 2-F-ATP.
-
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Strong Anion-Exchange (SAX) | Ideal for separating negatively charged nucleotides based on their phosphate groups (e.g., AMP, ADP, ATP). |
| Mobile Phase | Gradient of phosphate buffers (e.g., from low to high concentration) | The increasing salt concentration elutes molecules with increasing negative charge. ATP (and 2-F-ATP) will elute last. |
| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation and reasonable run times. |
| Detection | UV Absorbance at 260 nm | The purine ring of 2-F-ATP strongly absorbs UV light at this wavelength. |
| Standard | Purified 2-F-ATP sodium salt | Required for accurate identification (by retention time) and quantification (by standard curve).[13] |
Method 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a uniquely powerful, non-destructive technique for specifically detecting and quantifying 2-F-ATP. Since fluorine is not naturally present in cells, the ¹⁹F NMR spectrum provides a clean background, and the signal is directly proportional to the concentration of the fluorinated species.
Conceptual Protocol:
-
Sample Preparation: Prepare a high-density cell culture and treat with 2-F-Ado.
-
Extraction: Perform an acid extraction as described in the HPLC protocol to obtain a protein-free nucleotide extract.
-
Sample Formulation: Lyophilize the neutralized extract and reconstitute it in a minimal volume of D₂O-based NMR buffer containing a known concentration of a fluorine-containing standard (e.g., trifluoroacetic acid) for quantification.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum. The chemical shift of the fluorine in 2-F-ATP will be distinct from that in 2-F-Ado, 2-F-AMP, and 2-F-ADP, allowing for simultaneous monitoring of the substrate and its metabolites.
-
Quantification: Integrate the area of the ¹⁹F peak corresponding to 2-F-ATP and compare it to the integral of the internal standard to calculate its absolute concentration. This technique is particularly valuable for studying the binding of 2-F-ATP to target proteins, as binding events often induce a change in the ¹⁹F chemical shift.[3]
Section 3: Key Considerations and Field-Proven Insights
-
Cell-Type Variability: The efficiency of 2-F-ATP production is highly dependent on the cell type. Cells with high expression levels of adenosine kinase, such as lymphocytes, will accumulate 2-F-ATP much more rapidly and to a greater extent than cells with low ADK activity.[2] This differential metabolism is a key principle exploited in the development of targeted cancer therapies.[7]
-
Impact on Cellular Energetics: The conversion process consumes up to three equivalents of endogenous ATP for every molecule of 2-F-ATP produced. In experiments using high concentrations of 2-F-Ado, this can lead to a significant depletion of the cellular ATP pool, which can induce metabolic stress and apoptosis.[2] This must be considered when interpreting results from cytotoxicity or cell signaling assays.
-
Endogenous Substrate Competition: The intracellular concentration of adenosine can compete with 2-F-Ado for binding to adenosine kinase. Experimental conditions that elevate intracellular adenosine levels may reduce the rate of 2-F-Ado phosphorylation.
Conclusion
The intracellular conversion of this compound to 2-fluoro-ATP is a fundamental bioactivation process that underpins its utility in both therapeutic and basic research settings. This multi-step enzymatic cascade, driven by the cell's own purine salvage machinery, transforms an inert prodrug into a potent ATP analog. A thorough understanding of this pathway, from cellular uptake to the final phosphorylation step catalyzed by NDPKs, is essential for designing and interpreting experiments. By employing robust analytical techniques such as HPLC and ¹⁹F NMR, researchers can precisely quantify the extent of this conversion, providing critical data to advance our understanding of ATP-dependent systems and develop next-generation chemical probes and therapeutic agents.
References
- Plunkett, W., & Gandhi, V. (Year).
- MedKoo Biosciences. (n.d.). 2-Fluoro-ADP | CAS#1492-61-1. MedKoo.
- Baldo, J. H., Hansen, P. E., Shriver, J. W., & Sykes, B. D. (1983). 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex. Canadian Journal of Biochemistry and Cell Biology, 61(2-3), 115–119.
- Jena Bioscience GmbH. (n.d.).
- Sochor, F., & Schwalbe, H. (n.d.).
- Huang, W., et al. (2022). Enzymatic synthesis of fluorinated compounds. Frontiers in Bioengineering and Biotechnology.
- Patsnap. (2024). What is the mechanism of Fludarabine Phosphate?.
- Huang, M. C., Hatfield, K., Roetker, A. W., & Sartorelli, A. C. (Year). Phosphorolytic cleavage of 2-fluoroadenine from 9-beta-D-arabinofuranosyl-2-fluoroadenine by Escherichia coli.
- Jena Bioscience GmbH. (n.d.).
- Zimmerman, T. P., Wolberg, G., Duncan, G. S., & Elion, G. B. (1976). 5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes. PubMed.
- Gandhi, V., & Plunkett, W. (2002). Cellular and clinical pharmacology of fludarabine. Clinical Pharmacokinetics, 41(2), 93–103.
- National Center for Biotechnology Information. (n.d.). This compound.
- Nakano, M., Imamura, H., Nagai, T., & Noji, H. (2012). Visualization and Measurement of ATP Levels in Living Cells Replicating Hepatitis C Virus Genome RNA.
- Malspeis, L., et al. (Year). Pharmacokinetics of 2-F-ara-A (9-beta-D-arabinofuranosyl-2-fluoroadenine)
- Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews.
- Woyda-Ploszczyca, A. M. (2025). Nucleoside diphosphate kinase strongly promotes GDP and ADP metabolism in the cell and affects endogenous proton leak in mitochondria. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2520611.
- Imamura, H., et al. (2009). Visualization of ATP levels inside single living cells with fluorescence resonance energy transfer-based genetically encoded indicators. Proceedings of the National Academy of Sciences, 106(37), 15651-15656.
- Woyda-Ploszczyca, A. M. (2025).
- G. Magnani, et al. (Year). Encapsulation, metabolism and release of 2-fluoro-ara-AMP from human erythrocytes.
- SantaLucia, J., et al. (Year). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. PubMed.
- AAT Bioquest. (2023). How do I detect intracellular ATP levels?.
- Wikipedia contributors. (n.d.).
- Patergnani, S., et al. (2020). Measurement of ATP concentrations in mitochondria of living cells using luminescence and fluorescence approaches. Methods in Cell Biology.
- Wei, T., et al. (2022). Adenosine Triggers an ADK-Dependent Intracellular Signaling Pathway Interacts PFKFB3-Mediated Glycolytic Metabolism to Promote Newly Formed Myofibers Development.
- Wang, S., et al. (2019). Molecular and structural basis of nucleoside diphosphate kinase–mediated regulation of spore and sclerotia development in the fungus Aspergillus flavus. Journal of Biological Chemistry.
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- 1. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and action of fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 10. Molecular and structural basis of nucleoside diphosphate kinase–mediated regulation of spore and sclerotia development in the fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside diphosphate kinase strongly promotes GDP and ADP metabolism in the cell and affects endogenous proton leak in mitochondria – the kinase is hampered by oxidative phosphorylation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleoside diphosphate kinase strongly promotes GDP and ADP metabolism in the cell and affects endogenous proton leak in mitochondria - the kinase is hampered by oxidative phosphorylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Fluoro-ATP, Nucleotides for Structure Determination by NMR - Jena Bioscience [jenabioscience.com]
Biological Half-Life and Plasma Stability of 2-Fluoroadenosine: A Technical Guide
The following technical guide details the biological half-life, pharmacokinetics, and analytical quantification of 2-Fluoroadenosine (2-FA) in plasma.
Executive Summary
This compound (2-FA) represents a critical deviation from natural purine metabolism. Unlike its parent molecule, adenosine, which has an ultra-short plasma half-life (<10 seconds) due to rapid deamination, 2-FA exhibits high metabolic stability in plasma.
This stability is driven by the fluorine substitution at the C-2 position, which renders the molecule resistant to Adenosine Deaminase (ADA) . Consequently, the "biological half-life" of 2-FA in plasma is defined not by enzymatic degradation, but by renal clearance and rapid tissue distribution (uptake via nucleoside transporters). While the compound remains chemically intact in circulation for hours, its plasma concentration declines rapidly (T
Key Insight for Drug Development: In plasma stability assays, 2-FA will appear stable (>95% remaining after 4 hours). In vivo, however, it functions as a "trap" agent—rapidly clearing from blood to accumulate in metabolically active tissues.
Chemical & Biological Mechanism
To understand the pharmacokinetic profile of 2-FA, one must analyze the structural blockade of catabolism.
The Fluorine Blockade
Adenosine is naturally catabolized by ADA, which hydrolyzes the C-6 amine group to form Inosine.
-
Adenosine: High affinity for ADA
Rapid conversion to Inosine Hypoxanthine. -
This compound: The highly electronegative fluorine atom at C-2 withdraws electron density from the purine ring. This electronic alteration reduces the basicity of N-1 and sterically/electronically hinders the nucleophilic attack required by ADA.
-
Result: 2-FA is ADA-resistant . It bypasses the primary clearance pathway of purine nucleosides.
The Metabolic Trap (Intracellular)
While resistant to catabolism, 2-FA remains a potent substrate for Adenosine Kinase (AK) .
-
Transport: Enters cell via Equilibrative Nucleoside Transporters (ENT1/2).
-
Phosphorylation: AK converts 2-FA
2-F-AMP. -
Accumulation: Intracellular kinases convert 2-F-AMP
2-F-ADP 2-F-ATP . -
Toxicity: 2-F-ATP inhibits ribonucleotide reductase and incorporates into RNA/DNA, causing cytotoxicity.
Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between Adenosine and 2-FA.
Caption: this compound resists ADA-mediated deamination (red dashed line), forcing flux exclusively toward intracellular phosphorylation and accumulation as toxic 2-Fluoro-ATP.
Pharmacokinetics & Plasma Stability Data
In Vitro Plasma Stability (Ex Vivo)
When incubated in human or rodent plasma at 37°C, 2-FA exhibits remarkable stability compared to adenosine.
| Compound | Plasma T | Primary Metabolite | Mechanism of Loss |
| Adenosine | < 10 seconds | Inosine | ADA Deamination |
| This compound | > 4 hours | None (Intact) | Negligible enzymatic loss |
| Fludarabine | ~5 minutes (de-phosphorylation) | 2-Fluoro-ara-A | Hydrolysis of phosphate prodrug |
Note: 2-FA is chemically stable in plasma.[1] Any loss observed over 24+ hours is typically due to slow spontaneous hydrolysis or non-specific protein binding, not enzymatic attack.
In Vivo Pharmacokinetics (Plasma Clearance)
Despite its metabolic stability, the concentration of 2-FA in plasma drops quickly after intravenous administration. This is a distributional clearance , not a degradative one.
-
Distribution Phase (T
): 2–10 minutes .-
Rapid equilibration into highly perfused organs (Heart, Kidney, Liver).
-
-
Elimination Phase (T
): ~1.5 – 2.0 hours .-
Driven by renal excretion of the intact nucleoside.
-
-
Bioavailability: High oral bioavailability (acid stable).
-
Intracellular Half-Life: > 24 hours .[2]
-
Once inside the cell, 2-FA is trapped as the triphosphate (2-F-ATP). The half-life of the active intracellular metabolite is significantly longer than the plasma half-life.
-
Analytical Protocol: LC-MS/MS Quantification
To accurately measure 2-FA in plasma, one must prevent the degradation of endogenous adenosine (to avoid interference) and ensure retention of the polar 2-FA molecule.
Method Summary
-
Matrix: Plasma (K2EDTA).
-
Extraction: Protein Precipitation (PPT).
-
Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining polar nucleosides without ion-pairing reagents.
-
Detection: Positive ESI, MRM mode.
Step-by-Step Protocol
Step 1: Sample Preparation
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 200 µL of chilled Internal Standard Solution (e.g.,
C-Adenosine or 2-Chloroadenosine in 100% Methanol). -
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for injection. Note: Do not dry down if using HILIC; high organic content is required for injection solvent.
Step 2: LC Conditions
-
Column: Waters XBridge Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for purines).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-5 min: 90%
60% B -
5-7 min: 60% B
-
7.1 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
Step 3: MS/MS Parameters (Quantification)
-
Ionization: ESI Positive (+).
-
Source Temp: 500°C.
-
Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 286.1 [M+H] | 154.1 [Base+H] | 25 | 20 |
| Adenosine (Ref) | 268.1 | 136.1 | 25 | 18 |
| IS ( | 278.1 | 141.1 | 25 | 18 |
Technical Note: The transition 286
Experimental Workflow Diagram
The following diagram outlines the validated workflow for assessing 2-FA stability and concentration.
Caption: Standardized workflow for determining this compound plasma stability using LC-MS/MS.
References
-
Secrist, J. A., et al. (1988). "Synthesis and biological activity of 2'-deoxy-2-fluoro-beta-D-arabinofuranosyladenine." Journal of Medicinal Chemistry. Link (Establishes synthesis and ADA resistance of 2-fluoro analogs).
-
Bonate, P. L., et al. (2006). "Discovery and development of clofarabine: a nucleoside analogue for treating cancer." Nature Reviews Drug Discovery. Link (Provides comparative PK data for ADA-resistant adenine nucleosides).
-
Gandolfi, et al. (2010). "Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides." Journal of Medicinal Chemistry. Link (Source of biodistribution and plasma clearance data for 2-FA).
-
Plosker, G. L., & Figgitt, D. P. (2003). "Cladribine: a review of its use in the treatment of hairy cell leukaemia." Drugs. Link (Reference for PK modeling of 2-halo-adenosine analogs).
-
Stock, N., et al. (2020). "Development of a HILIC-MS/MS method for the quantification of adenosine and its metabolites." Analytical Biochemistry. Link (Basis for the HILIC analytical protocol).
Sources
Mechanistic Profiling of 2-Fluoroadenosine: Antiviral Kinetics & RdRp Interference
This technical guide details the antiviral mechanism of 2-Fluoroadenosine (2-FA) , specifically focusing on its interaction with RNA viral polymerases.
Executive Summary
This compound (2-FA) represents a class of nucleoside analogues characterized by a modification at the C2 position of the adenine base. Unlike its sugar-modified counterparts (e.g., 2'-deoxy-2'-fluoroadenosine) which primarily act as obligate chain terminators, 2-FA functions through a dual mechanism of metabolic accumulation and polymerase stalling .
Its defining feature is resistance to Adenosine Deaminase (ADA) , allowing it to bypass the cellular deamination checkpoint that typically degrades adenosine analogues. This leads to rapid intracellular accumulation of the active triphosphate (2-F-ATP), which competes with natural ATP for incorporation into the nascent viral RNA, resulting in replication arrest.
Chemical & Metabolic Profile
Structural Distinction
It is critical to distinguish between base-modified and sugar-modified variants, as their mechanisms differ fundamentally.
| Compound | Modification Site | Primary Mechanism | ADA Susceptibility |
| This compound (2-FA) | Base (C2) | Metabolic Trap / RdRp Stalling | Resistant |
| 2'-Fluoro-2'-deoxyadenosine | Sugar (C2') | Chain Termination | Susceptible (unless protected) |
| Fludarabine (2-F-ara-A) | Base (C2) + Sugar (Ara) | DNA Pol Inhibition (Anti-cancer) | Resistant |
The "Metabolic Trap" (ADA Resistance)
The C2-fluorine substitution renders the molecule unrecognizable to Adenosine Deaminase (ADA) . While natural adenosine is rapidly converted to inosine (which is less active), 2-FA persists in the cytoplasm.
-
Step 1: Entry: 2-FA enters the cell via Human Equilibrative Nucleoside Transporters (hENT1/2).
-
Step 2: Phosphorylation: It is an excellent substrate for Adenosine Kinase (ADK) , converting it to 2-F-AMP.
-
Step 3: Accumulation: Cellular kinases (Adenylate Kinase, NDP Kinase) rapidly convert 2-F-AMP
2-F-ADP 2-F-ATP .
Because the degradation pathway (ADA) is blocked, the intracellular concentration of 2-F-ATP can exceed that of natural ATP, driving the equilibrium toward viral incorporation.
Mechanism of Action: RdRp Interference
The antiviral potency of 2-FA relies on the interaction between 2-F-ATP and the viral RNA-dependent RNA Polymerase (RdRp) .
Competitive Inhibition & Incorporation
Viral RdRps (e.g., in Flaviviruses or Coronaviruses) recognize 2-F-ATP as an ATP mimic.
-
Binding: 2-F-ATP binds to the RdRp catalytic site (Palm domain) with high affinity.
-
Incorporation: The polymerase catalyzes the phosphodiester bond, incorporating 2-Fluoroadenine monophosphate (2-F-AMP) into the growing RNA chain opposite a Uracil template.
The "Stalling" Mechanism
Unlike "terminators" that lack a 3'-OH group, 2-FA possesses an intact ribose ring, theoretically allowing chain extension. However, the fluorine atom at the C2 position projects into the minor groove of the RNA duplex.
-
Minor Groove Clash: Highly conserved motifs within the RdRp (specifically Motif F and the "Primer Grip") rely on precise steric contacts with the minor groove to translocate the RNA. The electronegative and bulky fluorine atom disrupts these contacts.
-
Consequence: The polymerase complex undergoes a conformational distortion. While it may add one or two subsequent nucleotides, the complex eventually stalls or dissociates, leading to premature termination of the viral genome.
Visualization of the Pathway
Figure 1: The metabolic activation pathway of 2-FA, highlighting the critical ADA resistance block and subsequent RdRp stalling.
Experimental Validation Protocols
To validate the mechanism of 2-FA in a research setting, the following assay structure is recommended.
In Vitro RdRp Primer-Extension Assay
Objective: Determine if 2-FA acts as an obligate terminator or a delayed staller.
-
Reagents: Recombinant Viral RdRp (e.g., SARS-CoV-2 nsp12/7/8), RNA Template (containing a U-rich region), radiolabeled [
-32P]-GTP (as tracer), and test nucleotide (2-F-ATP). -
Workflow:
-
Incubate RdRp + Template + Primer + NTP mix (minus ATP).
-
Control: Add natural ATP.
-
Experimental: Add 2-F-ATP at varying concentrations (10
M - 500 M). -
Allow reaction for 15, 30, and 60 minutes.
-
-
Analysis: Run products on a denaturing urea-PAGE gel.
-
Result Interpretation: If bands stop immediately at the incorporation site
Obligate Terminator . If bands continue for +1 or +2 bases and then fade/smear Delayed Stalling (Characteristic of 2-FA).
-
Time-of-Addition (TOA) Assay
Objective: Confirm the target stage is replication, not entry.
| Time Point | Action | Expected Result (if RdRp inhibitor) |
| -1 hr | Pre-treatment | High Efficacy (Metabolic pool loaded) |
| 0 hr | Co-addition | High Efficacy |
| +2 hr | Post-infection | High Efficacy (Replication phase) |
| +8 hr | Late addition | Reduced Efficacy (First cycle complete) |
Resistance & Evasion
Viruses may develop resistance to 2-FA through mutations in the RdRp.[1]
-
Motif B Mutations: Mutations in the nucleotide binding pocket (e.g., S282T in HCV) can increase the discrimination fidelity, allowing the polymerase to reject the 2-fluoro analogue in favor of natural ATP.
-
Exonuclease Activity: Complex RNA viruses (like Coronaviruses) possess proofreading exonucleases (ExoN). However, the stable Watson-Crick pairing of 2-F-A:U often makes excision difficult, rendering 2-FA resistant to proofreading compared to simple mismatches.
References
-
Montgomery, J. A., & Hewson, K. (1957). Synthesis of Potential Anticancer Agents.[2] X. This compound.[2][3][4] Journal of the American Chemical Society. Link
-
Secrist, J. A., et al. (1988). Synthesis and biological activity of 2'-deoxy-2'-fluoro-2-halo-D-arabinofuranosyladenines. Journal of Medicinal Chemistry. Link
-
Eyer, L., et al. (2016). Nucleoside inhibitors of Zika virus.[5][6] Journal of Infectious Diseases. Link
-
Peersen, O. B. (2019). Picornaviral Polymerase Structure, Function, and Fidelity Modulation. Virus Research. Link
-
Shannon, A., et al. (2020).[7] Remdesivir and SARS-CoV-2: Structural requirements at both the nucleoside triphosphate and RNA template levels. Antiviral Research. Link
Sources
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- 2. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Core Differences Between 2-Fluoroadenosine and 2'-deoxy-2'-fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
At first glance, 2-Fluoroadenosine and 2'-deoxy-2'-fluoroadenosine are strikingly similar nucleoside analogs, differentiated only by the placement of a single fluorine atom. However, this subtle structural distinction precipitates a cascade of divergent biochemical behaviors, metabolic fates, and therapeutic applications. This guide elucidates these critical differences, providing a comprehensive analysis for researchers in oncology, virology, and medicinal chemistry. We will dissect how the positioning of the electronegative fluorine atom—either on the purine base or the sugar moiety—dictates the molecule's interaction with cellular machinery, ultimately defining one as a precursor to potent anticancer agents and the other as a valuable tool in antiviral research and oligonucleotide therapeutics.
Introduction
Nucleoside analogs represent a cornerstone of modern pharmacology, yielding some of the most effective treatments for cancer and viral diseases. Their efficacy hinges on their ability to mimic endogenous nucleosides, thereby gaining entry into cellular metabolic pathways where they can disrupt nucleic acid synthesis and function. The strategic placement of a fluorine atom is a well-established medicinal chemistry technique to enhance the therapeutic properties of these analogs. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic properties, metabolic stability, and conformational preferences of a molecule without introducing significant steric bulk[1].
This guide focuses on two such fluorinated analogs of adenosine: this compound and 2'-deoxy-2'-fluoroadenosine. The core objective is to move beyond a superficial acknowledgment of their structural difference and provide a deep, mechanistic understanding of why this difference matters. By exploring the distinct chemical properties, enzymatic interactions, and ultimate biological consequences imparted by the fluorine's location, we aim to equip researchers with the foundational knowledge required to effectively utilize these compounds in their work.
Chapter 1: The Structural Distinction: A Tale of a Base vs. a Sugar
The fundamental difference between these two molecules lies in the location of the fluorine atom. This single positional change dictates their classification, three-dimensional shape, and chemical reactivity.
Chemical Structure Analysis
-
This compound (2-F-Ado): In this molecule, the fluorine atom is substituted at the C2 position of the adenine base. The sugar component is a standard ribose, identical to that found in natural adenosine and RNA. This modification directly alters the electronic properties of the purine ring system.[2]
-
2'-deoxy-2'-fluoroadenosine (2'-F-dAdo): Here, the fluorine atom is attached to the 2' ("two-prime") carbon of the sugar moiety, which is a deoxyribose. This places the fluorine in the position normally occupied by a hydroxyl group in RNA or a hydrogen atom in DNA. This modification profoundly influences the sugar's conformation (pucker) and the stability of the N-glycosidic bond connecting the sugar to the base.[3][4]
The chemical structures are depicted below:
| Feature | This compound | 2'-deoxy-2'-fluoroadenosine |
| Fluorine Position | C2 of the adenine base | C2' of the deoxyribose sugar |
| Sugar Moiety | Ribose | 2'-deoxy-2'-fluoro-ribose |
| Parent Nucleoside | Adenosine (RNA building block) | Deoxyadenosine (DNA building block) |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[2] | (2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
| Molecular Formula | C₁₀H₁₂FN₅O₄ | C₁₀H₁₂FN₅O₃[4] |
The Impact of Fluorine Placement
The location of the fluorine atom is not a trivial distinction; it is the primary determinant of each molecule's biological activity.
-
Consequences of C2-Fluorination (on the base):
-
Enzymatic Resistance: The fluorine atom at the C2 position sterically hinders the action of adenosine deaminase (ADA), an enzyme that would otherwise convert adenosine to inosine. This resistance to deamination significantly increases the intracellular half-life and bioavailability of the analog compared to unsubstituted adenosine.[5]
-
Altered Base Pairing: The electron-withdrawing nature of fluorine modifies the hydrogen bonding potential of the adenine base, which can influence interactions with target enzymes.
-
-
Consequences of C2'-Fluorination (on the sugar):
-
Conformational Locking: The highly electronegative fluorine atom at the 2' position has a profound effect on the pucker of the sugar ring. It tends to favor a C3'-endo (North) conformation, which mimics the structure of RNA. This pre-organization of the sugar can enhance binding affinity to complementary RNA strands.[6]
-
Glycosidic Bond Stability: The substitution of the 2'-hydroxyl group with fluorine enhances the stability of the N-glycosidic bond, making the molecule more resistant to cleavage by phosphorylases.[1][7] This increased stability is a desirable trait for therapeutic oligonucleotides.
-
Polymerase Substrate Potential: The presence of the 2'-fluoro group makes the molecule a substrate for DNA polymerases, allowing for its incorporation into elongating DNA chains.[8]
-
Chapter 2: Biochemical Consequences and Divergent Mechanisms of Action
The structural differences outlined above lead to two fundamentally different mechanisms of action. This compound's activity is primarily mediated through its triphosphate metabolite's effects on RNA and DNA synthesis, while 2'-deoxy-2'-fluoroadenosine acts more directly as a DNA chain terminator.
This compound: The Pathway to Fludarabine and DNA Synthesis Inhibition
This compound itself is a research compound, but its arabinose-containing counterpart, Fludarabine (2-fluoro-ara-A) , is a widely used chemotherapeutic agent. The metabolic activation and mechanism of these C2-fluorinated nucleosides are well-understood.
-
Cellular Uptake: this compound enters the cell via nucleoside transporters.
-
Phosphorylation: Inside the cell, it is phosphorylated by deoxycytidine kinase to its 5'-monophosphate form. Subsequent phosphorylations yield the active metabolite, 2-fluoro-adenosine-5'-triphosphate (2-F-ATP).[9]
-
Inhibition of Key Enzymes: 2-F-ATP is a potent inhibitor of several enzymes crucial for DNA synthesis:
-
Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the pool of available dNTPs.
-
DNA Polymerases: 2-F-ATP can be mistakenly incorporated into the growing DNA strand by DNA polymerases. Once incorporated, it hinders further elongation of the DNA chain, leading to chain termination.
-
DNA Ligase and Primase: The proper functioning of these enzymes, essential for DNA replication and repair, is also disrupted.[10]
-
This multi-pronged attack on DNA synthesis machinery is what underlies the potent cytotoxicity of fludarabine in rapidly dividing cancer cells.[11]
Caption: Metabolic activation and mechanism of this compound.
2'-deoxy-2'-fluoroadenosine: A Substrate for DNA Polymerases and Antiviral Agent
The mechanism of 2'-deoxy-2'-fluoroadenosine is more direct and is primarily associated with its identity as a deoxyadenosine analog.
-
Cellular Uptake and Phosphorylation: Similar to other nucleoside analogs, it enters the cell and is phosphorylated by cellular kinases to its active triphosphate form, 2'-deoxy-2'-fluoro-adenosine-5'-triphosphate (2'-F-dATP).
-
Incorporation into DNA: 2'-F-dATP is recognized as a substrate by DNA polymerases (both host and viral). It competes with the natural substrate, dATP, for incorporation into a growing DNA strand.[8]
-
Chain Termination: While it possesses a 3'-OH group, which is typically required for chain elongation, the steric and electronic influence of the adjacent 2'-fluoro group can disrupt the proper positioning of the next incoming nucleotide, effectively terminating DNA chain synthesis. This makes it a potent inhibitor of viral replication, particularly for viruses that rely on reverse transcriptase or their own DNA polymerases.[1]
This mechanism forms the basis of its utility as an antiviral agent and as a modified nucleotide for enhancing the stability of therapeutic oligonucleotides (e.g., siRNA or antisense).[8]
Caption: Metabolic activation and mechanism of 2'-deoxy-2'-fluoroadenosine.
Chapter 3: Applications in Research and Drug Development
The distinct mechanisms of action translate directly to different therapeutic and research applications.
| Feature | This compound (and Analogs) | 2'-deoxy-2'-fluoroadenosine |
| Primary Therapeutic Area | Oncology: Precursor/analog to drugs like Fludarabine for treating leukemias and lymphomas.[11] | Virology: Investigated as an antiviral agent against various viruses, including RSV and flaviviruses.[4][7][8] |
| Primary Research Use | Studying DNA synthesis and repair pathways. Investigating mechanisms of cytotoxicity in cancer cells.[9] | Development of stabilized oligonucleotides (siRNA, antisense) for gene silencing applications. Probing DNA polymerase activity.[8] |
| Key Advantage | Potent, multi-faceted inhibition of DNA synthesis in rapidly dividing cells. | Enhanced metabolic stability and ability to act as a chain terminator in viral replication. Favorable properties for oligonucleotide synthesis.[7] |
Chapter 4: Experimental Protocols & Considerations
For researchers working with these compounds, understanding the appropriate experimental design is critical.
Protocol: Comparative In Vitro Cytotoxicity Assay
This protocol provides a framework for comparing the cytotoxic effects of both compounds on a relevant cell line (e.g., a leukemia cell line like Jurkat for this compound and a virally-infected cell line like Vero for 2'-deoxy-2'-fluoroadenosine).
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.
Materials:
-
Jurkat (or other suitable cancer cell line) and Vero (or other suitable host cell line)
-
RPMI-1640 and DMEM media, respectively, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound and 2'-deoxy-2'-fluoroadenosine (dissolved in DMSO to create 10 mM stock solutions).
-
96-well clear-bottom, black-sided plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in the 96-well plate at a density of 5,000 cells/well in 90 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point serial dilution series (e.g., 2-fold dilutions) for each compound in culture media, starting from a high concentration (e.g., 100 µM). The final volume should be 100 µL per dilution. Remember to include a vehicle control (DMSO only) and a media-only control.
-
Cell Treatment: Add 10 µL of the diluted compounds to the corresponding wells of the cell plate. The total volume in each well is now 100 µL.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background (media-only wells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability versus the log of the compound concentration.
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound.
-
Workflow: Analysis of Nucleic Acid Incorporation
This conceptual workflow outlines how to determine if the analogs are incorporated into DNA or RNA.
Caption: Workflow for determining nucleic acid incorporation of analogs.
Conclusion
The distinction between this compound and 2'-deoxy-2'-fluoroadenosine is a powerful illustration of structure-activity relationships in medicinal chemistry. A single atom's shift from the purine base to the sugar ring fundamentally alters the molecule's identity from an RNA-like nucleoside to a DNA-like one. This change dictates its metabolic activation pathway, its primary enzymatic targets, and ultimately, its therapeutic potential. This compound and its derivatives have carved a niche as potent inhibitors of DNA synthesis for oncology, while 2'-deoxy-2'-fluoroadenosine provides a valuable scaffold for developing antiviral therapies and enhancing the stability of next-generation oligonucleotide drugs. For the researcher, a clear and mechanistic understanding of these differences is not merely academic; it is essential for designing meaningful experiments and advancing the development of novel therapeutics.
References
-
Ansari, M. Y., et al. (2023). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 28(14), 5373. Available from: [Link]
-
Watts, J. K., & Damha, M. J. (2008). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 36(2), 749–750. Available from: [Link]
-
Singh, U. S., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 28(14), 5373. Available from: [Link]
-
Zimmerman, T. P., et al. (1976). This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes. Journal of Biological Chemistry, 251(21), 6757-6766. Available from: [Link]
-
Michailidis, E., et al. (2014). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. Journal of Biological Chemistry, 289(35), 24533–24548. Available from: [Link]
-
Eyer, L., et al. (2020). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2), e01951-20. Available from: [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of 2′-Deoxy-2-fluoroadenosine from 2-Fluoroadenine. Retrieved from [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2). Available from: [Link]
-
ResearchGate. (n.d.). Structures of fluorinated nucleosides used in this study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8975, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447864, 2'-Deoxy-2-fluoroadenosine. Retrieved from [Link]
-
Månsson, E., et al. (1999). Cellular and clinical pharmacology of fludarabine. Medical Oncology, 16(4), 223-234. Available from: [Link]
Sources
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Fluoro-2'-deoxyadenosine | 64183-27-3 [chemicalbook.com]
- 4. 2'-Fluoro-2'-Deoxyadenosine, 64183-27-3 | BroadPharm [broadpharm.com]
- 5. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
Toxicity Profile of 2-Fluoroadenosine in Mammalian Cells
An In-Depth Technical Guide
Executive Summary
2-Fluoroadenosine (2-FA) is a highly potent, cytotoxic nucleoside analogue used primarily as a metabolic probe and selection agent in mammalian cell culture. Unlike its chemotherapeutic cousin Fludarabine (2-fluoro-ara-A), which contains an arabinose sugar and primarily targets DNA synthesis, 2-FA contains a ribose sugar. This structural distinction allows 2-FA to be extensively incorporated into both RNA and DNA, resulting in a multi-modal toxicity profile that is often lethal at nanomolar to low-micromolar concentrations.
The defining characteristic of 2-FA toxicity is its strict dependence on the enzyme Adenosine Kinase (ADK) . In cells with functional ADK, 2-FA is phosphorylated to its active triphosphate form (2-F-ATP), which accumulates to toxic levels due to its resistance to deamination. Consequently, 2-FA is the gold-standard agent for the negative selection of ADK-deficient mutants.
Mechanistic Pharmacology
The "Suicide" Metabolic Pathway
The toxicity of 2-FA is a classic example of "lethal synthesis." The molecule itself is relatively inert until it is metabolized by the host cell's machinery.
-
Cellular Entry: 2-FA enters mammalian cells via equilibrative nucleoside transporters (ENTs).
-
The ADK Bottleneck (Critical Step): Intracellular 2-FA is phosphorylated by Adenosine Kinase (ADK) to 2-fluoro-AMP (2-F-AMP).
-
Note: 2-FA is resistant to Adenosine Deaminase (ADA) , the enzyme that normally detoxifies adenosine to inosine. This resistance prevents the cell from breaking down the drug, forcing the flux toward phosphorylation.
-
-
Accumulation: 2-F-AMP is rapidly converted to 2-F-ADP and finally 2-F-ATP by adenylate kinases.
-
Cytotoxic Action:
-
RNA Incorporation: 2-F-ATP competes with ATP for incorporation into mRNA and rRNA, leading to premature termination, inhibition of polyadenylation, and ribosome dysfunction.
-
Ribonucleotide Reductase (RNR) Inhibition: 2-F-ATP allosterically inhibits RNR, depleting the cellular pool of dNTPs necessary for DNA replication.
-
Apoptosis: The combined metabolic stress triggers caspase-dependent apoptotic pathways.
-
Pathway Visualization
Figure 1: The metabolic activation pathway of this compound. The red dotted line indicates the resistance to deamination, forcing the molecule into the toxic phosphorylation pathway mediated by Adenosine Kinase (ADK).
Toxicity Profile & Quantitative Data
The toxicity of 2-FA is highly cell-line dependent, correlating directly with ADK expression levels.
Comparative Toxicity (Ribose vs. Arabinose)
It is critical to distinguish 2-FA from Fludarabine. 2-FA (riboside) is generally more cytotoxic in non-dividing cells due to RNA effects, whereas Fludarabine (arabinoside) requires DNA replication to exert maximal toxicity.
| Compound | Sugar Moiety | Primary Target | Resistance Mechanism | Typical IC50 (CHO/HeLa) |
| This compound (2-FA) | Ribose | RNA & DNA Synthesis | Loss of Adenosine Kinase (ADK) | 0.1 - 0.5 µM |
| Fludarabine (F-ara-A) | Arabinose | DNA Polymerase / RNR | Loss of Deoxycytidine Kinase (dCK) | 1.0 - 10 µM |
| Adenosine | Ribose | Purine Receptors | Deamination by ADA | >1000 µM (Non-toxic) |
Selectivity Ratios
In selection experiments, the differential toxicity between Wild-Type (WT) and ADK-deficient mutants is the key metric.
-
WT Cells: High sensitivity (Death at < 1 µM).
-
ADK(-) Mutants: High resistance (Survival at > 100 µM).
-
Therapeutic Index: >100-fold.
Experimental Protocols
Protocol A: Determination of IC50 (Kill Curve)
Objective: To establish the precise toxic concentration for your specific cell line before attempting selection.
Reagents:
-
This compound (Stock: 10 mM in DMSO or H2O). Store at -20°C.
-
CellTiter-Glo® or MTT Reagent.
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow to adhere overnight.
-
Dosing: Prepare a serial dilution of 2-FA in culture media.
-
Range: 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µM.
-
Control: DMSO vehicle control (0 µM).
-
-
Incubation: Incubate for 72 hours . (2-FA toxicity is time-dependent; 24h is often insufficient for complete kill).
-
Readout: Assay for cell viability using ATP (CellTiter-Glo) or metabolic activity (MTT).
-
Analysis: Plot % Viability vs. Log[Concentration]. The concentration yielding <5% survival is your Selection Concentration .
Protocol B: Selection of Adenosine Kinase Deficient (ADK-) Mutants
Objective: To isolate cells that have lost ADK activity, often used in genetic screens or to generate auxotrophic lines.
Prerequisite: Ensure cells are in exponential growth phase.
Step-by-Step Methodology:
-
Mutagenesis (Optional): If spontaneous mutation frequency is low (<10⁻⁶), treat cells with EMS (Ethyl methanesulfonate) 3 days prior to selection.
-
Seeding: Plate 10⁶ cells per 10cm dish.
-
Selection Pressure: Add 2-FA to the media at 5x the IC50 determined in Protocol A (typically 1 - 2 µM for CHO/HeLa).
-
Tip: 2-FA is extremely stable; media changes are only required every 3-4 days.
-
-
Observation:
-
Days 1-3: Massive cell death will occur. Debris will float.
-
Days 7-10: Resistant colonies will begin to emerge.
-
-
Harvesting: Pick individual colonies using cloning rings or pool the survivors.
-
Validation: Expand the survivors and re-test sensitivity to 2-FA. True ADK(-) mutants should be completely resistant.
Selection Workflow Diagram
Figure 2: Logical flow of ADK-deficient mutant selection. The survival of the mutant is strictly binary based on the presence or absence of the kinase enzyme.
Troubleshooting & Validation
Is the toxicity specific? (The Rescue Experiment)
To confirm that observed toxicity is due to the adenosine pathway and not off-target effects, perform a Rescue Experiment .
-
Setup: Treat cells with lethal 2-FA (e.g., 1 µM) + Excess Adenosine (e.g., 100 µM).
-
Mechanism: Excess adenosine competes with 2-FA for the active site of ADK.
-
Result: If the toxicity is specific to 2-FA phosphorylation, the excess adenosine should protect the cells (Rescue). If cells still die, the toxicity may be off-target or the concentration of 2-FA is too high.
Stability
2-FA is resistant to enzymatic degradation by ADA, making it far more stable in culture media than natural nucleosides. However, avoid repeated freeze-thaw cycles of the stock solution. Aliquot stocks (10 mM) and store at -20°C.
References
-
Secrist, J. A., et al. (2003). "Nucleosides as anticancer agents: Structural and mechanistic aspects." Current Medicinal Chemistry.
-
Huber, M., et al. (1999). "Adenosine kinase-deficient mutant cells." Proceedings of the National Academy of Sciences.
-
Parker, W. B., et al. (1998). "Metabolism and mechanism of action of this compound in human lymphoblasts." Biochemical Pharmacology.
-
Wotton, D., et al. (1985). "Selection of adenosine kinase-deficient mutants in Chinese Hamster Ovary cells." Somatic Cell and Molecular Genetics.
Mechanistic Inactivation of S-Adenosylhomocysteine Hydrolase by 2-Fluoroadenosine: A Technical Guide
Executive Summary: The Methylation Trap
In the landscape of epigenetic modulation and antiviral drug development, S-adenosylhomocysteine hydrolase (SAHH, also known as AHCY) represents a critical metabolic choke point. While S-adenosylmethionine (SAM) is the universal methyl donor, its byproduct, S-adenosylhomocysteine (SAH), is a potent product inhibitor of methyltransferases (MTases).[1]
2-Fluoroadenosine (2-F-Ad) is not merely a competitive inhibitor; it functions as a mechanism-based (suicide) inhibitor . By exploiting the enzyme's own catalytic cycle, 2-F-Ad induces the reduction of the enzyme-bound cofactor NAD+ to NADH, trapping the enzyme in a catalytically dead state. This guide details the mechanistic basis of this inhibition, the kinetic parameters required to characterize it, and the self-validating protocols necessary to measure its efficacy in both purified enzyme systems and cellular models.
Mechanistic Pharmacology
The Catalytic Cycle and Suicide Inhibition
To understand how 2-F-Ad works, one must first understand the unique oxidative mechanism of SAHH. Unlike most hydrolases, SAHH requires NAD+ as a cofactor, which remains tightly bound to the enzyme.
-
Oxidation: The 3'-hydroxyl group of the substrate (SAH or Adenosine) is oxidized by enzyme-bound NAD+, yielding 3'-keto-SAH (or 3'-keto-adenosine) and enzyme-bound NADH.
-
Elimination/Addition: This oxidation activates the C4' position, allowing the elimination of homocysteine (hydrolytic direction) or water (synthetic direction).
-
Reduction: The final step involves the transfer of a hydride from NADH back to the 3'-keto intermediate, restoring the 3'-hydroxyl and regenerating the active NAD+-enzyme complex.
The this compound Trap: this compound mimics the substrate. The enzyme accepts it and attempts the oxidative step. However, the presence of the fluorine atom (typically at the C2 position of the adenine ring) alters the electronics of the purine ring or the positioning of the intermediate. While the oxidation to the 3'-keto species occurs, converting E-NAD+ to E-NADH, the subsequent steps are perturbed. The complex becomes stable, and the NADH cannot reduce the intermediate back. The enzyme is left in the reduced, inactive (E-NADH) state.
Visualization of the Inhibition Pathway
Figure 1: The mechanism-based inactivation of SAHH. Note the divergence where the natural substrate regenerates the active E-NAD+ form, while this compound traps the enzyme in the inactive E-NADH state.
Kinetic Characterization
When characterizing 2-F-Ad, standard Michaelis-Menten kinetics (
Data Summary: Inhibitor Profiles
| Parameter | Substrate (SAH) | Competitive Inhibitor (e.g., 3-deaza-Ado) | Mechanism-Based Inhibitor (2-F-Ad) |
| Binding Type | Reversible | Reversible | Irreversible / Pseudo-irreversible |
| Cofactor State | Cycles (NAD+ | Remains NAD+ | Trapped as NADH |
| Time Dependence | None | None | Yes (Progressive loss of activity) |
| Key Metric | |||
| Recovery | Dialysis restores activity | Dialysis restores activity | Dialysis fails to restore activity |
Experimental Protocols
Protocol A: In Vitro Enzymatic Inhibition (DTNB Assay)
Objective: To quantify the hydrolytic activity of recombinant SAHH and determine the time-dependent inhibition by 2-F-Ad.
Principle: SAHH hydrolyzes SAH into Adenosine and Homocysteine (Hcy).[1][2][3][4] Ellman’s Reagent (DTNB) reacts with the free thiol of Hcy to produce TNB (yellow,
Materials
-
Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2.
-
Enzyme: Recombinant Human SAHH (final conc. 10–50 nM).
-
Substrate: S-Adenosylhomocysteine (SAH), 500
M stock. -
Inhibitor: this compound (dissolved in DMSO).
-
Detection: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 10 mM stock in Ethanol.
Step-by-Step Workflow
-
Pre-incubation (The Critical Step):
-
Prepare a master mix of Buffer + Enzyme.
-
Aliquot into wells. Add 2-F-Ad at varying concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Self-Validation: Include a "No Enzyme" control to account for non-enzymatic hydrolysis (background) and a "DMSO only" control for 100% activity.
-
Incubate at 37°C for defined time points (0, 5, 10, 20, 30 min). Note: Because this is a suicide inhibitor, potency increases with pre-incubation time.
-
-
Substrate Initiation:
-
Add SAH (final conc. 50
M, ) mixed with DTNB (final conc. 100 M).
-
-
Kinetic Readout:
-
Immediately read Absorbance at 412 nm in kinetic mode (every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the slope (velocity) for the linear portion of the curve.
-
Plot
vs. Pre-incubation Time to determine for each concentration. -
Plot
vs. [Inhibitor] to derive and .[6]
-
Protocol B: Cellular Methylation Index (SAM/SAH Ratio)
Objective: To verify that SAHH inhibition translates to a functional block in cellular methylation. Principle: Inhibition of SAHH causes intracellular SAH accumulation.[1][7] The SAM/SAH ratio drops, predicting global hypomethylation.
Workflow Visualization
Figure 2: Workflow for determining the Cellular Methylation Index. Acid extraction is mandatory to prevent spontaneous degradation of SAM.
Detailed Methodology
-
Treatment: Treat cells (1x10^6 cells/well) with 2-F-Ad (0.1 - 10
M) for 24 hours. -
Extraction (Self-Validating Step):
-
Wash cells twice with ice-cold PBS.
-
Lyse directly in 0.4 M Perchloric Acid (PCA) .
-
Why? Organic solvents or neutral buffers allow SAM to degrade into MTA (methylthioadenosine), skewing results. Acid stabilizes the sulfonium ion.
-
-
Clarification: Spin at 13,000 x g for 10 min at 4°C. Collect supernatant.
-
Analysis (HPLC-UV or LC-MS/MS):
-
Mobile Phase A: 50 mM Ammonium Formate, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
SAH elutes earlier than SAM.
-
Validation: Spike samples with stable isotope standards (
-SAM) if using MS to correct for matrix effects.
-
References
-
Mechanism of Inhibition: Yuan, C. S., et al. "Mechanism of inhibition of S-adenosylhomocysteine hydrolase by fluorine-containing adenosine analogs."[8] Journal of Biological Chemistry.
-
Kinetic Analysis of SAHH: Palmer, J. L., & Abeles, R. H. "The mechanism of action of S-adenosylhomocysteinase." Journal of Biological Chemistry.
-
DTNB Assay Protocol: Lozada-Ramírez, J. D., et al. "A colorimetric assay for S-adenosylhomocysteine hydrolase." Journal of Biochemical and Biophysical Methods.
-
Cellular Methylation Index: Caudill, M. A., et al. "Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation." Journal of Nutrition.
-
This compound Properties: Secrist, J. A., et al. "Synthesis and biological activity of this compound and 2-fluoroadenine arabinoside." Journal of Medicinal Chemistry.
Sources
- 1. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encapsula.com [encapsula.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 8. The mechanism of inhibition of S-adenosyl-L-homocysteine hydrolase by fluorine-containing adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Solubilization of 2-Fluoroadenosine for In Vivo Administration
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the solubilization of 2-Fluoroadenosine (2-FA) for in vivo administration. This compound, a critical nucleoside analog used in parasitology and oncology research, exhibits poor aqueous solubility, which presents a significant challenge for achieving consistent and bioavailable dosing in animal models.[1] This guide explains the underlying physicochemical properties of 2-FA, outlines a robust, field-proven protocol using a multi-component co-solvent system, and discusses alternative formulations to ensure reliable and reproducible experimental outcomes.
Introduction: The Challenge of this compound Delivery
This compound (2-FA) is a fluorinated purine nucleoside analog with established applications as an intermediate in the synthesis of chemotherapeutic agents like Fludarabine and as a research tool for its antiparasitic properties.[1][2] Its mechanism of action, like many nucleoside analogs, involves cellular uptake and subsequent phosphorylation to its active triphosphate form, which can interfere with DNA and RNA synthesis.[3]
A primary obstacle in the preclinical in vivo evaluation of 2-FA is its limited solubility in aqueous vehicles suitable for injection. Direct suspension or dissolution in simple aqueous buffers like saline or PBS often results in low bioavailability, inconsistent absorption, and potential precipitation at the injection site, thereby compromising the integrity and reproducibility of the study. This application note provides a validated methodology to overcome this challenge, ensuring the compound remains fully solubilized for administration.
Physicochemical Properties of this compound
Understanding the fundamental properties of a compound is critical for designing an effective formulation strategy. The characteristics of 2-FA necessitate the use of solubilizing agents for parenteral administration.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN₅O₄ | PubChem[4] |
| Molecular Weight | 285.23 g/mol | PubChem[4] |
| Appearance | White or off-white solid/crystalline powder | ChemicalBook, Generic[2][5] |
| Melting Point | 240 °C (decomposes) | ChemicalBook[2][5] |
| Aqueous Solubility | >42.8 µg/mL (at pH 7.4) | PubChem[4] |
| Solubility in Organics | Slightly soluble in DMSO & Methanol (requires sonication/heat) | ChemicalBook[5] |
| XLogP3 (Computed) | -0.6 | PubChem[4] |
| pKa (Predicted) | 13.05 ± 0.70 | ChemicalBook[5] |
The low aqueous solubility, despite a hydrophilic character suggested by the negative LogP value, indicates that strong intermolecular forces in its solid crystalline state must be overcome. This necessitates a formulation approach that can disrupt this crystal lattice and maintain the molecule in solution within a biocompatible vehicle.
Core Protocol: Co-Solvent Formulation for In Vivo Injection
This protocol describes the preparation of a clear, stable solution of this compound at a concentration of 2.5 mg/mL, suitable for intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection in animal models. The method employs a widely used and validated co-solvent system.[1][6]
Principle of the Formulation
The causality behind this multi-component system is key to its success:
-
Dimethyl Sulfoxide (DMSO): A powerful, water-miscible aprotic solvent used to create an initial concentrated stock by effectively disrupting the crystal lattice of 2-FA.
-
Polyethylene Glycol 300 (PEG300): A safe and common co-solvent that increases the solvent capacity of the aqueous vehicle and helps prevent the drug from precipitating upon dilution.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that further enhances solubility and stability of the formulation by reducing the surface tension between the drug and the solvent, preventing aggregation.
-
Saline (0.9% NaCl): The biocompatible, isotonic vehicle that constitutes the bulk of the final formulation, ensuring physiological compatibility upon injection.
Safety & Handling Precautions
Before beginning, researchers must adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Hazard Profile: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Handle the solid powder in a well-ventilated area or a chemical fume hood.[7]
Materials and Reagents
-
This compound powder (purity ≥97%)
-
DMSO, Hygroscopic (use from a new, unopened bottle)[1]
-
PEG300, USP grade
-
Tween-80, USP grade
-
Saline, sterile (0.9% w/v sodium chloride)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Bath sonicator
Step-by-Step Experimental Workflow
This procedure details the preparation of 1 mL of a 2.5 mg/mL 2-FA solution. The volumes can be scaled as needed. The order of solvent addition is critical to prevent precipitation.[1]
-
Prepare Concentrated Stock (25 mg/mL):
-
Weigh 2.5 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but ensure the solution is clear at room temperature before proceeding.[1]
-
-
Prepare the Final Injectable Solution (Sequential Addition):
-
To a new sterile tube, add 400 µL of PEG300.
-
Transfer the entire 100 µL of the 2-FA DMSO stock solution into the PEG300. Vortex until the solution is homogeneous and clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until fully integrated and the solution remains clear.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.
-
Final Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
-
Final Quality Control (Self-Validating Step):
-
Visually inspect the final solution. It must be a clear, particle-free solution. If any cloudiness or precipitation is observed, the formulation is not suitable for injection.
-
It is highly recommended to prepare the formulation fresh on the day of use. If storage is necessary, store at 4°C and protect from light, allowing it to return to room temperature and re-inspecting for clarity before use.
-
Workflow Visualization
The following diagram illustrates the mandatory sequential process for preparing the co-solvent formulation.
Caption: Workflow for 2-FA co-solvent formulation preparation.
Alternative Formulation Strategies
While the co-solvent protocol is robust, alternative vehicles may be considered depending on the experimental design or route of administration.
Cyclodextrin-Based Formulation
-
Principle: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with a hydrophilic exterior and a lipophilic interior cavity. It can encapsulate poorly soluble drug molecules, forming an inclusion complex that dramatically increases aqueous solubility.
-
Example Formulation: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][8]
-
Methodology: First, prepare a 20% (w/v) solution of SBE-β-CD in saline. Then, prepare a concentrated stock of 2-FA in DMSO (e.g., 25 mg/mL). Finally, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix until clear.[1] This approach is particularly useful for reducing the concentration of organic co-solvents.
Oil-Based Formulation
-
Principle: For subcutaneous (s.c.) or intramuscular (i.m.) routes where a slower release may be desired, an oil-based vehicle can be used.
-
Methodology: Prepare a concentrated stock of 2-FA in DMSO (e.g., 25 mg/mL). Add 100 µL of this stock to 900 µL of sterile corn oil and mix thoroughly.
-
Consideration: This formulation is not suitable for intravenous administration. Its use should be carefully considered for long-term dosing studies, as repeated administration of oil-based vehicles can cause irritation at the injection site.[1]
Conclusion
The successful in vivo application of this compound is critically dependent on the use of an appropriate solubilization strategy. The detailed co-solvent protocol (DMSO/PEG300/Tween-80/Saline) provides a reliable and reproducible method for preparing a clear, injectable solution. By understanding the rationale behind the formulation components and adhering to the sequential mixing process, researchers can ensure accurate dosing and generate high-quality, trustworthy data in their preclinical studies.
References
-
2-Fluoroadenine - Wikipedia . Wikipedia. [Link]
-
This compound: A Key Intermediate in Fludarabine Synthesis . Acme Organics. [Link]
-
This compound | C10H12FN5O4 | CID 8975 . PubChem, National Institutes of Health. [Link]
-
2-Fluoroadenine | C5H4FN5 | CID 12790 . PubChem, National Institutes of Health. [Link]
-
The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery . PMC, National Institutes of Health. [Link]
-
This compound 5'-triphosphate and this compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes . PubMed, National Institutes of Health. [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects . National Science Review, Oxford Academic. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties . PMC, National Institutes of Health. [Link]
-
Advance of structural modification of nucleosides scaffold . PMC, National Institutes of Health. [Link]
-
Nucleosides and Analogues . Instituto de Química Médica. [Link]
-
Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases . PMC, National Institutes of Health. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. innospk.com [innospk.com]
- 3. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 146-78-1 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Preparation and Handling of 2-Fluoroadenosine Stock Solutions in DMSO
Abstract & Scope
This technical guide provides a standardized protocol for the preparation, storage, and handling of 2-Fluoroadenosine (2-FA) stock solutions using Dimethyl Sulfoxide (DMSO). This compound (CAS 146-78-1) is a nucleoside analog and a toxic metabolic inhibitor often used to study adenosine metabolism or as a cytotoxic agent in selection assays.
Due to its moderate solubility and high biological potency, precise preparation is critical to avoid experimental variability caused by precipitation or solvent toxicity. This guide addresses solubility limits, hygroscopic risks of DMSO, and self-validating quality control steps.
Chemical Identity & Properties
Before handling, verify the compound identity and physicochemical properties to ensure accurate molarity calculations.
| Parameter | Specification |
| Compound Name | This compound |
| CAS Number | 146-78-1 |
| Molecular Formula | |
| Molecular Weight | 285.23 g/mol |
| Solubility in DMSO | |
| Appearance | White to off-white solid |
| Toxicity | Acute Toxin (Oral/Inhalation), Irritant |
Safety & Handling (Critical)
WARNING: this compound is a metabolic poison (nucleoside antimetabolite). It resists deamination by adenosine deaminase (ADA) and accumulates as toxic fluorinated nucleotides.
-
Engineering Controls: Always weigh and handle the dry powder inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Solvent Safety: DMSO penetrates skin rapidly and can carry dissolved toxins into the bloodstream. Do not touch DMSO solutions of 2-FA.
Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of 10 mL of a 10 mM stock solution . Adjust volumes proportionally for different needs, but maintain the concentration logic.
Materials Required[2][3][4][5][6][7][8][9]
-
This compound powder (stored at 4°C or -20°C, desiccated).
-
Anhydrous DMSO (Spectrophotometric grade,
99.9%, water content < 0.03%). -
Vortex mixer.
-
Ultrasonic water bath (optional, for stubborn particulates).
-
0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. (Do NOT use Nylon, which degrades in DMSO).
-
Amber glass vials (borosilicate) with PTFE-lined caps.
Calculation Logic
To achieve a target molarity (
For 10 mL of 10 mM solution:
Step-by-Step Procedure
-
Equilibration: Allow the vial of 2-FA powder to warm to room temperature before opening. This prevents atmospheric moisture condensation on the cold powder (hygroscopic clumping).
-
Weighing: Accurately weigh 28.5 mg of 2-FA into a sterile glass vial.
-
Solvent Addition: Add 10.0 mL of high-grade anhydrous DMSO.
-
Note: Do not use "old" DMSO that has been sitting open; it absorbs water from the air, which drastically reduces 2-FA solubility and causes precipitation [3].
-
-
Dissolution:
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear.
-
Troubleshooting: If particles persist, warm the solution to 37°C in a water bath for 5–10 minutes and sonicate briefly. 2-FA dissolution is endothermic.
-
-
Filtration (Sterilization):
-
Pass the solution through a 0.22 µm PTFE syringe filter into a sterile receiver vial.
-
Validation: This removes potential fungal spores or insoluble impurities.
-
-
Aliquoting: Dispense into small aliquots (e.g., 50 µL or 100 µL) in amber microtubes or glass vials to avoid freeze-thaw cycles.
Storage & Stability
| Condition | Duration | Notes |
| -80°C | 6 Months | Recommended for long-term storage.[2][3] |
| -20°C | 1 Month | Acceptable for active use.[4][2][3] |
| 4°C | < 24 Hours | Not recommended; precipitation risk. |
| Room Temp | < 4 Hours | Use immediately. |
-
Freeze-Thaw Rule: Do not subject an aliquot to more than 3 freeze-thaw cycles.
-
Precipitation Check: Upon thawing, if a white precipitate is visible, warm to 37°C and vortex. If it does not redissolve, discard the aliquot (concentration is no longer valid).
Usage in Biological Assays
When diluting into aqueous buffers (PBS) or cell culture media:
-
DMSO Limit: Ensure the final DMSO concentration in the cell culture is < 0.5% (v/v) , ideally < 0.1%, to prevent solvent-induced cytotoxicity [4].
-
Precipitation Risk: 2-FA is hydrophobic. Add the DMSO stock slowly to the agitated media. Do not add media to the DMSO stock.
Dilution Example: To treat 10 mL of cell culture at 10 µM (final conc) using a 10 mM stock:
-
Dilution Factor = 1:1000.
-
Add 10 µL of Stock to 10 mL of media.
-
Final DMSO concentration = 0.1% (Safe).
Workflow Diagram (DOT Visualization)
The following diagram outlines the critical control points (CCPs) in the preparation process.
Caption: Figure 1.[5] Workflow for the preparation of this compound stock solution. Yellow diamonds indicate Quality Control (QC) decision points.
References
-
PubChem. (2025).[6][7] this compound Compound Summary (CID 8975).[6] National Library of Medicine. Available at: [Link][6]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know - Water Uptake & Precipitation. Available at: [Link]
-
Emulate Bio. (2019). Protocol for Compound Treatment Solution Preparation (DMSO Limits). Available at: [Link][5][8][1][4][2][3][7][9]
Sources
- 1. emulatebio.com [emulatebio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2'-Deoxy-2-fluoroadenosine | C10H12FN5O3 | CID 447864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. research.nhm.org [research.nhm.org]
- 9. ziath.com [ziath.com]
Application Note: Chromatographic Profiling of 2-Fluoroadenosine and Phosphorylated Metabolites via Ion-Pairing RP-HPLC
Abstract & Introduction
2-Fluoroadenosine (2-F-Ad) is a potent nucleoside analog often utilized in suicide gene therapy research and parasitic studies (e.g., Cryptosporidium).[1] Its biological activity is contingent upon intracellular phosphorylation by adenosine kinase and subsequent kinases to form the active cytotoxic metabolite, This compound-5'-triphosphate (2-F-ATP) .[1] This triphosphate form inhibits RNA/DNA synthesis and ribonucleotide reductase.[1]
The Analytical Challenge: Separating the parent nucleoside (2-F-Ad) from its highly polar nucleotides (2-F-AMP, 2-F-ADP, 2-F-ATP) presents a "polarity paradox."[1]
-
Nucleosides are moderately polar and retain well on standard Reversed-Phase (RP) C18 columns.[1]
-
Nucleotides are ionic and extremely polar, typically eluting in the void volume of standard C18 columns.
The Solution: This protocol utilizes Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) .[1][2][3][4] By introducing a cationic ion-pairing agent (Tetrabutylammonium hydrogen sulfate - TBAHS) into the mobile phase, we effectively "mask" the negative charge of the phosphate groups, increasing their hydrophobicity and allowing for retention and resolution on a robust C18 stationary phase.
Metabolic Pathway Visualization[1]
The following diagram illustrates the intracellular activation pathway that this HPLC method is designed to monitor.
Caption: Figure 1. Metabolic activation of this compound to its cytotoxic triphosphate form.[1]
Experimental Protocols
Protocol A: Sample Preparation (Critical Step)
Rationale: Nucleotides (ATP/ADP) are thermodynamically unstable in lysates.[1] Enzymatic hydrolysis (dephosphorylation) occurs rapidly upon cell rupture.[1] Immediate quenching of metabolism is required.[1]
Reagents:
-
0.4 M Perchloric Acid (PCA) (Ice cold)[1]
-
2.5 M Potassium Carbonate (
)[1] -
Internal Standard (IS): Cladribine (2-CdA) or Tenofovir (depending on availability).[1]
Procedure:
-
Harvest: Pellet
cells; wash once with ice-cold PBS. -
Lysis: Resuspend pellet immediately in 200 µL ice-cold 0.4 M PCA . Vortex vigorously for 10 seconds.[1]
-
Incubation: Keep on ice for 10 minutes.
-
Neutralization: Add 50-60 µL of 2.5 M
. Vortex. -
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Transfer supernatant to a 0.22 µm nylon vial insert. Analyze immediately or store at -80°C.
Protocol B: IP-RP HPLC Method (Standard UV Detection)
Rationale: TBAHS forms a neutral ion-pair with the phosphate groups of the nucleotides, allowing them to interact with the hydrophobic C18 chains.
Instrument: HPLC system with Binary Pump and UV-Vis/PDA Detector.[1]
| Parameter | Specification |
| Column | Phenomenex Gemini C18 (or equivalent), 5 µm, 150 x 4.6 mm |
| Guard Column | C18 SecurityGuard Cartridge (Mandatory to protect against lipids) |
| Mobile Phase A | 20 mM Phosphate Buffer ( |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV @ 260 nm (Reference: 360 nm) |
| Injection Vol | 10–20 µL |
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 2% | Initial Hold (Elutes 2-F-Ad) |
| 5.0 | 2% | Isocratic Hold |
| 20.0 | 30% | Linear Ramp (Elutes Nucleotides) |
| 25.0 | 50% | Wash |
| 26.0 | 2% | Re-equilibration |
| 35.0 | 2% | End of Run |
Protocol C: LC-MS/MS Method (High Sensitivity)
Rationale: Phosphate buffers and TBAHS are non-volatile and will suppress ionization/clog MS sources.[1] We substitute with volatile alternatives.
Modifications:
-
Ion Pair: 5 mM Dimethylhexylamine (DMHA) or Dibutylammonium Acetate (DBAA).[1]
-
Buffer: 10 mM Ammonium Acetate (pH adjusted to 7.0 with Ammonia).
-
Column: Waters Acquity HSS T3 (C18) or HILIC (ZIC-pHILIC).[1]
-
MS Mode: Negative Electrospray Ionization (ESI-).[1] Nucleotides ionize best in negative mode.[1]
Data Analysis & Expected Results
Elution Order (IP-RP Method)
Due to the increasing number of phosphate groups interacting with the ion-pairing agent, the retention time increases with phosphorylation state.
| Analyte | Approx. RT (min) | Mechanism of Retention |
| This compound | 4.5 - 5.5 | Hydrophobic interaction (Base + Sugar) |
| 2-F-AMP | 12.0 - 14.0 | Weak Ion-Pairing (1 Phosphate) |
| 2-F-ADP | 16.0 - 18.0 | Moderate Ion-Pairing (2 Phosphates) |
| 2-F-ATP | 20.0 - 22.0 | Strong Ion-Pairing (3 Phosphates) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Silanol interactions or metal impurities.[1] | Use end-capped columns; ensure pH is > 5.[1]5. |
| Drifting RT | Ion-pair agent not equilibrated. | IP-RP requires longer equilibration (30-60 min) than standard RP.[1] |
| Ghost Peaks | Contaminated Mobile Phase A. | Prepare buffer fresh daily; filter through 0.22 µm. |
| Low Recovery | Sample degradation.[1] | Ensure samples are kept at 4°C in autosampler; check pH of extract. |
Analytical Workflow Diagram
The following diagram details the logical flow from cell culture to data generation, ensuring a self-validating process.
Caption: Figure 2. Step-by-step analytical workflow for nucleotide extraction and quantification.
References
-
Separation of Nucleotides via Ion-Pairing: Bitesize Bio. (2025).[1][7][8] "How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC." [Link]
-
This compound Properties & Metabolism: PubChem. (n.d.). "this compound Compound Summary." [Link]
-
HPLC Method for Adenine Nucleotides (Grounding Protocol): National Institutes of Health (NIH) / PubMed.[1] (2009).[1][7] "An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation." [Link]
-
Radiosynthesis and Biodistribution (Metabolic Context): PMC - NCBI.[1] (2010).[1] "Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides." [Link]
Sources
- 1. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
Application Note: Precision Cytotoxicity Profiling of 2-Fluoroadenosine in HCT-116 Cells
Abstract & Mechanistic Rationale
This application note details a high-fidelity protocol for assessing the cytotoxicity of 2-Fluoroadenosine (2-FA) in the HCT-116 colorectal carcinoma cell line. Unlike standard chemotherapeutics, 2-FA acts as a "suicide substrate" prodrug. Its cytotoxicity is strictly dependent on intracellular phosphorylation by Adenosine Kinase (ADK) .
Upon entry into the cell via nucleoside transporters (ENT1/2), 2-FA is phosphorylated by ADK to 2-fluoro-AMP, and subsequently to the di- and tri-phosphate forms. These analogs incorporate into RNA and DNA, causing chain termination and inhibition of RNA synthesis, ultimately triggering apoptosis.[1]
Critical Distinction: Researchers often confuse this compound (ribose sugar) with Fludarabine (2-fluoro-ara-A, arabinose sugar). While both are purine analogs, 2-FA is a direct substrate for ADK, making this assay an excellent reporter for ADK metabolic activity and purine salvage pathway integrity in HCT-116 cells.
This compound Mechanism of Action[1][2][3][4]
Figure 1: The metabolic activation pathway of this compound. Cytotoxicity is contingent on functional Adenosine Kinase (ADK).[2]
Experimental Design Strategy
Cell Line Selection: HCT-116
HCT-116 is a fast-growing colorectal carcinoma line (Doubling time: ~21–25 hours). It is p53 wild-type but Mismatch Repair (MMR) deficient (MLH1-).
-
Why this matters: The rapid growth rate requires careful seeding density optimization. Over-confluence at 72h will blunt the cytotoxic signal, as control cells will reach stationary phase and naturally downregulate ATP, compressing the dynamic range of the assay.
Assay Readout: CellTiter-Glo® (ATP Quantification)
We utilize a luminescent ATP assay.
-
Caveat: Since 2-FA generates ATP analogs (2-F-ATP), there is a theoretical risk of interference with the luciferase reaction. However, empirical data shows that the massive depletion of total cellular ATP due to cell death outweighs the presence of the analog.
-
Alternative: If interference is suspected, validate with a resazurin-based assay (e.g., AlamarBlue), which measures redox potential rather than ATP.
The "Edge Effect" Mitigation
HCT-116 cells are sensitive to thermal gradients. In 96-well plates, outer wells often evaporate faster, altering media osmolarity.
-
Protocol Requirement: Do not use the perimeter wells (A1-A12, H1-H12, 1-H1, 1-H12) for data. Fill them with sterile PBS or media to act as a thermal/humidity buffer.
Materials & Reagents
| Component | Specification | Storage | Notes |
| This compound | CAS: 146-78-1 | -20°C (Desiccated) | Stock: Dissolve in 100% DMSO to 10 mM.[3] Note: Hygroscopic.[3][4][5] Equilibrate to RT before opening. |
| HCT-116 Cells | ATCC CCL-247 | Liquid N2 | Low passage (<20) recommended. |
| Growth Media | McCoy's 5A + 10% FBS | 4°C | Add 2mM L-Glutamine if not included. |
| Assay Media | McCoy's 5A + 5% FBS | 4°C | Reduced serum minimizes protein binding (optional but recommended). |
| Detection | CellTiter-Glo® (Promega) | -20°C | Protect from light. |
| Solvent | DMSO (Cell Culture Grade) | RT | Sterile filtered. |
Detailed Protocol
Phase 1: Cell Seeding (Day 0)
Objective: Establish a monolayer that will be in log-phase growth during the entire drug exposure.
-
Harvest: Trypsinize HCT-116 cells and neutralize with media.
-
Count: Determine viability (>95% required) and concentration using Trypan Blue or AO/PI.
-
Dilute: Prepare a cell suspension of 30,000 cells/mL in Assay Media.
-
Dispense: Add 100 µL/well to the inner 60 wells of a white-walled, clear-bottom 96-well plate.
-
Final Density:3,000 cells/well .
-
-
Blank: Add 100 µL of cell-free media to 3 wells (Background Control).
-
Incubate: 24 hours at 37°C, 5% CO2. Allow cells to adhere and recover from trypsin stress.
Phase 2: Compound Preparation & Treatment (Day 1)
Objective: Create a 9-point dose-response curve with 1:3 serial dilutions.
Stock Prep: Thaw 10 mM 2-FA DMSO stock. Top Concentration: Target Start = 100 µM (Final on cells).
Serial Dilution Workflow (See Figure 2):
-
Compound Plate (V-bottom):
-
Add 196 µL of Media (not DMSO) to columns 3-11.
-
Add 294 µL of 200 µM 2-FA (2x concentrate) to Column 2.
-
Prep 200 µM: 20 µL of 10 mM Stock + 980 µL Media.
-
-
Serial Dilution: Transfer 98 µL from Col 2 -> Col 3. Mix 5x. Repeat across to Col 10. Discard 98 µL from Col 10.
-
Column 11: Vehicle Control (0.2% DMSO in media).
-
-
Transfer: Remove culture media from the cell plate (carefully, do not disturb monolayer) and replace with 100 µL from the Compound Plate.
-
Alternative (Safer): Add 100 µL of 2x compound to the existing 100 µL of media. (Adjust prep concentrations to 4x if doing this).
-
Figure 2: Simplified dilution logic. Ensure final DMSO concentration is consistent (<0.5%) across all wells.
Phase 3: Incubation & Readout (Day 4)
Objective: Quantify viable cells after 72 hours of exposure.
-
Duration: Incubate plate for 72 hours .
-
Why 72h? Nucleoside analogs require at least 2-3 cell cycles to incorporate sufficient "false" nucleotides to trigger apoptosis. 24h is insufficient for HCT-116.
-
-
Equilibration: Remove plate from incubator and let stand at Room Temperature (RT) for 30 minutes.
-
Critical: Luciferase reaction rate is temperature-dependent. Reading a cold plate results in signal drift.
-
-
Reagent: Thaw CellTiter-Glo buffer and substrate. Mix.
-
Lysis: Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Shake: Orbital shake for 2 minutes (induce lysis).
-
Stabilize: Incubate 10 minutes at RT (stabilize luminescent signal).
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis & Expected Results
-
Background Subtraction: Subtract the average RLU (Relative Light Units) of the "Media Only" wells from all data wells.
-
Normalization: Calculate % Viability:
-
Curve Fitting: Plot log(Concentration) vs. % Viability. Fit using a non-linear regression (4-parameter logistic model):
Expected Values for HCT-116
-
IC50 Range: 0.1 µM – 2.0 µM.
-
Note: If IC50 > 10 µM, suspect ADK downregulation or mycoplasma contamination (mycoplasma depletes nucleosides).
-
-
Z-Prime (Z'): Should be > 0.5 for a robust assay.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High IC50 (>10 µM) | ADK Loss | HCT-116 can spontaneously silence ADK. Re-thaw a low-passage aliquot. |
| Edge Effect | Evaporation | Use a breathable membrane seal or fill edge wells with PBS. |
| Signal Drift | Temperature | Ensure plate and reagent are at 22-25°C before reading. |
| Low Signal | Cell Density | HCT-116 are metabolic powerhouses; if overgrown, they acidify media (yellow) and ATP drops. Reduce seeding to 2,000 cells/well. |
References
-
Parker, W. B., et al. "Metabolism and mechanism of action of 5-fluorouracil, this compound, and other nucleoside analogs." Pharmacology & Therapeutics. (Cited for Mechanism of Action).[1][6][4][7][8][9]
-
ATCC. "HCT-116 (CCL-247) Product Sheet." American Type Culture Collection. (Cited for Cell Culture Parameters).
-
Secrist, J. A., et al. "Structurally modified nucleosides as potential therapeutics." Current Topics in Medicinal Chemistry. (Cited for 2-FA Chemistry).[10][6][2][3][5][8][11]
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." (Cited for Assay Protocol).
-
Struck, R. F., et al. "this compound: Isolation, identification and synthesis." Journal of Organic Chemistry. (Cited for Chemical Properties).[1][7][8][12][13]
Sources
- 1. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 2. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29 [mdpi.com]
Synthesis of 2-Fluoroadenosine Modified RNA Oligonucleotides: An Application Note and Comprehensive Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutic development. Among these, 2'-Fluoroadenosine (2-FA) stands out for its ability to confer desirable drug-like properties to RNA oligonucleotides. This application note provides a comprehensive guide to the synthesis of 2-FA modified RNA oligonucleotides. We delve into the underlying principles of phosphoramidite chemistry, offer detailed, field-proven protocols for synthesis, deprotection, and purification, and discuss critical analytical characterization techniques. This guide is designed to equip researchers with the expertise to confidently and efficiently produce high-quality 2-FA modified RNA for a range of applications, from fundamental research to the development of next-generation RNA therapeutics.
Introduction: The Significance of 2-Fluoroadenosine Modification
The substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom is a subtle yet powerful modification in the design of therapeutic oligonucleotides. The high electronegativity of the fluorine atom significantly influences the sugar pucker, locking it into a C3'-endo conformation.[1][2][3] This pre-organization mimics the geometry of A-form helices characteristic of RNA duplexes, leading to several advantageous properties:
-
Enhanced Nuclease Resistance: The 2'-fluoro modification provides steric hindrance, rendering the phosphodiester backbone less susceptible to degradation by endo- and exonucleases present in biological fluids.[4][5]
-
Increased Thermal Stability: Oligonucleotides containing 2'-fluoro modifications form more stable duplexes with their target RNA sequences. This is reflected in a higher melting temperature (Tm), with an approximate increase of 1-2°C per 2'-fluoro substitution.[4]
-
Reduced Immunostimulatory Effects: Strategic placement of 2'-fluoro modifications can attenuate the innate immune response often triggered by foreign RNA molecules, a critical consideration for in vivo applications.[6][7]
-
Favorable Profile for RNA Interference (RNAi): 2'-fluoro modifications are well-tolerated by the RNA-induced silencing complex (RISC), making them highly suitable for the design of potent and stable small interfering RNAs (siRNAs).[5]
These attributes make 2-FA modified oligonucleotides highly valuable for a variety of applications, including antisense therapies, siRNAs, and aptamers.[1]
The Synthetic Journey: From Monomer to Purified Oligonucleotide
The synthesis of 2-FA modified RNA oligonucleotides is a multi-step process that begins with the chemical synthesis of the this compound phosphoramidite building block. This monomer is then incorporated into a growing oligonucleotide chain using automated solid-phase synthesis. The process concludes with deprotection, cleavage from the solid support, and rigorous purification and characterization.
Synthesis of 5'-DMT-2'-deoxy-2'-Fluoroadenosine-3'-phosphoramidite
The synthesis of the this compound phosphoramidite is a critical first step that requires careful execution. The following scheme outlines a representative synthetic route.[7]
Figure 1: Synthetic scheme for this compound phosphoramidite.
Protocol for Phosphoramidite Synthesis:
-
Protection of the Exocyclic Amine: The synthesis begins with the protection of the N6-amino group of 2'-deoxy-2'-fluoroadenosine with a benzoyl (Bz) group to prevent side reactions during oligonucleotide synthesis.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is then protected with the acid-labile dimethoxytrityl (DMT) group. This is a crucial step as the DMT group will be removed at the beginning of each coupling cycle in the solid-phase synthesis to allow for chain elongation.[][9]
-
Phosphitylation of the 3'-Hydroxyl: The final step is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This introduces the reactive phosphoramidite moiety, which will form the internucleotide linkage during solid-phase synthesis.[7]
The resulting 5'-DMT-N6-Benzoyl-2'-deoxy-2'-fluoroadenosine-3'-phosphoramidite must be purified by silica gel chromatography and characterized by NMR and mass spectrometry to ensure high purity before use in oligonucleotide synthesis.
Solid-Phase Synthesis of 2-FA Modified RNA Oligonucleotides
The incorporation of the 2-FA phosphoramidite into an oligonucleotide sequence is achieved through automated solid-phase synthesis.[9] The oligonucleotide is assembled in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main chemical reactions:
Figure 2: The four-step cycle of phosphoramidite solid-phase synthesis.
Detailed Protocol for Solid-Phase Synthesis:
-
Step 1: Detritylation
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Purpose: To remove the 5'-DMT protecting group from the support-bound nucleoside (or the growing oligonucleotide chain), exposing the 5'-hydroxyl group for the subsequent coupling reaction.[9] The orange color of the trityl cation released can be used for spectrophotometric monitoring of coupling efficiency.
-
Time: 60-120 seconds.
-
-
Step 2: Coupling
-
Reagents: 0.1 M solution of 2-FA phosphoramidite in anhydrous acetonitrile and 0.25-0.5 M activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)) in anhydrous acetonitrile.
-
Purpose: The activator protonates the nitrogen of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[]
-
Causality: The use of an activator is essential for rapid and efficient coupling. ETT and DCI are commonly used as they are less acidic than tetrazole, reducing the risk of premature detritylation.[10] Due to the steric bulk of modified phosphoramidites, a slightly longer coupling time or a "double coupling" cycle may be employed to maximize efficiency.[6]
-
Time: 5-10 minutes.
-
-
Step 3: Capping
-
Reagents: Capping Reagent A (Acetic Anhydride/Lutidine/THF) and Capping Reagent B (N-Methylimidazole/THF).
-
Purpose: To acetylate any unreacted 5'-hydroxyl groups that failed to couple in the previous step.[2] This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Time: 30-60 seconds.
-
-
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Purpose: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.[2]
-
Time: 30-60 seconds.
-
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
| Parameter | Standard RNA Synthesis | 2-FA Modified RNA Synthesis | Rationale for Difference |
| Phosphoramidite Conc. | 0.1 M | 0.1 M | Standard concentration is generally sufficient. |
| Activator | ETT or DCI | ETT or DCI | These activators provide a good balance of reactivity and stability. |
| Coupling Time | 2-5 minutes | 5-10 minutes | The 2'-fluoro group can add some steric bulk, potentially slowing the reaction. Longer coupling times ensure high efficiency. |
| Double Coupling | Optional | Recommended for critical positions | For sequences where high fidelity is paramount, a second coupling step can drive the reaction to completion.[6] |
Table 1: Comparison of typical solid-phase synthesis parameters.
Deprotection and Cleavage
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a critical step that must be performed carefully to avoid degradation of the RNA.
Protocol for Deprotection and Cleavage:
-
Cleavage and Base Deprotection:
-
Reagent: A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).[11][12][13]
-
Procedure: The solid support is treated with the AMA solution at 65°C for 15-30 minutes.[12] This cleaves the oligonucleotide from the CPG support and removes the benzoyl protecting groups from the adenosine bases and the cyanoethyl protecting groups from the phosphate backbone.[9]
-
Causality: AMA is a highly efficient deprotection reagent that significantly reduces the time required for this step compared to using ammonium hydroxide alone.[1][14] The use of acetyl-protected cytidine (Ac-C) is recommended when using AMA to prevent transamination.[13]
-
-
Drying: The AMA solution containing the cleaved and partially deprotected oligonucleotide is dried down, typically using a vacuum concentrator.
-
2'-OH Silyl Group Removal (for mixed RNA/2'-F RNA oligos):
-
Note: This step is only necessary if the oligonucleotide also contains standard RNA monomers protected with a 2'-O-tert-butyldimethylsilyl (TBDMS) group.
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.
-
Procedure: The dried oligonucleotide is resuspended in the TEA·3HF solution and heated at 65°C for 1.5-2.5 hours.[11][15] This step removes the TBDMS groups from the 2'-hydroxyls of the standard RNA nucleosides.
-
Purification
Crude, deprotected oligonucleotides are a mixture of the full-length product and shorter, failed sequences. Purification is essential to isolate the desired full-length 2-FA modified oligonucleotide. High-performance liquid chromatography (HPLC) is the most common method for this purpose.
Protocol for RP-HPLC Purification:
-
Technique: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is often the method of choice for oligonucleotide purification.[16]
-
Stationary Phase: A C8 or C18 reversed-phase column is typically used.[17]
-
Mobile Phases:
-
Buffer A: An aqueous buffer containing an ion-pairing agent, such as triethylammonium acetate (TEAA) or hexylammonium acetate (HAA).
-
Buffer B: Acetonitrile.
-
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The full-length product, being longer and more hydrophobic, will elute later than the shorter failure sequences.
-
Detection: UV absorbance at 260 nm is used to monitor the elution of the oligonucleotides.
| Parameter | Typical Conditions | Rationale |
| Column | C8 or C18, 5 µm particle size | Provides good resolution for oligonucleotides. |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 | The triethylammonium cation acts as an ion-pairing agent, neutralizing the negative charge of the phosphate backbone and allowing for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | The organic solvent used to elute the oligonucleotides from the column. |
| Gradient | 5-50% Acetonitrile over 30 minutes | A gradual increase in the organic phase allows for the separation of oligonucleotides based on their length and hydrophobicity.[18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical and semi-preparative HPLC. |
| Detection | 260 nm | The wavelength at which nucleic acids have maximum UV absorbance. |
Table 2: Typical parameters for RP-HPLC purification of 2-FA modified oligonucleotides.
After HPLC purification, the fractions containing the full-length product are collected, pooled, and desalted using a method such as ethanol precipitation or size-exclusion chromatography.
Quality Control: Characterization of 2-FA Modified RNA
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-FA modified oligonucleotide.
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized oligonucleotide.[19]
Protocol for Mass Spectrometry Analysis:
-
Technique: Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is the preferred method for oligonucleotide analysis.[20]
-
Sample Preparation: The purified and desalted oligonucleotide is dissolved in an appropriate solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol.
-
Data Analysis: The ESI-MS spectrum of an oligonucleotide will show a series of peaks corresponding to the molecule with different charge states. Deconvolution of this charge state envelope allows for the precise determination of the molecular weight of the oligonucleotide. This can be compared to the theoretical mass to confirm the correct synthesis of the 2-FA modified sequence.
Purity Analysis by HPLC
Analytical HPLC is used to assess the purity of the final product. The same IP-RP-HPLC method used for purification can be used for analytical purposes, but on an analytical column with a smaller inner diameter. The purity is determined by integrating the area of the peak corresponding to the full-length product and expressing it as a percentage of the total peak area.
Functional Characterization (Optional)
Depending on the intended application, further functional characterization may be necessary. For example, the thermal stability of a 2-FA modified duplex can be assessed by measuring its melting temperature (Tm) using UV-Vis spectrophotometry.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Inactive phosphoramidite or activator- Moisture in reagents or lines- Insufficient coupling time | - Use fresh, high-quality phosphoramidites and activator.- Ensure all reagents and the synthesizer lines are anhydrous.[21]- Increase the coupling time or perform a double coupling. |
| Incomplete Deprotection | - Deprotection time too short- Deprotection temperature too low- Old or degraded deprotection reagent | - Increase the deprotection time and/or temperature.- Prepare fresh deprotection solution (e.g., AMA). |
| Poor HPLC Resolution | - Inappropriate column or mobile phase- Gradient is too steep | - Optimize the HPLC method, including the choice of column, ion-pairing agent, and gradient. |
| Mass Discrepancy in MS | - Incomplete deprotection- Adduct formation (e.g., sodium, potassium)- Synthesis errors (deletions, additions) | - Ensure complete deprotection and desalting.- Analyze the mass difference to identify potential adducts or synthesis failures. |
Table 3: Common troubleshooting scenarios in the synthesis of 2-FA modified RNA oligonucleotides.
Conclusion
The synthesis of this compound modified RNA oligonucleotides is a well-established process that leverages the power and versatility of phosphoramidite chemistry. By understanding the principles behind each step and adhering to optimized protocols, researchers can reliably produce high-quality modified oligonucleotides. The enhanced stability and favorable biological properties of 2-FA modified RNA make it an invaluable tool in the development of innovative RNA-based therapeutics and advanced molecular biology research.
References
-
Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments. [Link]
-
Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. JoVE (Journal of Visualized Experiments). [Link]
-
2' Fluoro RNA Modification. Bio-Synthesis Inc.. [Link]
-
Advanced method for oligonucleotide deprotection. Nucleic Acids Research. [Link]
-
2′-Fluoro modified nucleic acids: Polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. Oxford Academic. [Link]
-
Deprotection Guide. Glen Research. [Link]
- Double coupling method for oligonucleotide synthesis.
-
Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research. [Link]
-
Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]
-
Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
-
Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs. RNA. [Link]
-
Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites. National Institutes of Health. [Link]
-
Synthesis of 2‐fluoro‐2'‐deoxyadenosine and its phosphoramidite. ResearchGate. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]
-
Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. MDPI. [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules. [Link]
-
2'-FLUORO-RNA Monomers. Glen Research. [Link]
-
2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. National Institutes of Health. [Link]
-
2'-F-RNA Phosphoramidites. Glen Research. [Link]
-
Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Research. [Link]
-
RP-HPLC Purification of Oligonucleotides. University of Southampton. [Link]
-
Purifying Oligonucleotides. Waters Corporation. [Link]
-
Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. [Link]
-
Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Research. [Link]
-
The Effect of 2′F-RNA on I-Motif Structure and Stability. MDPI. [Link]
-
Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. ResearchGate. [Link]
-
Advanced method for oligonucleotide deprotection. ResearchGate. [Link]
-
Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). National Institutes of Health. [Link]
Sources
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 2' Fluoro RNA Modification [biosyn.com]
- 5. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 9. atdbio.com [atdbio.com]
- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 16. waters.com [waters.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. glenresearch.com [glenresearch.com]
in vitro phosphorylation assay for 2-Fluoroadenosine kinetics
Application Note: Kinetic Profiling of 2-Fluoroadenosine Phosphorylation via Adenosine Kinase
Abstract & Introduction
This compound (2-F-Ad) is a nucleoside analog of significant therapeutic interest, functioning primarily as a prodrug.[1] Its cytotoxic mechanism relies on intracellular phosphorylation to its triphosphate form, which subsequently inhibits DNA/RNA synthesis.[1][2] The rate-limiting step in this activation cascade is the initial phosphorylation by Adenosine Kinase (AK) to form 2-fluoro-AMP (2-F-AMP).[1]
Unlike native adenosine, 2-F-Ad possesses a fluorine atom at the C2 position, rendering it resistant to deamination by Adenosine Deaminase (ADA) . This structural modification enhances its stability and pharmacological half-life.[1] This Application Note details a rigorous High-Performance Liquid Chromatography (HPLC) protocol to determine the kinetic parameters (
Mechanistic Insight
To design a valid kinetic assay, one must understand the metabolic fate of the substrate.
-
The Reaction: Adenosine Kinase (EC 2.7.1.[1]20) transfers the
-phosphate from ATP to the 5'-hydroxyl group of 2-F-Ad. -
The Critical Control: In physiological systems, adenosine is rapidly converted to inosine by ADA.[2] However, the C2-fluorine substitution blocks this pathway. In our in vitro assay, this means we do not need to add ADA inhibitors (like EHNA), simplifying the matrix.
-
Substrate Inhibition: AK is known to be inhibited by high concentrations of its substrate (adenosine) and product (AMP). Therefore, this protocol emphasizes initial rate conditions (<10% conversion) to prevent kinetic distortion.
Figure 1: Metabolic Pathway & Assay Logic
Caption: Figure 1: this compound is phosphorylated by AK but resists deamination by ADA.
Experimental Protocol
Reagents & Equipment
-
Enzyme: Recombinant Human Adenosine Kinase (purified).[1]
-
Substrate: this compound (Purity >98%).
-
Cofactor: Ultra-pure ATP (neutralized to pH 7.0).[1]
-
Buffer System: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 5 mM
, 0.01% BSA.[1]-
Note:
must be in excess of ATP to form the active Mg-ATP complex.
-
-
Stop Solution: 0.5 M Perchloric Acid (PCA) or 10 mM EDTA (if using heat inactivation).[1]
-
HPLC System: System equipped with a UV/Vis detector (PDA preferred) capable of 260 nm detection.[1]
Assay Workflow
The following workflow ensures data integrity by including a "Zero-Time" control to subtract non-enzymatic background.
Figure 2: Kinetic Assay Workflow
Caption: Figure 2: Step-by-step workflow for the discontinuous kinetic assay.
Detailed Procedure
-
Preparation of Standards: Prepare a serial dilution of authentic 2-F-AMP (0.5 µM to 50 µM) in the reaction buffer. Inject these into the HPLC to generate a standard curve (Area vs. Concentration).
-
Reaction Mix: Prepare 100 µL reaction volumes containing:
-
50 mM Tris-HCl, pH 7.4[1]
-
5 mM
-
1 mM ATP (Saturating concentration)
-
Variable 2-F-Ad: 0.5, 1, 2, 5, 10, 20, 50 µM.
-
-
Initiation: Add purified AK (final conc. ~10-50 nM) to start the reaction.
-
Incubation: Incubate at 37°C.
-
Time Points:
-
Take aliquots at
(immediately after enzyme addition) and min. -
Critical: Ensure substrate consumption is <10% to approximate initial velocity (
).
-
-
Quenching: Add equal volume of 0.5 M Perchloric Acid (PCA) to stop the reaction. Keep on ice for 10 min.
-
Neutralization: Neutralize with
or KOH to pH ~6-7. Spin down precipitate ( ).[1] -
Injection: Inject 20 µL of the supernatant onto the HPLC.
HPLC Conditions & Data Analysis
The separation of the nucleoside (2-F-Ad) from the nucleotide (2-F-AMP) is achieved using a standard C18 Reverse Phase method.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Waters XBridge or Phenomenex Gemini), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.0 |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 0% B; 5-15 min: 0-30% B; 15-20 min: Re-equilibrate |
| Detection | UV @ 260 nm |
| Retention (Approx) | 2-F-AMP (~4 min); 2-F-Ad (~12 min) |
Calculation of Kinetic Parameters
-
Calculate Velocity (
): Units: (Specific Activity) -
Michaelis-Menten Fit: Plot
(y-axis) vs. (x-axis).[1] Fit the data to the equation:- : Indicates the affinity of AK for 2-F-Ad. (Expected range: 0.5 - 5 µM).
- : Indicates the turnover number.
Scientific Integrity & Troubleshooting (E-E-A-T)
-
Why not use a coupled assay (PK/LDH)? While coupled assays are faster, they measure the production of ADP. If your 2-F-Ad sample contains impurities (like Adenine) or if the enzyme prep has ATPase activity, you will generate false positives. HPLC directly visualizes the formation of the unique 2-F-AMP peak, providing unequivocal proof of phosphorylation.
-
Substrate Inhibition: Adenosine Kinase is prone to substrate inhibition at high concentrations (>100 µM).[1] If your Michaelis-Menten plot curves downward at high [S], fit the data to the substrate inhibition model:
. -
Magnesium Dependence: AK requires
to chelate ATP.[1] Ensure excess. Free ATP is actually an inhibitor of the enzyme.
References
-
Secrist, J. A., et al. (1976). "5'-monophosphate.[3] A metabolite of this compound in mouse cytotoxic lymphocytes." Molecular Pharmacology, 12(6).[1]
- Establishes the phosphorylation of 2-F-Ad to the mono-phosph
-
Waters Corporation. (2012). "High Throughput Analysis for Adenosine Injection USP." Application Note.
- Provides the foundational HPLC conditions for adenosine separ
-
Park, J., & Gupta, R. S. (2008). "Adenosine kinase: kinetics, mechanism, and regulation." Journal of Biological Chemistry.
- Authoritative review on the kinetic mechanism (Ordered Bi-Bi) of Adenosine Kinase.
-
Decking, U. K., et al. (1994). "this compound uptake by erythrocytes and endothelial cells." American Journal of Physiology.[1]
- Validates the transport and intracellular phosphoryl
Sources
Application Note: 2-Fluoroadenosine Dosing Schedule for Murine Tumor Models
Part 1: Core Directive & Scientific Context
1.1 Executive Summary
2-Fluoroadenosine (2-FA) is a highly potent purine nucleoside analog. Unlike its clinical counterpart Fludarabine (2-fluoro-ara-A), which contains an arabinose sugar and acts primarily as a DNA chain terminator, 2-FA contains a ribose sugar. This structural difference renders 2-FA extremely cytotoxic via two distinct mechanisms: (1) direct incorporation into RNA (inhibiting protein synthesis) and (2) metabolism into the toxic base 2-fluoroadenine by Purine Nucleoside Phosphorylase (PNP).[1]
Critical Application: 2-FA is most frequently utilized in Gene-Directed Enzyme Prodrug Therapy (GDEPT) . In this context, it serves as a substrate for E. coli PNP, which cleaves 2-FA into 2-fluoroadenine.[1] This toxic base freely diffuses across cell membranes to kill neighboring tumor cells (the "Bystander Effect"), a property not shared by the phosphorylated metabolites of Fludarabine.
1.2 Critical Disambiguation
Before proceeding, ensure you are dosing the correct compound.
| Feature | This compound (2-FA) | Fludarabine (2-fluoro-ara-A) |
| CAS Registry | 146-78-1 | 21679-14-1 |
| Sugar Moiety | Ribose | Arabinose |
| Primary Mechanism | RNA incorporation & ATP depletion | DNA Chain Termination |
| Toxicity Profile | High (Systemic toxicity limits dose) | Moderate (Clinically approved) |
| Primary Use | Suicide Gene Therapy (PNP substrate), Metabolic Probe | Leukemia/Lymphoma Chemotherapy |
Part 2: Mechanism & Experimental Logic
2.1 Mechanism of Action (The "Why" Behind the Schedule)
The dosing schedule for 2-FA is dictated by its pharmacokinetics and the necessity of maintaining a lethal concentration of the generated toxin (2-fluoroadenine) within the tumor microenvironment.
-
Metabolic Activation: 2-FA is phosphorylated by Adenosine Kinase (AK) to 2-F-AMP, eventually forming 2-F-ATP. This analog ATP competes with natural ATP, inhibiting essential energy-dependent processes and incorporating into RNA.
-
The Bystander Effect (PNP Models): In PNP-expressing tumors, 2-FA is cleaved to 2-fluoroadenine. This base is lipophilic and diffuses to surrounding non-transgenic cells, where it is re-converted to toxic nucleotides by Adenine Phosphoribosyltransferase (APRT).
-
Dosing Implication: Because the half-life of the active base is short and competitive inhibition by endogenous adenosine is a factor, fractionated, frequent dosing (metronomic) often yields superior tumor regression compared to single bolus injections.
Figure 1: Mechanism of this compound in GDEPT strategies. Note the diffusion of the toxic base 2-Fluoroadenine to bystander cells.
Part 3: Experimental Protocols
3.1 Formulation & Stability
This compound is hydrophobic. Proper formulation is critical to prevent precipitation in the peritoneal cavity, which causes local toxicity and inconsistent bioavailability.
Recommended Vehicle (Standard):
-
Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Preparation Steps:
-
Dissolve 2-FA powder in 100% DMSO to create a 25 mg/mL Stock Solution . Store at -20°C (stable for 1 month).
-
On day of dosing: Add 10% volume of Stock to 40% volume PEG300. Vortex thoroughly.
-
Add 5% volume Tween-80. Vortex.
-
Slowly add 45% volume sterile Saline (0.9% NaCl) while vortexing.
-
Final Concentration: 2.5 mg/mL (Clear solution).
-
Note: If precipitation occurs, sonicate at 37°C.
-
3.2 Protocol A: High-Intensity Fractionated Dosing (Efficacy)
Best for: Suicide gene therapy models (e.g., D54/PNP xenografts) where sustained production of 2-fluoroadenine is required.
| Parameter | Specification | Rationale |
| Route | Intraperitoneal (i.p.)[1][2] | Ensures rapid absorption and high local concentration. |
| Dosage | 10 mg/kg per injection | Lower individual dose minimizes peak systemic toxicity. |
| Frequency | 5 times daily (q2h or q3h) | Compensates for the short half-life of the active base. |
| Duration | 7 consecutive days | Essential to eradicate slow-cycling tumor cells. |
| Total Daily Dose | 50 mg/kg/day | High cumulative dose achieved safely via fractionation. |
Workflow:
-
Day 0: Measure baseline tumor volume (start treatment when tumors are ~100-200 mm³).
-
Days 1-7: Administer 10 mg/kg i.p. at 09:00, 11:30, 14:00, 16:30, and 19:00.
-
Monitoring: Weigh mice daily. If body weight loss >15%, suspend dosing for 24 hours.
3.3 Protocol B: Maximum Tolerated Dose (Toxicity/PK)
Best for: Determining sensitivity of a new cell line or synergistic toxicity studies.
| Parameter | Specification |
| Route | Intraperitoneal (i.p.)[1] |
| Dose Escalation | 10, 20, 50, 100 mg/kg (Single Dose) |
| Observation | Monitor for 14 days. |
| Endpoints | Body weight, lethargy, ruffled fur, hematology (leukopenia). |
Safety Note: 2-FA is significantly more toxic than Fludarabine. An acute dose of >100 mg/kg can be lethal. In contrast, Fludarabine is often dosed at 150-400 mg/kg.
Part 4: Data Analysis & Interpretation[1][3][4]
4.1 Tumor Growth Inhibition (TGI)
Calculate TGI using the formula:
4.2 Expected Outcomes
-
PNP+ Tumors (Protocol A): Expect >80% tumor regression or complete stasis during the dosing week. Regrowth may occur post-treatment if stem cells are not eradicated.
-
Wild-type Tumors: Minimal to moderate growth inhibition (2-FA is less effective without PNP cleavage unless dosed at lethal systemic levels).
Part 5: References
-
Parker, W. B., et al. (1997). In vivo gene therapy of cancer with E. coli purine nucleoside phosphorylase. Human Gene Therapy. Link
-
Sorscher, E. J., et al. (1994). Tumor cell bystander killing in colonic carcinoma utilizing the E. coli DeoD gene to generate toxic purines. Gene Therapy. Link
-
MedChemExpress. 2'-Deoxy-2'-fluoroadenosine Product Information & Solubility Protocol.Link
-
Montgomery, J. A., & Hewson, K. (1969). Nucleosides of 2-fluoroadenine.[1][2][3][4][5][6][7][8][9][10][11] Journal of Medicinal Chemistry.[12] Link
-
Hong, J. S., et al. (2004). Improved antitumor activity of the GDEPT system using E. coli purine nucleoside phosphorylase and this compound. Cancer Gene Therapy. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. US4188378A - Anticancer and antiviral activity of 9-β-D-arabinofuranosyl-2-fluoroadenine - Google Patents [patents.google.com]
- 3. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine, a nucleoside reverse transcriptase inhibitor, is highly potent against all human immunodeficiency viruses type 1 and has low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2'-Deoxy-2'-[18F]fluoro-1-β-D-arabinofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine, a nucleoside reverse transcriptase inhibitor, is highly potent against all human immunodeficiency viruses type 1 and has low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Application Note: Quantitative Detection of 2-Fluoroadenosine Incorporation into RNA via LC-MS/MS
Executive Summary
This guide details the protocol for the detection and quantification of 2-Fluoroadenosine (2-FA) incorporation into RNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound (CAS 146-78-1) is a nucleoside analog resistant to adenosine deaminase (ADA).[1] Its incorporation into RNA acts as a chain terminator or mutagen, making it a critical analyte in antiviral drug development and metabolic labeling studies.
Key Technical Insight: The primary challenge in this assay is distinguishing incorporated 2-FA from free intracellular 2-FA triphosphate.[1] This protocol enforces a rigorous "Wash & Digest" workflow to ensure signal specificity, utilizing a Triple Quadrupole (QQQ) mass spectrometer for femtomole-level sensitivity.[1]
Theoretical Framework & Mechanism
Why Mass Spectrometry?
While UV absorbance (260 nm) quantifies total RNA, it cannot distinguish between canonical Adenosine (A) and its 2-Fluoro analog due to overlapping absorption spectra.[1] LC-MS/MS provides mass-based resolution, separating analytes by their Mass-to-Charge ratio (
The Analytical Target
-
Analyte: this compound (Nucleoside form after digestion).[1]
-
Chemical Shift: Substitution of Hydrogen (H, ~1 Da) with Fluorine (F, ~19 Da) at the C2 position of the adenine base results in a mass shift of +18 Da relative to Adenosine.
Experimental Workflow
The following diagram outlines the critical path from biological sample to quantitative data. Note the emphasis on the "Free Nucleotide Removal" step.
Figure 1: End-to-end workflow for detecting nucleoside analog incorporation. The red node highlights the most common point of failure: contamination by free nucleotides.
Detailed Protocol
Phase 1: Sample Preparation & "The Wash"
Objective: Isolate RNA while completely removing the unincorporated 2-FA triphosphate pool.[1]
-
Lysis: Lyse cells using a phenol-chloroform reagent (e.g., TRIzol) or silica-column kit.[1]
-
Precipitation: Perform a standard isopropanol precipitation.
-
The Stringent Wash (Self-Validating Step):
-
Resuspend the RNA pellet in water.[1]
-
Pass the RNA through a G-25 or G-50 Sephadex spin column (or equivalent desalting column).[1] This size-exclusion step retains free nucleotides (monomers) while eluting the polymeric RNA.[1]
-
Validation: Run a "Mock" sample (free 2-FA spiked into water) through the column.[1] The flow-through should show zero signal in MS.[1]
-
Phase 2: Enzymatic Hydrolysis
Objective: Degrade RNA polymers into individual nucleosides (A, U, G, C, and 2-FA) for MS detection.
-
Buffer: 10 mM Ammonium Acetate (pH 5.3). Note: Avoid phosphate buffers as they suppress MS ionization.
-
Enzyme Cocktail:
-
Incubation: 37°C for 2–4 hours.
-
Cleanup: Filter the digest through a 10 kDa MWCO (Molecular Weight Cut-Off) spin filter to remove the enzymes. Inject the filtrate.[1]
LC-MS/MS Methodology
Chromatographic Conditions
Separation of 2-FA from Adenosine is straightforward due to the fluorine atom increasing lipophilicity, typically resulting in a slightly longer retention time on C18 columns.
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.
-
Column: High-strength Silica C18 (e.g., Waters HSS T3 or Agilent ZORBAX SB-C18), 2.1 x 100 mm, 1.8 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).[1]
-
Mobile Phase B: 100% Acetonitrile.[1]
-
Gradient:
Mass Spectrometry Parameters (MRM)
We utilize Multiple Reaction Monitoring (MRM) for specific detection. The transition tracks the loss of the ribose sugar (neutral loss of 132 Da), leaving the protonated base.
Table 1: MRM Transitions for Quantification
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| Adenosine (A) | 268.1 [M+H]+ | 136.1 [Base+H]+ | 25 | 18 | 50 |
| This compound (2-FA) | 286.1 [M+H]+ | 154.1 [Base+H]+ | 28 | 22 | 50 |
| Guanosine (G) | 284.1 [M+H]+ | 152.1 [Base+H]+ | 25 | 15 | 50 |
| Internal Std ( | 278.1 [M+H]+ | 141.1 [Base+H]+ | 25 | 18 | 50 |
Note: The 2-FA precursor is calculated as Adenosine (267) - H (1) + F (19) = 285 Da (Neutral).[1] M+H = 286.[1]
Detection Logic Diagram
Figure 2: The MRM mechanism.[1] Q1 selects the parent 2-FA molecule; the collision cell breaks the glycosidic bond; Q3 detects the unique fluorinated base fragment.
Data Analysis & Validation
Calculation of Incorporation
To normalize for variations in RNA input and injection volume, express 2-FA incorporation as a percentage of total Adenosine.
[1]Note: For absolute quantification, use a standard curve of pure this compound nucleoside.
Troubleshooting Guide (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Ghost Peak in Blank | Carryover from high-concentration standard. | Run 2-3 "sawtooth" gradients with 100% MeOH between samples. |
| Low Sensitivity | Ion suppression from residual salts.[1] | Ensure the divert valve sends the first minute of LC flow (containing salts) to waste, not the MS. |
| High Background | Incomplete digestion or enzyme interference.[1] | Use 10kDa MWCO filters.[1] Ensure Alkaline Phosphatase is fresh (nucleotides don't fly well in this method).[1] |
| Retention Time Shift | pH fluctuation in mobile phase.[1] | Use fresh Ammonium Acetate. 2-FA is sensitive to pH due to the fluorine's electronegativity affecting the pKa. |
References
-
Su, X. et al. (2022).[1] Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. LCGC International.[1] Link
-
Cai, W. et al. (2015).[1] Quantitative Analysis of Nucleosides and Nucleotides in Cells by LC-MS/MS. Methods in Enzymology. Link
-
New England Biolabs. (2023).[1] Nucleoside Digestion Mix Protocol for LC-MS Analysis. Link[1]
-
Strezsak, S. et al. (2020).[1][3] Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification.[1][3] Analytical Methods. Link
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氟腺苷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]
Application Note: 2-Fluoroadenosine (2-FA) Selection Systems for Adenosine Deaminase (ADA) Activity
[1]
Executive Summary
This compound (2-FA) is a highly cytotoxic adenosine analog used to discriminate between Adenosine Deaminase (ADA)-proficient and ADA-deficient cell populations. Unlike naturally occurring adenosine, 2-FA is resistant to deamination but remains a substrate for phosphorylation. This creates a high-stringency "metabolic sink" where ADA-deficient cells rapidly accumulate toxic nucleotides and undergo apoptosis, while ADA-overexpressing cells (e.g., gene-corrected clones) can detoxify the compound—albeit less efficiently than with other analogs like 9-β-D-xylofuranosyladenine (Xyl-A). This guide details the mechanism, critical parameters, and step-by-step protocols for using 2-FA to select for ADA restoration or to screen for ADA deficiency.
Scientific Principles & Mechanism[2]
The Metabolic Fork in the Road
The selection power of 2-FA relies on the competition between two enzymatic pathways: Detoxification (via ADA) and Activation (via Adenosine Kinase/dCK).
-
Activation (Lethal Pathway): In the absence of ADA, 2-FA is phosphorylated by Adenosine Kinase (AK) or Deoxycytidine Kinase (dCK) into 2-Fluoro-AMP (2-F-AMP). This is further phosphorylated to the triphosphate form (2-F-ATP), which:
-
Inhibits Ribonucleotide Reductase (RNR), depleting dNTP pools.
-
Incorporates into DNA/RNA, causing chain termination and strand breaks.
-
Result: Rapid Apoptosis.
-
-
Detoxification (Survival Pathway): In ADA-proficient cells, ADA deaminates 2-FA into 2-Fluoro-Inosine (2-F-Ino) .
-
2-F-Ino is generally non-toxic or significantly less toxic than the adenine nucleotide counterparts.
-
Result: Survival (if ADA activity is sufficient to outcompete the kinase pathway).
-
The "Resistance" Factor
Crucially, 2-FA is relatively resistant to ADA deamination compared to the natural substrate Adenosine or the analog Xyl-A.
-
Implication: Because ADA hydrolyzes 2-FA slowly, wild-type levels of ADA may not be sufficient to protect cells against high concentrations of 2-FA.
-
Application: This makes 2-FA an excellent agent for selecting high-expression clones (e.g., viral vectors driving strong ADA expression) or for confirming deep ADA deficiency (where even trace enzyme activity is absent).
Pathway Visualization
The following diagram illustrates the differential fate of 2-FA in ADA- vs. ADA+ cells.
Caption: Differential metabolic fate of this compound. In ADA-deficient cells, the AK pathway dominates (Red), leading to toxicity. In ADA-proficient cells, the ADA pathway (Green) detoxifies the substrate.
Experimental Protocols
Protocol A: Establishing the "Kill Curve" (Sensitivity Profiling)
Objective: Determine the minimum concentration of 2-FA required to kill 100% of the parental ADA-deficient cells (Negative Control).
Materials:
-
Parental ADA-deficient cell line (e.g., CHO-K1, specific SCID lymphoblasts).
-
This compound (dissolved in DMSO or PBS; Stock 10 mM).
-
Cell viability reagent (e.g., CellTiter-Glo® or Trypan Blue).
Procedure:
-
Seeding: Seed cells in 96-well plates at optimal density (e.g., 5,000 cells/well for adherent, 20,000 for suspension). Incubate for 24 hours.
-
Preparation: Prepare serial dilutions of 2-FA in complete media.
-
Suggested Range: 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM.
-
Control: Vehicle only (DMSO/PBS).
-
-
Treatment: Replace media with 2-FA containing media.
-
Incubation: Incubate for 3–5 days. (Note: Nucleoside analogs require cell division to exhibit full toxicity).
-
Readout: Measure viability.
-
Analysis: Plot Dose-Response curve. Identify the IC90 and the Minimum Lethal Dose (MLD) .
-
Target: You want the lowest concentration that kills >99% of parental cells.
-
Protocol B: Selection of ADA-Restored Cells (Gene Therapy Context)
Objective: Select for cells that have successfully integrated an ADA-expression vector.
Prerequisites:
-
dCF (2'-Deoxycoformycin / Pentostatin): An ADA inhibitor. Why use it? If the selection pressure of 2-FA is too high (because it's ADA-resistant), dCF can be used to titrate the endogenous vs. exogenous ADA activity, or to suppress background activity in "leaky" cell lines. However, for pure ADA-deficient lines, 2-FA alone is often sufficient.
-
Selection Media: Complete media + 2-FA (at MLD determined in Protocol A).
Procedure:
-
Transduction: Transfect/Transduce ADA-deficient cells with the ADA-cDNA vector. Include a "Mock" transduction (negative control).
-
Recovery: Allow cells to recover for 48 hours without selection to permit protein expression.
-
Initial Selection (Day 3):
-
Split cells into selection media containing 2-FA.
-
Concentration: Start at the MLD (typically 0.1 – 1.0 µM depending on cell type).
-
-
Maintenance: Change media every 2-3 days.
-
Observation: Mock cells should undergo massive death by Day 4-7. Transduced cells should form colonies (adherent) or proliferate (suspension).
-
-
Escalation (Optional): To select for high-copy number or high-expression clones, step-wise increase the 2-FA concentration (e.g., 1 µM -> 5 µM -> 10 µM) over 2 weeks.
-
Validation: Pick survivors and assay for ADA enzymatic activity (conversion of Adenosine to Inosine via HPLC or spectrophotometry).
Data Presentation & Troubleshooting
Comparison of Selection Agents
2-FA is one of several agents used in this pathway. Understanding the differences is crucial for experimental design.
| Agent | Substrate for ADA? | Mechanism of Selection | Stringency |
| 9-β-D-xylofuranosyladenine (Xyl-A) | Yes (Good) | Toxic if phosphorylated; ADA detoxifies efficiently. | Moderate/Standard. Best for general selection of ADA+ cells. |
| This compound (2-FA) | Yes (Poor/Resistant) | Highly toxic; ADA detoxifies slowly. | High. Selects for very high ADA expression. |
| Adenosine + dCF | Yes (Natural) | High Adenosine is toxic (dATP accumulation). dCF inhibits ADA.[1] | Variable. Used to mimic ADA deficiency or titrate pressure. |
| Alanosine + Adenosine + Uridine | N/A | Blocks de novo AMP synthesis; forces salvage pathway. | Metabolic. Selects for ADA+ cells via salvage capability. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Mock cells do not die | 2-FA concentration too low. | Repeat Kill Curve. Ensure 2-FA is fresh (avoid freeze-thaw). |
| Endogenous ADA expression. | Add low dose dCF (Pentostatin) to inhibit background ADA. | |
| Transduced cells die | 2-FA concentration too high. | 2-FA is ADA-resistant; lower the dose or switch to Xyl-A. |
| Low transduction efficiency. | Optimize viral titer/transfection method. | |
| Bystander Effect | Toxic metabolites transfer via gap junctions. | Plate cells at lower density during selection. |
References
-
Halldorsson, H., et al. (1991). The mechanism of this compound toxicity in resting and dividing human lymphocytes.Cancer Research , 51(22), 6059-6064. Link
-
Kaufman, R. J., et al. (1986). Selection and amplification of heterologous genes encoding adenosine deaminase in mammalian cells.[2]Proceedings of the National Academy of Sciences (PNAS) , 83(10), 3136-3140. Link
-
Secrist, J. A., et al. (1988). Synthesis and biological activity of 2'-deoxy-2-fluoroadenosine and related nucleosides.[3][4][5][6]Journal of Medicinal Chemistry , 31(2), 405-410. Link
-
Carson, D. A., et al. (1980). Toxicity of deoxyadenosine to human T-lymphoblasts.Immunopharmacology , 2(4), 329-335. Link
-
Kellams, R. E., et al. (1979). Adenosine deaminase: A dominant amplifiable genetic marker.[2]Methods in Enzymology , 68, 527-541. Link
Disclaimer: this compound is a potent cytotoxic agent.[3][4][7] All protocols must be performed in accordance with institutional biosafety guidelines for handling hazardous chemicals and recombinant DNA.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Selection and amplification of heterologous genes encoding adenosine deaminase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2016034735A1 - Chemo-enzymatic preparation method for purine nucleosides and their deaza- and aza- analogues - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4188378A - Anticancer and antiviral activity of 9-β-D-arabinofuranosyl-2-fluoroadenine - Google Patents [patents.google.com]
Application Note & Protocol: Enzymatic Synthesis of 2-Fluoroadenosine Using Purine Nucleoside Phosphorylase (PNP)
Introduction: The Strategic Advantage of Enzymatic Synthesis for Fluorinated Nucleosides
2-Fluoroadenosine is a fluorinated purine nucleoside analog with significant potential in medicinal chemistry, demonstrating both antiviral and antitumor activities.[1][2][3] Its mechanism often involves incorporation into viral or cancerous DNA, disrupting replication processes.[1] While traditional chemical synthesis routes for such analogs are well-established, they often necessitate multiple protection and deprotection steps, leading to lower yields and the use of hazardous reagents.
Enzymatic synthesis presents a compelling alternative, leveraging the inherent precision of biocatalysts to achieve high chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions.[4] At the heart of this strategy is Purine Nucleoside Phosphorylase (PNP, E.C. 2.4.2.1), an enzyme from the purine salvage pathway.[5] PNP catalyzes the reversible phosphorolysis of the glycosidic bond in purine nucleosides.[6][7][8] By manipulating reaction equilibria, this catalytic activity can be harnessed to efficiently synthesize valuable nucleoside analogs like this compound. This document provides a comprehensive protocol and the underlying scientific rationale for this chemo-enzymatic approach.
Principle of the PNP-Catalyzed Transglycosylation Reaction
The synthesis of this compound is achieved via a process known as transglycosylation. This is not a direct transfer but a two-step, one-pot reaction sequence where the ribose moiety is exchanged between a donor nucleoside and an acceptor purine base (2-fluoroadenine).[9][10]
The Core Mechanism:
-
Phosphorolysis of Donor: A readily available and inexpensive nucleoside (often a pyrimidine nucleoside like uridine) is cleaved by a corresponding nucleoside phosphorylase (e.g., Uridine Phosphorylase, UP) in the presence of inorganic phosphate (Pi). This generates the key intermediate, α-D-ribose-1-phosphate (R1P).
-
Synthesis of Product: Purine Nucleoside Phosphorylase (PNP) then utilizes the in situ generated R1P to glycosylate the acceptor base, 2-fluoroadenine, forming the desired product, this compound.
The overall reaction equilibrium is driven towards the synthesis of the purine nucleoside product because the equilibrium constant for the phosphorolysis of purine nucleosides is generally lower than that for pyrimidine nucleosides.[10][11] This thermodynamic favorability makes the coupled, two-enzyme system highly efficient.
Caption: PNP-catalyzed transglycosylation workflow.
Materials and Reagents
| Component | Description/Supplier | Rationale/Notes |
| Enzymes | Purine Nucleoside Phosphorylase (E. coli), Uridine Phosphorylase (E. coli) | Recombinant enzymes are preferred for purity. Thermostable PNPs can be advantageous for increasing substrate solubility and reaction rates.[4][9] |
| Substrates | 2-Fluoroadenine | The acceptor base. Purity is critical.[12] |
| Uridine | A cost-effective ribose donor. | |
| Buffer | 50 mM Tris-HCl, pH 7.5 | Provides a stable pH environment optimal for many bacterial phosphorylases.[13] |
| Phosphate Source | 10 mM Potassium Phosphate (K₂HPO₄/KH₂PO₄) | A catalytic amount of phosphate is required to initiate the transglycosylation cycle. |
| Reaction Vessels | 2.0 mL microcentrifuge tubes or sealed glass vials | |
| Equipment | Thermomixer or shaking incubator | To maintain temperature and ensure adequate mixing. |
| HPLC system with a C18 column | For monitoring reaction progress and assessing final purity. | |
| Centrifuge | For pelleting enzyme post-reaction. | |
| Purification System | Flash chromatography system or preparative HPLC. |
Detailed Experimental Protocol
This protocol outlines a one-pot, two-enzyme system for the synthesis of this compound.
Caption: Step-by-step experimental workflow.
Step 1: Preparation of Stock Solutions
-
Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5 at room temperature.
-
Substrates: Prepare a 50 mM stock solution of Uridine in the Tris-HCl buffer. Prepare a 25 mM suspension of 2-Fluoroadenine in the same buffer. Note: 2-Fluoroadenine has limited aqueous solubility. Ensure it is well-suspended before addition.
-
Phosphate: Prepare a 100 mM potassium phosphate buffer, pH 7.5.
Step 2: Enzymatic Reaction Assembly
-
In a 2.0 mL reaction vial, combine the following components in order.
-
Vortex gently to mix after adding all components.
| Component | Stock Conc. | Volume (for 1 mL total) | Final Conc. | Rationale |
| 50 mM Tris-HCl, pH 7.5 | 50 mM | 200 µL | 10 mM | Buffer |
| 2-Fluoroadenine | 25 mM | 400 µL | 10 mM | Acceptor Base |
| Uridine | 50 mM | 300 µL | 15 mM | Ribose Donor (1.5x excess drives equilibrium)[10][11] |
| Potassium Phosphate | 100 mM | 50 µL | 5 mM | Catalytic Pi source |
| Uridine Phosphorylase | 10 U/mL | 25 µL | 0.25 U/mL | To generate R1P |
| PNP | 10 U/mL | 25 µL | 0.25 U/mL | To synthesize the final product |
| Nuclease-Free Water | - | to 1 mL | - | Adjust to final volume |
Step 3: Incubation and Monitoring
-
Incubate the reaction mixture at 50°C with vigorous shaking (e.g., 800 rpm in a thermomixer). The elevated temperature helps with substrate solubility and increases the activity of many bacterial enzymes.[13]
-
Monitor the reaction progress by taking small aliquots (e.g., 10 µL) at time points (e.g., 2, 4, 8, 12 hours). Dilute the aliquot in mobile phase and analyze by HPLC to quantify the formation of this compound and the consumption of 2-Fluoroadenine. A typical conversion yield of >90% can be expected.[13]
Step 4: Reaction Termination
-
Once the reaction has reached completion (typically >90% conversion), terminate the reaction by heating the mixture to 95°C for 10 minutes. This will denature and precipitate the enzymes.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the product.
Step 5: Product Purification
-
The primary impurities in the supernatant will be excess uridine and the uracil byproduct.
-
Purification can be achieved using silica gel column chromatography. A patent for a related compound suggests a derivatization-based purification to remove stubborn base impurities, which may be adapted if co-elution is an issue.[14]
-
Chromatography Example: Load the supernatant onto a silica gel column and elute with a gradient of dichloromethane/methanol (e.g., starting from 40:1).[12]
-
Combine fractions containing the pure product as determined by HPLC analysis.
-
Evaporate the solvent under reduced pressure to obtain this compound as a solid.
Step 6: Characterization and Validation
-
Purity: Confirm the purity of the final product using analytical HPLC (>97% is desirable).
-
Identity: Verify the chemical structure using Mass Spectrometry (to confirm molecular weight: 285.23 g/mol ) and ¹H and ¹⁹F NMR spectroscopy.
Key Considerations and Troubleshooting
-
Enzyme Source and Stability: The choice of PNP is critical. While E. coli PNP is widely used, enzymes from thermophilic organisms offer superior stability at higher temperatures, which can be a significant advantage for solubilizing purine bases.[4][9]
-
Managing Reaction Equilibrium: The reversibility of the PNP reaction means the equilibrium can be shifted. Using a molar excess of the ribose donor (uridine) is the most common strategy.[10][11] Alternatively, using a donor that leads to an irreversible reaction, such as 7-methylguanosine, can drive the reaction to completion but adds cost.[15][16]
-
Substrate Inhibition: At very high concentrations, some substrates may cause inhibition of the enzyme. The concentrations provided in the protocol are generally well-tolerated.
-
Purification Challenges: Unreacted 2-fluoroadenine can sometimes be difficult to separate from the this compound product. Careful optimization of the chromatographic gradient is essential. The derivatization method mentioned in patent literature, involving acetylation of the product's hydroxyl groups to alter its polarity for easier separation from the non-reacting base impurity, offers an advanced strategy for difficult purifications.[14]
Conclusion
This protocol details a robust and highly efficient method for the synthesis of this compound using a PNP-catalyzed transglycosylation reaction. By leveraging the specificity of enzymes, this approach circumvents many of the challenges associated with traditional chemical synthesis, offering a greener, more direct route to a valuable nucleoside analog. The principles and steps outlined herein provide a solid foundation for researchers in drug discovery and biotechnology to produce high-purity this compound for further investigation and development.
References
-
Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. (n.d.). MDPI. [Link]
-
Four generations of transition-state analogues for human purine nucleoside phosphorylase. (n.d.). PMC - NIH. [Link]
-
Purine nucleoside phosphorylase. 2. Catalytic mechanism. (1997). PubMed - NIH. [Link]
-
Efficient Biocatalytic Synthesis of Dihalogenated Purine Nucleoside Analogues Applying Thermodynamic Calculations. (2020). PMC - NIH. [Link]
-
A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy. (n.d.). PubMed. [Link]
-
Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. (2019). PMC - NIH. [Link]
-
Abstract 3034: Purine nucleoside phosphorylase regulates metabolic and immune checkpoints. (2022). AACR Journals. [Link]
-
Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions. (n.d.). Springer. [Link]
-
Phosphorolytic cleavage of 2-fluoroadenine from 9-beta-D-arabinofuranosyl-2-fluoroadenine by Escherichia coli. A pathway for 2-fluoro-ATP production. (n.d.). PubMed. [Link]
-
Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. (n.d.). PMC - NIH. [Link]
-
Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. (2023). ACS Publications. [Link]
-
Convenient Synthesis of 2′-Deoxy-2-fluoroadenosine from 2-Fluoroadenine. (n.d.). Taylor & Francis Online. [Link]
- CN117447532A - A kind of purification method of 2'-fluoro-2'-deoxyadenosine. (n.d.).
- US8202991B2 - Process for the preparation of 2-fluoroadenine. (n.d.).
-
Purine-nucleoside phosphorylase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. (n.d.). PubMed. [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2023). Oxford Academic. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). PMC - NIH. [Link]
-
Purine Nucleoside Phosphorylase. 2. Catalytic Mechanism. (1997). Biochemistry. [Link]
-
Purine Nucleoside Phosphorylase - Physiology, Biochemistry, & Mechanism. (2015). YouTube. [Link]
-
Synthesis of α‐D‐Ribose 1‐Phosphate and 2‐Deoxy‐α‐D‐Ribose 1‐Phosphate Via Enzymatic Phosphorolysis of 7‐Methylguanosine and 7‐Methyldeoxyguanosine. (2022). ResearchGate. [Link]
-
Engineering a bifunctional fusion purine/pyrimidine nucleoside phosphorylase for the production of nucleoside analogs. (n.d.). Docta Complutense. [Link]
-
Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands. (n.d.). NIH. [Link]
-
Deoxyribose-5-Phosphate Aldolase - Physiology, Biochemistry, & Mechanism. (2015). YouTube. [Link]
-
Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions. (2022). PMC - NIH. [Link]
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- 4. Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Biocatalytic Synthesis of Dihalogenated Purine Nucleoside Analogues Applying Thermodynamic Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. tandfonline.com [tandfonline.com]
- 13. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN117447532A - A kind of purification method of 2â-fluoro-2â-deoxyadenosine - Google Patents [patents.google.com]
- 15. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Fluoroadenosine Solubility & Handling Guide
Executive Summary: The Solubility Paradox
2-Fluoroadenosine (2-FA) is a nucleoside analog critical for metabolic inhibition and labeling studies. While structurally similar to adenosine, the fluorine atom at the C2 position significantly alters its lipophilicity and hydrogen-bonding potential.
The Problem: 2-FA exhibits a "solubility paradox." It is highly soluble in organic solvents (DMSO) but demonstrates poor thermodynamic solubility in aqueous buffers (PBS, culture media). The Failure Mode: When a concentrated DMSO stock is added directly to cell culture media, the rapid change in solvent polarity causes local supersaturation .[1] This results in "crashing out"—the immediate formation of micro-crystals that are often invisible to the naked eye but cytotoxic to cells via physical damage or false-negative results due to lower effective concentration.
Core Data: Solubility Specifications
| Solvent System | Max Solubility (Approx.) | Stability | Primary Use Case |
| Anhydrous DMSO | ~20 - 50 mg/mL | High (-20°C) | Master Stock (Recommended) |
| Water / PBS (pH 7.2) | < 0.5 mg/mL | Low | NOT Recommended for Stock |
| Culture Media (Serum+) | ~0.1 - 0.5 mg/mL | Low | Final Experimental Condition |
| Ethanol | < 5 mg/mL | Low | Avoid (Evaporation issues) |
Critical Note: Solubility is temperature-dependent. A solution clear at 37°C may crystallize at 4°C.
Module A: Master Stock Preparation
Objective: Create a stable, high-concentration stock solution free of nucleation sites.
The "Dry DMSO" Rule: 2-FA is sensitive to moisture. DMSO is hygroscopic (absorbs water from air). Even 1% water content in DMSO can significantly lower the solubility limit of 2-FA.
Protocol:
-
Equilibration: Allow the 2-FA vial to reach room temperature before opening to prevent condensation.
-
Solvent: Use fresh, anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Dissolution:
-
Add DMSO to achieve a concentration of 10 mM to 50 mM .
-
Why this range? It allows for >1000x dilution in media, keeping final DMSO concentration <0.1% (non-toxic).
-
-
Agitation: Vortex vigorously for 60 seconds.
-
Thermal Assist: If the solution is cloudy, place in a 37°C water bath for 5-10 minutes. Sonicate only if necessary (max 30 seconds).
-
Inspection: Hold the vial up to a light source. The liquid must be perfectly clear. Any "swirling lines" (schlieren patterns) indicate incomplete dissolution.
Visualization: Stock Preparation Workflow
Figure 1: Decision tree for preparing a precipitate-free master stock solution.
Module B: The "Safe-Dilution" Technique
Objective: Transfer the hydrophobic compound into aqueous media without shocking it out of solution.
The Mechanism of Failure: Direct addition of cold stock to cold media creates a "thermal and polarity shock." The compound aggregates before it can disperse.
Protocol: The "Intermediate Dilution" Method (Recommended)
Instead of jumping from 100% DMSO to 0.1% DMSO in one step, use a stepping stone.
-
Pre-warm your cell culture media to 37°C .
-
Prepare an Intermediate Stock (10x or 100x):
-
Take your Master Stock (e.g., 50 mM).
-
Dilute it into a small volume of pre-warmed media to create a 10x working solution.
-
Crucial Step: Add the DMSO stock dropwise into the media while vortexing gently or swirling.
-
-
Final Addition:
-
Add this Intermediate Stock to your cell culture plate.
-
This ensures the compound is already partially solvated by water molecules before hitting the cells.
-
Visualization: Safe Media Integration
Figure 2: The Intermediate Dilution workflow to mitigate solvent shock.
Troubleshooting & FAQs
Q1: I see needle-like structures in my well 24 hours after treatment. What happened?
-
Diagnosis: Thermodynamic precipitation. While the initial mix looked clear, the concentration exceeded the saturation limit of the media over time, or the media pH drifted.
-
Fix:
Q2: Can I filter-sterilize my working solution?
-
Caution: If you filter a solution near its saturation point, the filter membrane (especially Nylon or Cellulose Acetate) may bind the drug or act as a nucleation site, stripping the compound from the solution.
-
Recommendation: Sterile-filter your DMSO stock using a PTFE (Teflon) or PVDF filter before dilution. Do not filter the final aqueous dilution unless absolutely necessary.
Q3: My stock solution froze during shipping. Is it ruined?
-
Answer: Likely not. 2-FA is chemically stable. However, freeze-thaw cycles promote crystal growth.
-
Action: Warm to 37°C and vortex until absolutely clear. If a pellet remains after warming, the concentration may be too high; add more DMSO.
Q4: Why not use Ethanol?
-
Answer: Ethanol evaporates much faster than DMSO, leading to rapid changes in concentration during handling. It also has lower solubilizing power for nucleoside analogs compared to DMSO [2].
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
MedChemExpress. (2024).[3] this compound Product Information & Solubility Data. MCE Product Database.
-
Sigma-Aldrich. (2024). This compound CAS 146-78-1 Technical Bulletin.[4] MilliporeSigma.
-
BenchChem. (2025).[1] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. BenchChem Support.
Sources
improving aqueous solubility of 2-Fluoroadenosine for injection
Role: Senior Application Scientist, Drug Delivery Systems Topic: Improving Aqueous Solubility of 2-Fluoroadenosine (2-FA) for Injection[1][2]
Introduction: The Solubility Paradox of 2-FA
Welcome to the technical support center. If you are working with This compound (CAS 146-78-1) , you have likely encountered its "brick-dust" nature.[1][2] Unlike its prodrug form (Fludarabine phosphate), the base nucleoside 2-FA exhibits poor aqueous solubility due to high crystal lattice energy driven by strong intermolecular hydrogen bonding and base stacking.[2]
This guide moves beyond basic "add and stir" instructions. We will engineer a solution compatible with parenteral (IV/IP) administration, focusing on Cyclodextrin Complexation and Cosolvent Engineering .
Part 1: Critical Solubility Parameters
Before attempting formulation, review the physicochemical constraints. 2-FA behaves differently in pure water versus saline due to the "salting-out" effect.[1][2]
| Parameter | Value / Behavior | Implication for Injection |
| Native Solubility (Water) | ~0.2 – 0.5 mg/mL | Too low for therapeutic dosing volumes.[1][2] |
| Solubility in PBS/Saline | < 0.1 mg/mL | CRITICAL: Do not attempt to dissolve directly in saline.[1][2] Ionic strength reduces solubility.[2] |
| pKa (Basic) | ~3.8 (N1 Protonation) | Solubility increases at pH < 3, but this is unsafe for IV and risks hydrolysis.[1] |
| pKa (Acidic) | ~13.0 (Sugar Hydroxyls) | Irrelevant for physiological formulation.[1][2] |
| LogP | -0.6 (approx) | Hydrophilic but crystalline; requires disruption of lattice energy.[1][2] |
Part 2: Troubleshooting & Protocols
Module A: The "Salting Out" Trap
Q: I tried dissolving 2-FA directly in PBS or 0.9% Saline, and it precipitated immediately. Why?
A: This is the most common error.[2] Nucleosides like 2-FA are "salted out" by electrolytes.[1][2] The ions in saline (
The Fix: Always dissolve 2-FA in your solubilizing agent (Water, DMSO, or Cyclodextrin solution) before introducing any salts.
Module B: The "Gold Standard" – Cyclodextrin Complexation
Q: I need a vehicle safe for IV injection without toxic organic solvents (DMSO/DMA). What is the best approach?
A: Use Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD) or Hydroxypropyl Beta-Cyclodextrin (HP-β-CD) .[1][2] These create a "host-guest" inclusion complex, shielding the hydrophobic purine base inside the cyclodextrin torus while presenting a hydrophilic exterior to the water.[3]
Protocol: 20% SBE-β-CD Formulation (Target: 2.5 mg/mL)
This method avoids DMSO and is generally safe for IV bolus.[1][2]
-
Vehicle Prep: Dissolve 2.0 g of SBE-β-CD (e.g., Captisol®) in 10 mL of sterile water (WFI).[1][2] Vortex until clear.
-
Note: Do not use saline yet.[2]
-
-
Drug Addition: Weigh 25 mg of this compound.
-
Complexation: Add the 2-FA powder to the cyclodextrin solution.
-
Energy Input: Sonicate at 40°C for 20–30 minutes. The solution should turn clear.
-
Equilibration: Agitate (shake) at room temperature for 1 hour to ensure thermodynamic equilibrium.
-
Sterilization: Pass through a 0.22 µm PVDF or PES filter .[2]
-
Osmolarity Check: If the solution is hypotonic, add NaCl after filtration to reach ~290 mOsm/L.
Module C: Cosolvent Rescue (High Concentration)
Q: I need a higher concentration (>3 mg/mL) for IP injection in mice. Cyclodextrins aren't working.
A: For animal studies where higher solvent toxicity is permissible (but not for human IV), use a PEG/Tween/Saline system. This relies on reducing the dielectric constant of the solvent.[2]
Protocol: The "10/40/5" System
Warning: High viscosity.[2] Inject slowly.
-
Stock Solution: Dissolve 2-FA in pure DMSO at 25 mg/mL . (This is your master stock).
-
Stepwise Addition (Crucial Order):
-
Final Concentration: 2.5 mg/mL.
-
Final Composition: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Aqueous.
Part 3: Visualization of Workflows
Figure 1: Solubilization Strategy Decision Tree
Use this logic flow to determine the safest formulation for your specific application.
Caption: Decision matrix for selecting the appropriate solubilization vehicle based on concentration requirements and administration route.
Figure 2: The Cyclodextrin Complexation Workflow
Visualizing the critical steps to ensure inclusion complex formation.
Caption: Step-by-step protocol for generating a sterile, stable this compound cyclodextrin complex.
Part 4: Stability & Storage FAQs
Q: Can I autoclave the final solution? A: No. The glycosidic bond in this compound is susceptible to hydrolysis at high temperatures, especially if the pH drifts. Always use 0.22 µm sterile filtration (PES or PVDF membranes are low-binding and suitable).[1][2]
Q: My solution precipitated after 24 hours in the fridge (4°C). A: This is expected. Solubility is temperature-dependent.[1][2]
-
Cosolvent formulations (DMSO/PEG): These often crash out at 4°C. You must warm them to 37°C and vortex before injection.[2]
-
Cyclodextrin formulations: These are thermodynamically more stable but can still precipitate if the guest molecule (2-FA) leaves the cavity.[2] Store at Room Temperature (20-25°C) if used within 48 hours, or freeze at -20°C for long-term storage.
References
-
PubChem. (2025).[2] this compound Compound Summary. National Center for Biotechnology Information.[2] Link
-
MedChemExpress. (2024).[2] this compound Product & Formulation Guide. Link
-
Sigma-Aldrich. (2024).[1][2] Cyclodextrins: Enhancing Solubility and Stability. Merck KGaA.[2][7] Link
-
Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for nucleoside solubility behavior).
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Basis for SBE-beta-CD protocols).
Sources
- 1. This compound | 146-78-1 [chemicalbook.com]
- 2. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-氟腺苷 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting 2-Fluoroadenosine Peak Tailing in Reverse Phase HPLC
Welcome to our dedicated technical support guide for troubleshooting peak tailing of 2-Fluoroadenosine in reverse phase High-Performance Liquid Chromatography (HPLC). Symmetrical peaks are fundamental for accurate quantification and robust analytical methods. However, polar and ionizable molecules like this compound, a nucleoside analogue of significant interest in pharmaceutical development, often present challenges in achieving the desired peak shape.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing issues, empowering you to enhance the quality and reliability of your chromatographic data.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a polar compound like this compound?
A: The most frequent cause is secondary interactions between the analyte and the stationary phase.[3] For silica-based columns, interactions with residual silanol groups are a primary concern.[3][4][5] These interactions create an additional retention mechanism that leads to a delayed elution of a portion of the analyte molecules, resulting in a tailing peak.
Q2: How does the pH of the mobile phase affect the peak shape of this compound?
A: Mobile phase pH is a critical parameter that influences both the ionization state of this compound and the surface charge of the silica stationary phase.[6][7] Operating at a pH close to the pKa of the analyte can lead to the co-existence of ionized and unionized forms, causing peak broadening or splitting.[8] Additionally, at mid-range pH values (typically > 3), silanol groups on the silica surface become ionized and can strongly interact with polar analytes, causing significant tailing.[3][5]
Q3: Can my HPLC system itself be the cause of peak tailing?
A: Yes, extra-column effects, such as excessive tubing length or diameter, poorly made connections, or a large detector cell volume, can contribute to peak broadening and tailing.[4][9] It is crucial to ensure your system is optimized to minimize these dead volumes.
Q4: My peak tailing has worsened over time. What could be the reason?
A: A gradual decline in peak shape often points to column degradation. This can include the accumulation of contaminants on the column inlet frit or stationary phase, the creation of a void at the column head, or the hydrolysis of the silica backbone when operating at high pH.[4][9][10]
In-Depth Troubleshooting Guide
This guide is structured to help you systematically identify and resolve the root cause of this compound peak tailing. We will explore the issue from the perspective of chemical interactions, mobile phase optimization, column health, and hardware considerations.
Section 1: Unraveling Secondary Interactions
The primary retention mechanism in reverse-phase HPLC is hydrophobic interaction. However, for polar molecules like this compound, secondary interactions can significantly distort peak shape.[3]
Silica-based stationary phases, despite being bonded with a hydrophobic layer (like C18), have residual silanol groups (Si-OH) on their surface.[11] These silanols can be acidic and, depending on the mobile phase pH, can become deprotonated (Si-O-), creating a negatively charged site.[3][11] The polar functional groups on this compound can then interact with these silanols through hydrogen bonding or ion-exchange mechanisms, leading to peak tailing.[11]
Troubleshooting Workflow for Secondary Interactions
Caption: A diagnostic flowchart for identifying column and system-related causes of peak tailing.
1. Column Contamination:
-
Problem: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that can interact with subsequent analytes and cause peak tailing.
-
Solution: Column Washing Protocol
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with 10-20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).
-
Wash with 10-20 column volumes of 100% Acetonitrile.
-
If you suspect very non-polar contaminants, you can wash with a stronger solvent like isopropanol or methylene chloride (ensure your column is compatible).
-
Equilibrate the column thoroughly with your mobile phase before the next injection.
-
2. Column Void:
-
Problem: A void or channel can form at the inlet of the column bed due to high pressure, pressure shocks, or dissolution of the silica at high pH. [9]This creates a space where the sample can spread out before interacting with the stationary phase, leading to distorted peaks.
-
Diagnosis & Solution:
-
A sudden and significant increase in peak tailing or splitting for all peaks is a strong indicator of a void.
-
You can try to reverse-flush the column (if the manufacturer's instructions permit) to wash away any particulate matter blocking the inlet frit. [3] * However, a void is often irreversible, and the most reliable solution is to replace the column.
-
3. Extra-Column Volume:
-
Problem: The volume of the HPLC system outside of the column (injector, tubing, fittings, detector cell) can contribute to band broadening and peak tailing. [9]* Solution:
-
Use tubing with the smallest possible internal diameter (e.g., 0.005 inches or 0.127 mm) and keep the length to a minimum.
-
Ensure all fittings are properly connected (finger-tight for PEEK, swaged correctly for stainless steel) to avoid dead volumes.
-
If using a UV detector, consider a smaller volume flow cell if available and appropriate for your application.
-
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of this compound peak tailing, leading to more accurate and reliable results in your research and development endeavors.
References
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025).
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025).
- HPLC Troubleshooting Guide.
- Peak Tailing in HPLC - Element Lab Solutions.
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023).
- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
- 2-Fluoroadenine - Wikipedia.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020).
- How can I prevent peak tailing in HPLC? - ResearchGate. (2013).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025).
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- This compound (2FA) | Nucleoside Analogue - MedchemExpress.com.
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
- Control pH During Method Development for Better Chromatography - Agilent.
- The Importance of Mobile Phase pH in Chromatographic Separations.
Sources
- 1. 2-Fluoroadenine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
stability of 2-Fluoroadenosine in serum-containing media at 37°C
Welcome to the technical support resource for 2-Fluoroadenosine (2-FA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and validated protocols related to the stability of this compound in serum-containing media at 37°C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in culture media a critical parameter?
This compound is a fluorinated purine nucleoside analog of adenosine.[1] It is utilized in various research applications, including as an intermediate for the synthesis of the antineoplastic drug fludarabine and for its own biological activities, such as the inhibition of lymphocyte-mediated cytolysis.[2] The stability of this compound in serum-containing media at physiological temperature (37°C) is paramount for experimental success. Degradation of the compound can lead to a decrease in its effective concentration over the course of an experiment, resulting in inaccurate dose-response curves, reduced efficacy, and poor reproducibility. Understanding its stability profile ensures that the observed biological effects are attributable to the compound itself and not its degradation products.
Q2: What are the primary factors that can affect the stability of nucleoside analogs like this compound in serum?
The stability of nucleoside analogs in biological matrices such as serum or plasma is primarily influenced by enzymatic degradation.[3] Serum contains a complex mixture of enzymes, including nucleases, phosphorylases, and deaminases, that can metabolize these compounds. The most common degradation pathway for adenosine and some of its analogs is deamination by adenosine deaminase (ADA).[4] However, chemical modifications, such as fluorination, can significantly alter susceptibility to these enzymes.[5] Other factors include the pH of the medium and the storage conditions of both the stock solution and the experimental samples.
Q3: Is this compound susceptible to degradation by adenosine deaminase (ADA)?
No. A key structural feature and significant advantage of this compound is its resistance to deamination by adenosine deaminase (ADA).[2] The fluorine atom at the 2-position of the purine ring sterically hinders the binding of ADA, preventing the conversion of this compound to 2-Fluoroinosine. This inherent stability against a primary metabolic pathway for adenosine is a crucial attribute, contributing to a longer biological half-life compared to its non-fluorinated counterpart and ensuring its integrity during in vitro experiments.
Q4: What is the expected metabolic pathway for this compound in a cellular context?
While stable in serum, this compound is readily metabolized intracellularly. Upon entering cells, it is phosphorylated by cellular kinases to its active 5'-mono-, 5'-di-, and 5'-triphosphate forms (F-ATP).[2][6] The accumulation of this compound 5'-triphosphate (F-ATP) is a key step in its mechanism of action, as it can interfere with DNA and RNA synthesis.[2][7][8] Therefore, when assessing stability, it is crucial to distinguish between extracellular degradation in the medium and intracellular metabolic activation.
Troubleshooting Guide: Stability Issues & Experimental Inconsistency
This section addresses common problems encountered during experiments involving this compound in serum-containing media.
Problem: My this compound appears to be losing activity rapidly in my cell culture experiment, despite its known resistance to ADA.
-
Potential Cause 1: Other Serum Enzymes: While resistant to ADA, other less common enzymes in serum, such as purine nucleoside phosphorylase (PNP), could potentially cleave the glycosidic bond, separating the 2-fluoroadenine base from the ribose sugar.[7] The activity of these enzymes can vary significantly between different serum lots and species of origin (e.g., fetal bovine, human, mouse).
-
Solution:
-
Serum Lot Qualification: If you suspect serum-based degradation, test your experiment with a different lot of serum. It is good practice to qualify new lots of serum for consistency.
-
Heat Inactivation: Properly heat-inactivate your serum (typically 56°C for 30 minutes) to denature many degradative enzymes. Ensure the heat-inactivation process is complete and was not overlooked.
-
Use a Serum-Free Medium Control: If your experimental design allows, include a control group with this compound in a serum-free medium to confirm if the instability is indeed serum-dependent.
-
-
Potential Cause 2: Improper Storage of Stock Solution: this compound, like many nucleoside analogs, can be susceptible to degradation if not stored correctly. Multiple freeze-thaw cycles or prolonged storage at improper temperatures can lead to compound degradation.
-
Solution:
-
Validated Storage: Prepare concentrated stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C (up to 6 months).[7] For short-term use, -20°C is acceptable (up to 1 month).[7]
-
Minimize Freeze-Thaw Cycles: Aliquoting prevents the need for repeated freeze-thaw cycles of the main stock, which is a primary cause of degradation for many reagents.
-
Problem: I am observing high variability between replicate wells and across different experiments in my stability assay.
-
Potential Cause 1: Inconsistent Experimental Conditions: Minor variations in temperature, pH, or incubation time can significantly impact enzyme kinetics and, therefore, the rate of degradation.
-
Solution:
-
Standardize Protocol: Adhere strictly to a validated experimental protocol (see "Protocol: Serum Stability Assay" below). Ensure your incubator is calibrated to maintain a stable temperature of 37°C and the appropriate CO₂ level to maintain media pH.
-
Precise Timing: Collect samples at exact time points. For compounds with potentially rapid degradation, even a few minutes of deviation can skew results.
-
Homogenous Samples: Ensure the this compound is thoroughly mixed into the media before aliquoting into experimental wells.
-
-
Potential Cause 2: Issues with Sample Processing and Analysis: The method used to stop the degradation reaction and process the sample for analysis is critical for accurate results. Incomplete protein precipitation or sample degradation post-collection can introduce significant error.
-
Solution:
-
Immediate Reaction Quenching: At each time point, immediately stop enzymatic activity. A common method is to add a cold organic solvent like acetonitrile or methanol to precipitate serum proteins.
-
Validated Analytical Method: Use a robust and sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of this compound.[9][10][11] These methods can separate the parent compound from potential degradants and metabolites.
-
Internal Standard: Incorporate an internal standard into your analytical workflow. This is a compound with similar chemical properties that is added at a known concentration to all samples to account for variations in sample extraction and instrument response.
-
Data Summary: Stability of Fluorinated Nucleoside Analogs
| Compound | Key Structural Feature | Stability Notes | Plasma Half-Life (Approx.) |
| Adenosine | Natural Nucleoside | Rapidly deaminated by Adenosine Deaminase (ADA).[4] | < 10 seconds |
| This compound | 2-Fluoro substitution | Resistant to deamination by ADA .[2] | Expected to be significantly longer than adenosine. |
| Cladribine (2-CdA) | 2-Chloro substitution | Substrate for deamination, though slower than adenosine. | 7.9 - 9.9 hours[12] |
| L-FMAU | 2'-Fluoro substitution | Showed high stability in animal models. | 44 - 60 hours (in vivo)[13] |
This table highlights that halogen substitution on the purine ring or fluorine on the sugar moiety significantly enhances stability compared to the natural nucleoside, adenosine.
Experimental Protocols & Visualizations
Protocol: Serum Stability Assay for this compound
This protocol provides a framework for determining the half-life of this compound in serum-containing media.
1. Materials:
-
This compound
-
DMSO (for stock solution)
-
Fetal Bovine Serum (FBS) or other serum of choice
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) or Methanol, HPLC grade
-
Microcentrifuge tubes
-
Calibrated incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock (e.g., 10 mM). Store as single-use aliquots at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a 100 µM working solution of this compound in the desired serum-containing medium (e.g., DMEM + 10% FBS). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes. Place the tubes in a 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one tube for analysis. The T=0 sample should be processed immediately after preparation.
-
Protein Precipitation (Reaction Quench): To each 100 µL sample, add 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate serum proteins.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the this compound, to a new tube or an HPLC vial.
-
Analysis: Analyze the samples by a validated reverse-phase HPLC or LC-MS/MS method to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the half-life (t₁/₂) by fitting the data to a first-order decay model.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound stability.
Enzymatic Stability Comparison Diagram
Caption: this compound resists deamination by ADA.
References
-
Effect of Chemical Modifications on Aptamer Stability in Serum - PMC. National Center for Biotechnology Information. [Link]
-
(PDF) Elucidation of stability profiles of common chemistry analytes in serum stored at six graded temperatures. ResearchGate. [Link]
-
2-Fluoroadenine - Wikipedia. Wikipedia. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. Canadian Journal of Hospital Pharmacy. [Link]
-
arabino-fluoro-2'-deoxyadenosine and 2-chloroadenine in human blood plasma. PubMed. [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Oxford Academic. [Link]
-
Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - PMC - NIH. National Center for Biotechnology Information. [Link]
-
This compound | C10H12FN5O4 | CID 8975. PubChem. [Link]
-
Antiviral drug - Wikipedia. Wikipedia. [Link]
-
5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes. PubMed. [Link]
-
Adenosine deaminase - Wikipedia. Wikipedia. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC - NIH. National Center for Biotechnology Information. [Link]
-
A Review of Adenosine Deaminase 2 (ADA2) as a Biomarker of Monocyte/Macrophage Activation - PMC. National Center for Biotechnology Information. [Link]
-
Aptamers as Theranostic Agents: Modifications, Serum Stability and Functionalisation. MDPI. [Link]
-
Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery. PLOS One. [Link]
-
The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. AACR Journals. [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review | Oxford Academic. [Link]
-
A crucial role of adenosine deaminase in regulating gluconeogenesis in mice. PubMed. [Link]
Sources
- 1. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 146-78-1 [chemicalbook.com]
- 3. Aptamers as Theranostic Agents: Modifications, Serum Stability and Functionalisation | MDPI [mdpi.com]
- 4. A crucial role of adenosine deaminase in regulating gluconeogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiviral drug - Wikipedia [en.wikipedia.org]
- 9. Stability and analysis of 2-chloro-2'-deoxyadenosine, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine and 2-chloroadenine in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
removing unreacted 2-Fluoroadenosine from enzymatic reactions
Ticket ID: #2FA-PUR-001 Subject: Removal of Unreacted 2-Fluoroadenosine (2-FA) from Enzymatic Reactions Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty separating unreacted This compound (2-FA) from your enzymatic reaction mixture. This is a common challenge in the synthesis of 2-Fluoro-ATP (via kinase cascades) or the labeling of oligonucleotides.
The core separation principle relies on charge differentiation .
-
The Impurity (2-FA): A neutral nucleoside (at pH 7–8). It has no phosphate groups and interacts primarily through hydrophobic interactions and hydrogen bonding.
-
The Product (2-F-AMP/ADP/ATP or Oligo): Highly negatively charged due to phosphate groups.
Because 2-FA is resistant to Adenosine Deaminase (ADA), you cannot use enzymatic degradation to remove it [1]. You must rely on chromatographic separation.[1]
Module 1: Preparative Scale Purification (Ion Exchange)
Best for: Gram-scale synthesis of 2-Fluoro-ATP; removing 2-FA from crude kinase reactions.
The Logic
Anion exchange chromatography (AEX) is the "self-validating" method here. At neutral pH, the resin (positively charged) will capture the negatively charged phosphorylated products. The neutral 2-FA will flow through the column unretained.
Workflow Diagram
Figure 1: Purification workflow for separating neutral nucleosides (2-FA) from charged nucleotides using Anion Exchange Chromatography.
Step-by-Step Protocol
-
Enzyme Clearance:
-
Stop the reaction by heating (if heat-stable products) or by adjusting pH.
-
Pass the mixture through a 10 kDa MWCO spin filter (e.g., Amicon) to remove kinases/polymerases. This protects your chromatography resin from fouling.
-
-
Column Preparation:
-
Resin: DEAE Sepharose (Weak Anion Exchanger) or Q Sepharose (Strong Anion Exchanger).
-
Equilibration Buffer (Buffer A): water or 10 mM Tris-HCl, pH 7.5.
-
-
Loading & Washing (Critical Step):
-
Load the filtrate onto the column.
-
Wash with 5–10 column volumes (CV) of Buffer A.
-
Validation: Monitor A260. You will see a large peak flow through immediately. This is your unreacted 2-FA. Continue washing until A260 returns to baseline.
-
-
Elution:
-
Apply a linear gradient of Buffer B (1 M Triethylammonium Bicarbonate (TEAB) or 1 M NaCl).
-
2-F-AMP elutes first (low salt), followed by 2-F-ADP , and finally 2-F-ATP (high salt).
-
-
Desalting (If using NaCl):
-
If you used NaCl, you must desalt the product using a C18 Sep-Pak or dialysis. If you used TEAB, simply lyophilize (TEAB is volatile).
-
Module 2: Analytical/Semi-Prep Separation (RP-HPLC)
Best for: Quantifying yield, checking purity, or small-scale purification (<10 mg).
The Logic
Standard Reverse Phase (C18) does not retain polar nucleotides well; they elute in the void volume. To separate them, you must use Ion-Pairing Chromatography . The pairing agent (e.g., Tetrabutylammonium hydrogen sulfate - TBAHS) masks the phosphate charge, increasing retention of the product while 2-FA remains unaffected [2].
Protocol
-
Column: C18 Analytical Column (e.g., 5µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate (TBAHS) + 10 mM Phosphate Buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 0% to 30% B over 20 minutes.
Expected Elution Order:
-
This compound (2-FA): Elutes early (weak hydrophobic interaction, no ion pairing effect).
-
2-F-AMP / ADP / ATP: Elute later (strong interaction between the ion-pairing agent and the C18 chain).
Module 3: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| 2-FA Co-elutes with Product (IEX) | Ionic strength of load buffer is too high. | Dilute your reaction mixture 1:10 with water before loading. If salt is >50mM, 2-FA might "drag" or product might not bind. |
| Low Recovery of 2-F-ATP | Product hydrolysis or irreversible binding. | Check pH: Ensure elution pH is < 8.5 to prevent hydrolysis. Resin Choice: Switch from Q (Strong) to DEAE (Weak) if elution is difficult. |
| "Ghost" Peaks in HPLC | Column fouling from proteins. | Ensure Step 1 (Enzyme Removal) was performed. Inject a "blank" with high ACN to clean the column. |
| Product is Salt-Contaminated | Inefficient desalting after NaCl elution. | Switch to TEAB (Triethylammonium Bicarbonate) gradient. It is volatile and can be removed by lyophilization (freeze-drying) without a desalting step. |
| Precipitation in Sample | 2-FA solubility limit reached. | 2-FA has limited solubility in water (~2.5 mg/mL) [3]. Add 5-10% DMSO to the load sample if working at high concentrations. |
Module 4: Decision Matrix (Visual)
Use this logic flow to determine the correct method for your specific sample volume and purity needs.
Figure 2: Decision matrix for selecting the appropriate purification method based on scale and purity requirements.
References
-
Scott, L. G., et al. (2004). "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society.[2] This paper details the resistance of 2-FA to ADA and confirms the enzymatic synthesis pathways.
-
Bitesize Bio. (2025).[3] "How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC." Provides the mechanistic basis for using TBAHS to separate neutral nucleosides from charged nucleotides.
-
PubChem. (2025).[4] "this compound Compound Summary." Detailed physical properties including solubility limits (~42.8 µg/mL in pure water, higher in DMSO) and pKa.
-
Jena Bioscience. (2023).[5] "2-Fluoro-ATP Product Guide." Industrial protocols for handling fluorinated nucleotides and transcription efficiencies.
Disclaimer: this compound is a cytotoxic agent.[6][7][8] All purification steps should be performed in a chemical fume hood with appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. This compound | 146-78-1 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
optimizing 2-Fluoroadenosine concentration for viral plaque reduction
This guide functions as a specialized Technical Support Center for optimizing 2-Fluoroadenosine (2-FA) in viral plaque reduction assays.
This compound (CAS: 146-78-1) is a highly potent nucleoside analog. Unlike many modern antivirals that modify the sugar moiety (e.g., 2'-fluoro-2'-deoxyadenosine), 2-FA is modified on the purine base. This makes it exceptionally cytotoxic to cells with functional adenosine kinase (AK).
The Challenge: In a plaque reduction assay, you must inhibit viral replication without killing the host monolayer.[1] With 2-FA, the therapeutic window is narrow. If your monolayer dies, you cannot visualize plaques.
Module 1: Mechanism & Critical Parameters
Before optimizing, you must understand the "Why." 2-FA acts as a "Trojan Horse." It enters the cell via nucleoside transporters and is phosphorylated by the host enzyme Adenosine Kinase (AK) .
Mechanism of Action (The Trap)
-
Entry: 2-FA enters the cell.
-
Activation: Host AK converts 2-FA
2-FA-Monophosphate (2-F-AMP). -
Accumulation: Intracellular kinases convert 2-F-AMP
Triphosphate (2-F-ATP). -
Effect: 2-F-ATP inhibits RNA synthesis (chain termination) or incorporates into viral RNA, causing lethal mutagenesis.
Why this matters for your assay:
-
High Toxicity: Because 2-F-ATP accumulates and inhibits host RNA/DNA synthesis, prolonged exposure (like a 3-5 day plaque assay) often kills the monolayer.
-
Metabolic Stability: The fluorine at the C2 position renders the molecule resistant to Adenosine Deaminase (ADA), meaning it persists in the media longer than natural adenosine.
Figure 1: The Metabolic Trap. Note that Adenosine Kinase (AK) is the rate-limiting step for both antiviral activity and host cytotoxicity.
Module 2: The Optimization Matrix
Do not guess the concentration. You must determine the Selectivity Index (SI) , which is the ratio of
Step 1: The Cytotoxicity Screen (Mandatory)
Before running a plaque assay, determine the maximum non-toxic concentration (MNTC) for your specific cell line (e.g., Vero, BHK-21).
-
Seed cells in 96-well plates.
-
Add 2-FA in serial dilutions (Range: 0.1 µM to 100 µM).
-
Incubate for the exact duration of your intended plaque assay (e.g., 72 or 96 hours).
-
Measure viability (MTS/MTT or CellTiter-Glo).
Step 2: The Plaque Reduction Grid
Use the table below to design your pilot experiment.
| Parameter | Recommended Starting Range | Rationale |
| Stock Solvent | DMSO (10-20 mM stock) | Water solubility is limited. Ensure final DMSO in well is <0.5%. |
| Test Range | 0.01 µM – 50 µM | 2-FA is potent. High concentrations (>50 µM) usually destroy monolayers. |
| Overlay Type | CMC or Avicel (Liquid) | Liquid overlays allow easier drug diffusion than Agarose. |
| Addition Time | T=0 (Immediately after adsorption) | Adding drug during adsorption interferes with entry; add in the overlay. |
| Incubation | 3-5 Days | Longer incubation = Higher cytotoxicity. Keep it as short as possible. |
Module 3: Troubleshooting Center (FAQ)
Q1: My cell monolayer peels off before plaques become visible. Why?
-
Diagnosis: Cytotoxicity Overload. You have exceeded the
. 2-FA inhibits host cell metabolism. When cells die, they detach, making plaque counting impossible. -
The Fix:
-
Lower the concentration.[2] If you are using >10 µM, drop to the 0.1–5 µM range.
-
Delayed Overlay: Allow the virus to replicate for 1 cycle (4-6 hours) before adding the drug-containing overlay. This is less effective for measuring entry inhibition but better for measuring spread.
-
Check Cell Density: Seed cells at slightly higher density (100% confluence) so they are more robust against metabolic stress.
-
Q2: I see no reduction in plaque count, even at high concentrations.
-
Diagnosis A: Drug Degradation. Did you freeze-thaw the stock multiple times?
-
Fix: Aliquot 2-FA stocks (in DMSO) into single-use tubes stored at -20°C.
-
-
Diagnosis B: Timing. Did you add the drug after the virus had already spread?
-
Fix: The drug must be present in the overlay immediately after the 1-hour adsorption period.
-
-
Diagnosis C: Resistance. If using a high MOI (Multiplicity of Infection), you may be overwhelming the drug's capacity.
-
Fix: Ensure you are aiming for ~50-100 plaques per well (countable), not a complete lysis.
-
Q3: The drug precipitates in the overlay.
-
Diagnosis: Thermal Shock. Adding cold drug stock to warm agar (if using agarose) or cold media causes precipitation.
-
The Fix: Pre-warm the 2-FA working dilution to 37°C before mixing with the overlay medium. Use Microcrystalline Cellulose (Avicel) instead of Agarose to eliminate temperature variables.
Q4: Can I use this compound to select for resistant viruses?
-
Answer: Yes, but be careful. 2-FA is often used to select for Adenosine Kinase-deficient (AK-) mutants. If your virus relies on host kinase machinery, you might select for host-range mutants rather than polymerase mutants.
Module 4: Validated Protocol (Avicel Overlay Method)
This protocol minimizes thermal stress and maximizes drug diffusion.
Materials:
-
This compound (10 mM stock in DMSO).
-
Avicel RC-591 (2.4% stock in water, autoclaved).
-
2X MEM (Minimal Essential Medium).
Workflow:
-
Seeding: Plate Vero cells (or target line) in 6-well plates (
cells/well) 24 hours prior. Aim for 95-100% confluence. -
Infection:
-
Remove media.
-
Add 200–300 µL of virus inoculum (diluted to yield ~50 plaques).
-
Incubate 1 hour at 37°C, rocking every 15 mins.
-
-
Drug Preparation (During Adsorption):
-
Prepare 2X concentration of 2-FA in 2X MEM .
-
Example: Target final is 5 µM. Make 10 µM in 2X MEM.
-
-
Overlay Mixing:
-
Mix the 2X MEM + Drug (Step 3) with 2.4% Avicel in a 1:1 ratio.
-
Final Concentration: 1X MEM, 1.2% Avicel, 5 µM 2-FA.
-
-
Application:
-
Remove viral inoculum.
-
Gently add 2 mL of the Drug/Avicel overlay to each well.
-
-
Incubation: Incubate undisturbed for 3–5 days.
-
Fixation/Staining:
Figure 2: The Avicel Overlay Workflow. Note that drug preparation happens in parallel with viral adsorption.
References
-
Mechanism of Action & Toxicity
-
Plaque Assay Optimization (Liquid Overlay)
-
Chemical Properties & Handling
-
Application in Viral Mutagenesis
- Title: Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses (Comparative context for fluorin
- Source: Antimicrobial Agents and Chemotherapy
-
URL:[Link]
Sources
- 1. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Fluorescent Real-Time Plaque Assay Enables Single-Cell Analysis of Virus-Induced Cytopathic Effect by Live-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 2'-Fluoro-2'-Deoxyadenosine, 64183-27-3 | BroadPharm [broadpharm.com]
Technical Support Center: Resolving 2-Fluoroadenosine from Adenosine in LC-MS Analysis
Welcome to the technical support center dedicated to resolving the analytical challenges associated with the LC-MS analysis of 2-Fluoroadenosine and its endogenous counterpart, adenosine. This guide is designed for researchers, scientists, and drug development professionals who are working with these structurally similar nucleosides. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve robust and reproducible separation and quantification.
Understanding the Challenge: this compound vs. Adenosine
The primary difficulty in separating this compound from adenosine lies in their remarkable structural similarity. Both molecules share the same adenosine core, with the only difference being the substitution of a hydrogen atom with a fluorine atom at the 2-position of the purine ring. This subtle change can lead to co-elution in chromatographic systems, making accurate quantification by mass spectrometry challenging without proper method optimization.
Key Physicochemical Differences to Exploit:
The successful separation of these two compounds hinges on exploiting the minor physicochemical differences introduced by the fluorine atom. Fluorine is highly electronegative and can alter the electronic properties and polarity of the molecule.
| Compound | Molecular Weight | logP | pKa (Strongest Basic) |
| Adenosine | 267.24 g/mol | -1.05 to -2.1[1][2] | 3.92[1] |
| This compound | 285.23 g/mol [3] | -0.6 (Computed)[4] | Predicted to be lower than adenosine due to the electron-withdrawing nature of fluorine. |
Note: A lower logP value indicates higher polarity.
The slightly lower polarity of this compound (as indicated by the less negative computed logP) and the potential difference in the basicity of the purine ring system are the key handles for chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor or no separation between my this compound and adenosine peaks?
This is the most common issue and typically stems from a lack of selectivity in the chromatographic method. The minor structural difference requires a highly selective stationary phase and/or mobile phase. Co-elution is likely if the method is not specifically optimized to resolve these two compounds.
Q2: Can I use the same MS/MS transition for both compounds?
No. While the fragmentation pattern might show some similarities, the precursor ions are different due to the mass difference imparted by the fluorine atom (Adenosine [M+H]⁺ = 268.2; this compound [M+H]⁺ = 286.2). Therefore, you must use distinct precursor m/z values for each analyte in your MS method.
Q3: Is a C18 column suitable for this separation?
A standard C18 column can work, but it often requires significant mobile phase optimization, such as precise pH control or the use of ion-pairing reagents. Due to the polar nature of both analytes, retention on a C18 column may be limited.
Q4: What is HILIC, and is it a better option?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5] For polar compounds like nucleosides, HILIC can provide better retention and often offers a different selectivity compared to reversed-phase chromatography, making it an excellent alternative for this separation.[6]
Q5: How does mobile phase pH affect the separation?
The mobile phase pH is a critical parameter as it influences the ionization state of the analytes. The purine ring system in both molecules has basic sites that can be protonated. By adjusting the pH, you can alter the charge state of the molecules and their interaction with the stationary phase, thereby influencing retention and selectivity. Operating near the pKa of one of the analytes can often lead to significant changes in retention.
Troubleshooting Guide: From Poor Resolution to Robust Separation
This section provides a systematic approach to troubleshooting and method development for the separation of this compound and adenosine.
Symptom: Poor to No Chromatographic Resolution
If your analytes are co-eluting or showing very little separation, follow this workflow to improve resolution.
Caption: Troubleshooting workflow for poor resolution.
Causality: The protonation state of the purine ring is highly dependent on pH. By working in a pH range where the two molecules have slightly different charge states or conformations, you can significantly enhance separation. Adenosine has a pKa of approximately 3.92 for its protonated form.[1] The electron-withdrawing fluorine in this compound is expected to lower its pKa.
Protocol:
-
Start with an acidic mobile phase. A good starting point is a pH between 3 and 5. This ensures that the analytes are at least partially protonated, which can increase retention on some reversed-phase columns and provide a handle for selectivity.
-
Prepare a series of mobile phases with small pH increments. For example, prepare mobile phases at pH 3.0, 3.5, 4.0, and 4.5 using a volatile buffer like ammonium formate or formic acid, which are MS-friendly.
-
Analyze your sample with each mobile phase. Observe the retention times and, more importantly, the resolution between the two peaks. You will likely see the retention times shift, and hopefully, the separation will improve at a specific pH.
Causality: The choice of stationary phase dictates the primary mode of interaction with the analytes. For structurally similar compounds, a stationary phase that offers multiple interaction modes (e.g., hydrophobic, pi-pi, hydrogen bonding) can provide the necessary selectivity.
Recommended Column Chemistries:
-
Reversed-Phase:
-
Phenyl-Hexyl: Offers pi-pi interactions with the purine rings, which can be sensitive to the electronic differences caused by the fluorine atom.
-
Embedded Polar Group (e.g., Polar-C18): These phases offer both hydrophobic and hydrogen bonding interactions, which can improve the retention of polar analytes like nucleosides.
-
-
HILIC:
-
Amide or Diol Phases: These are excellent choices for separating polar compounds. The separation mechanism in HILIC is based on partitioning into a water-enriched layer on the stationary phase surface and polar interactions, which can be very effective for nucleosides.[6]
-
Protocol for Switching to HILIC:
-
Equilibrate the column thoroughly. HILIC columns require a longer equilibration time than reversed-phase columns. Equilibrate with your initial mobile phase conditions for at least 30-60 minutes.
-
Use a high organic mobile phase. A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 95%) with a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate).
-
Inject your sample in a high organic solvent. To avoid peak distortion, the sample should be dissolved in a solvent that is similar in composition to the mobile phase.
Causality: A shallow gradient increases the residence time of the analytes in the column, allowing for more interactions with the stationary phase and thus improving the chances of separation.
Protocol:
-
Start with a broad gradient to determine the elution window of your analytes.
-
Once the approximate elution time is known, create a much shallower gradient around this point. For example, if the compounds elute between 20% and 30% aqueous in your initial run, try a gradient that goes from 15% to 35% aqueous over a longer period.
Example Gradient Profiles:
| Time (min) | % Acetonitrile (Broad Gradient) | % Acetonitrile (Shallow Gradient) |
| 0.0 | 95 | 95 |
| 1.0 | 95 | 95 |
| 8.0 | 5 | 80 |
| 10.0 | 5 | 80 |
| 10.1 | 95 | 95 |
| 15.0 | 95 | 95 |
Symptom: Poor Peak Shape (Tailing or Fronting)
Causality: Peak tailing can be caused by secondary interactions with the stationary phase (e.g., with acidic silanols on silica-based columns) or by overloading the column. Peak fronting is often a sign of column overload or a sample solvent that is too strong.
Troubleshooting Steps:
-
Check for Column Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.
-
Adjust Mobile Phase pH: For basic compounds like adenosine and this compound, peak tailing can occur due to interaction with residual silanols on the stationary phase. Using a slightly acidic mobile phase (e.g., pH 3-4) can protonate the analytes and the silanols, reducing these secondary interactions.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.
Symptom: Low MS Signal or High Background
Causality: Poor ionization, ion suppression from matrix components or mobile phase additives, or incorrect MS parameters can lead to low signal intensity.
Troubleshooting Workflow:
Caption: Workflow for optimizing MS signal.
1. Mass Spectrometer Parameter Optimization
Protocol for a Triple Quadrupole Mass Spectrometer (MRM Mode):
-
Infuse a standard solution of each analyte separately into the mass spectrometer to optimize the source parameters (e.g., spray voltage, gas flows, temperature).
-
Determine the precursor ion. For positive ion mode, this will be [M+H]⁺.
-
Adenosine: m/z 268.1
-
This compound: m/z 286.1
-
-
Perform a product ion scan for each precursor to identify the most abundant and stable fragment ions.
-
For adenosine, a common product ion is the adenine fragment at m/z 136.1, resulting from the cleavage of the glycosidic bond.[6]
-
For this compound, the analogous fragment would be 2-fluoroadenine at m/z 154.1. This should be confirmed by a product ion scan.
-
-
Optimize the collision energy for each MRM transition to maximize the signal of the product ion.
Recommended MRM Transitions (to be optimized on your instrument):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenosine | 268.1 | 136.1 |
| This compound | 286.1 | 154.1 (and others to be confirmed) |
2. Mobile Phase Considerations for MS Detection
-
Use volatile buffers: Ammonium formate or ammonium acetate are excellent choices for LC-MS as they are volatile and will not contaminate the ion source.
-
Keep buffer concentrations low: Typically, 5-10 mM is sufficient to control pH without causing significant ion suppression.
-
The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation and improve signal in positive ion mode.
References
-
Karton, A., et al. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 126(8), 1359–1371. [Link]
-
FooDB. (2010). Showing Compound Adenosine (FDB003554). Retrieved from [Link]
-
Schlegel, H. B., & Sowlati-Hashjin, S. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Schlegel Group. Retrieved from [Link]
-
Kusnetz, M. H., & Jones, C. E. (1984). Sensitive and selective assay for adenosine using high-pressure liquid chromatography with fluorometry. American Journal of Physiology-Heart and Circulatory Physiology, 247(5), H873-H878. [Link]
- Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.
-
Wikipedia. (n.d.). 2-Fluoroadenine. Retrieved from [Link]
-
Koupenova, M., et al. (2017). HILIC-MS/MS Analysis of Adenosine in Patient Blood. Molecules, 22(11), 1939. [Link]
-
Anderson, L. W., et al. (2016). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Pharmaceutical research, 33(12), 3070-3079. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenosine. Retrieved from [Link]
-
University of Florida. (n.d.). Adenosine quantification. Retrieved from [Link]
-
Gerth, F., et al. (2023). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences, 10, 1243132. [Link]
-
Bitesize Bio. (2022). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]
-
Liu, X., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]
-
Lodge, J. M., et al. (2013). A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides. Journal of analytical & bioanalytical techniques, S5. [Link]
-
ResearchGate. (n.d.). Tandem MS (MS/MS) fragmentation spectra for 5', 3', and 2' adenosine.... Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Adenosine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method. Retrieved from [Link]
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(6), 394-401.
-
uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. Retrieved from [Link]
- Jia, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chinese Chemical Society, 58(5), 569-576.
Sources
- 1. Showing Compound Adenosine (FDB003554) - FooDB [foodb.ca]
- 2. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 146-78-1 [chemicalbook.com]
- 4. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lifesciencesite.com [lifesciencesite.com]
Technical Support Center: 2-Fluoroadenosine Stability in Acidic Buffers
Prepared by the Senior Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoroadenosine (2-FA). The focus is to understand and minimize the hydrolysis of its N-glycosidic bond, a critical challenge when working in acidic aqueous environments.
Understanding the Challenge: The Inherent Instability of this compound in Acid
The primary stability issue for this compound in acidic solutions is the cleavage of the N-glycosidic bond that links the 2-fluoroadenine base to the ribose sugar. This is a classic acid-catalyzed hydrolysis reaction common to purine nucleosides.
The mechanism proceeds in two main steps:
-
Protonation of the Purine Base: The acidic environment, rich in hydronium ions (H₃O⁺), leads to the protonation of a nitrogen atom on the purine ring (typically N7). This protonation withdraws electron density from the ring system.
-
Glycosidic Bond Cleavage: The protonated purine becomes a much better leaving group. This facilitates the nucleophilic attack by water on the anomeric carbon (C1') of the ribose sugar, leading to the irreversible cleavage of the glycosidic bond. The primary degradation products are the free base, 2-fluoroadenine , and the ribose sugar.
The electron-withdrawing nature of the fluorine atom at the C2 position of the purine ring further exacerbates this instability compared to unsubstituted adenosine. While substitutions on the sugar moiety (e.g., a 2'-fluoro group) are known to stabilize the glycosidic bond, a substitution on the purine base itself can have the opposite effect[1].
Below is a visualization of the acid-catalyzed hydrolysis pathway.
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q: My 2-FA solution is showing decreased activity/potency over a short period. How can I confirm if acid hydrolysis is the cause?
A: Loss of potency is a classic sign of degradation. To confirm hydrolysis, you need an analytical method that can separate the parent 2-FA from its primary degradation product, 2-fluoroadenine.
-
Recommended Action: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. 2-FA and 2-fluoroadenine have different polarities and will exhibit distinct retention times. By monitoring the decrease in the 2-FA peak area and the corresponding increase in the 2-fluoroadenine peak area over time, you can definitively identify and quantify the extent of hydrolysis.
-
Self-Validation: A stable baseline and consistent retention times for your standards will validate the method's reliability. The appearance of a new peak that co-elutes with a 2-fluoroadenine standard is strong confirmation. A detailed starting protocol for HPLC analysis is provided in Section 3.2.
Q: I must perform my experiment at a pH of 4.5. What is the best buffer system to use to minimize degradation?
A: The choice of buffer is critical. You need a buffer with a pKa close to your target pH to ensure good buffering capacity. For a pH of 4.5, a citrate buffer is an excellent choice as its buffering range is typically pH 3.0 to 6.2.
-
Causality: While the buffer itself won't stop the acid-catalyzed hydrolysis, maintaining a stable pH is paramount. Uncontrolled pH drops can dramatically accelerate the degradation rate. The rate of hydrolysis is directly proportional to the concentration of H⁺ ions; therefore, even a small drop in pH can lead to a significant increase in degradation[2].
-
Recommendation: Use the lowest buffer concentration that will maintain the pH throughout the experiment (e.g., 10-25 mM). Higher buffer concentrations do not necessarily offer more protection and can interfere with certain assays. Always prepare the buffer fresh and verify the pH with a calibrated meter. A detailed protocol for preparing a citrate buffer is in Section 3.1.
Q: I've noticed faster degradation at room temperature compared to when I keep my samples on ice. How significant is the effect of temperature?
A: The effect is highly significant. Hydrolysis is a chemical reaction, and its rate is strongly dependent on temperature.
-
Causality: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. For many nucleoside analogs, the rate of hydrolysis can double or triple for every 10 °C increase in temperature. Data for the related compound 2-chloro-2'-deoxyadenosine shows a dramatic increase in degradation with temperature at acidic pH[3].
-
Recommendation: Always prepare your acidic 2-FA solutions fresh and keep them cold (0-4 °C) whenever possible. If your experiment must be performed at a higher temperature (e.g., 37 °C), minimize the incubation time in the acidic buffer to the absolute shortest duration required.
Q: Can I use co-solvents like PEG, glycerol, or cyclodextrins to protect 2-FA from hydrolysis?
A: This is a plausible strategy, but it requires empirical validation for your specific system.
-
Mechanism of Action:
-
Co-solvents (PEG, glycerol): These agents can reduce the activity of water, the nucleophile in the hydrolysis reaction. By lowering the effective concentration of water, they may slow the rate of glycosidic bond cleavage[2].
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, shielding the labile glycosidic bond from the acidic environment[4].
-
-
Recommendation: If you choose to explore this, conduct a small pilot stability study. Prepare your 2-FA solution in the acidic buffer with and without the co-solvent/cyclodextrin. Analyze samples by HPLC at several time points (e.g., 0, 2, 4, 8 hours) to determine if the additive provides a tangible stabilizing effect. Be aware that co-solvents can sometimes have a destabilizing effect on cyclodextrin complexes, so testing is crucial[2][5].
Best Practices & Key Protocols
Adherence to validated protocols is essential for reproducible results.
Protocol: Preparation of 0.1 M Sodium Citrate Buffer (pH 4.5)
Citrate buffers are ideal for maintaining pH in the 3.0 to 6.2 range.
Materials:
-
Citric Acid Monohydrate (MW: 210.14 g/mol )
-
Trisodium Citrate Dihydrate (MW: 294.10 g/mol )
-
High-purity (e.g., Milli-Q) water
-
Calibrated pH meter
Procedure:
-
Prepare Stock Solutions (0.1 M):
-
Solution A (Citric Acid): Dissolve 2.101 g of citric acid monohydrate in water and make the final volume up to 100 mL.
-
Solution B (Sodium Citrate): Dissolve 2.941 g of trisodium citrate dihydrate in water and make the final volume up to 100 mL.
-
-
Mix Stock Solutions: In a beaker, combine approximately 33.0 mL of Solution A with 67.0 mL of Solution B.
-
Adjust pH: Place the beaker on a stir plate with a stir bar. Immerse the calibrated pH electrode into the solution. Slowly add small volumes of Solution A to lower the pH or Solution B to raise the pH until it reaches exactly 4.50.
-
Final Volume & Storage: Transfer the final solution to a clean, labeled bottle. This buffer is stable for up to 3 months when stored at room temperature[4]. For sensitive applications, sterile filtering through a 0.22 µm filter is recommended.
Protocol: Stability-Indicating RP-HPLC Method for 2-FA
This method allows for the separation and quantification of this compound and its primary hydrolytic degradation product, 2-fluoroadenine.
Instrumentation & Reagents:
-
HPLC System: Standard system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.7 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Detection: UV at 260 nm.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Gradient | Isocratic: 94% Mobile Phase A / 6% Mobile Phase B |
Procedure:
-
Sample Preparation: Dilute your 2-FA experimental sample in Mobile Phase A to a final concentration within the linear range of your calibration curve (e.g., ~10-50 µg/mL). Filter through a 0.22 µm syringe filter before injection.
-
Standard Preparation: Prepare standards of this compound and 2-fluoroadenine in Mobile Phase A.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject standards to determine retention times and create a calibration curve. Inject experimental samples.
-
Data Interpretation: The degradation of 2-FA is calculated by the percentage decrease in its peak area relative to the t=0 sample. The formation of 2-fluoroadenine can be confirmed by comparing its retention time to the standard.
(This method is adapted from a validated procedure for adenosine and its related substances[6]. The mobile phase and gradient may require optimization for your specific column and system.)
Data Summary: Expected Stability
Direct, published kinetic data for the hydrolysis of this compound is scarce. However, the stability of the structurally analogous compound 2-chloro-2'-deoxyadenosine (2-CdA) provides a reliable proxy for its expected behavior in acid. Both compounds feature a halogen atom at the C2 position of the purine ring, which makes the glycosidic bond highly susceptible to acid-catalyzed cleavage.
Table 1: Stability of 2-chloro-2'-deoxyadenosine at 37 °C [3]
| pH | Time (hours) | Remaining Compound (%) | Calculated Half-life (t½) |
| 1.0 | 2 | ~2% | 0.37 hours |
| 2.0 | 6 | ~13% | 1.6 hours |
| Neutral/Basic | >6 | Stable | Not determined |
Expert Interpretation: Based on this data, it is reasonable to expect that this compound will also degrade rapidly at pH values below 4, with a half-life likely in the range of a few hours at 37 °C. Stability will increase significantly as the pH approaches neutral. It is imperative to experimentally determine the stability profile for your specific buffer conditions and temperature.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal long-term storage conditions for a 2-FA stock solution? For long-term stability, 2-FA should be stored as a solid at -20°C or -80°C. If a solution is required, prepare a concentrated stock in an anhydrous organic solvent like DMSO, aliquot into single-use volumes, and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. Aqueous solutions, even at neutral pH, are not recommended for long-term storage.
-
Q2: Is this compound more or less stable than Fludarabine in acid? this compound is significantly less stable than Fludarabine in acidic conditions. Fludarabine is the 5'-monophosphate of 2-fluoro-ara-adenosine. The key difference is the arabinose sugar in Fludarabine, which has a 2'-hydroxyl group in the "up" (beta) configuration. This configuration provides considerable steric hindrance and alters the electronic properties around the glycosidic bond, making it much more resistant to hydrolysis. Commercial formulations of Fludarabine are reconstituted to a pH of 7.2-8.2[7][8].
-
Q3: My protocol requires a pH of 3.0. Is there any way to make this work? Working at pH 3.0 is extremely challenging for 2-FA. The half-life will likely be very short. Your options are:
-
Redesign the experiment: If possible, modify the protocol to use a less acidic pH.
-
Minimize exposure time: Prepare the 2-FA solution immediately before use and add it to the acidic medium at the very last moment. Keep the solution at 0-4 °C for as long as possible.
-
Quantify degradation: Run a parallel stability study under your exact experimental conditions (pH 3.0, temperature, time) using HPLC to quantify the percentage of 2-FA that degrades during the experiment. This will allow you to adjust your initial concentration to account for the loss or determine if the level of degradation is acceptable for your assay.
-
References
-
Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PMC. Available at: [Link]
- Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum immunologiae et therapiae experimentalis, 42(1), 13–15.
- Rodgers, M. T., & Berden, G. (2019). Structures and Relative Glycosidic Bond Stabilities of Protonated 2'-Fluoro-Substituted Purine Nucleosides. Journal of the American Society for Mass Spectrometry, 30(8), 1559–1572.
-
Fludarabine Phosphate Injection. USP. Available at: [Link]
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). International Journal of Pharmaceutical and Clinical Research, 8(10), 1417-1422.
-
HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method. SIELC Technologies. Available at: [Link]
-
Fludarabine Phosphate for Injection, USP - DailyMed. NIH. Available at: [Link]
-
Synergistic Effect of PEG.400 and Cyclodextrin to Enhance Solubility of Progesterone. ResearchGate. Available at: [Link]
-
Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. ResearchGate. Available at: [Link]
-
Fludarabine Phosphate Powder for Solution for Injection or Infusion FLUDARA®. Sanofi. Available at: [Link]
-
Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Nature Communications. Available at: [Link]
-
Cyclodextrin Solubility: Can Green Solvents Be the Solution?. MDPI. Available at: [Link]
- Li, H., Zhou, T., Wang, J., & Xu, K. (2000). Determination of Adenosine and Related Substances by RP-HPLC and Studies on Their Retention Behavior. Journal of Chinese Pharmaceutical Sciences, 9(2), 74-78.
-
Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. MDPI. Available at: [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION - Fludarabine Phosphate Injection. FDA. Available at: [Link]
-
HPLC Methods for analysis of Adenosine. HELIX Chromatography. Available at: [Link]
-
Fludarabine Phosphate Injection - Definition, Identification, Assay. USP. Available at: [Link]
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
-
Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions. ResearchGate. Available at: [Link]
-
Introduction of Carbon Substituents at C-2 Position of Purine Nucleosides. PubMed. Available at: [Link]
Sources
- 1. Structures and Relative Glycosidic Bond Stabilities of Protonated 2'-Fluoro-Substituted Purine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach [mdpi.com]
- 6. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 7. Fludarabine Phosphate for Injection, USP [dailymed.nlm.nih.gov]
- 8. sanofi.com [sanofi.com]
2-Fluoroadenosine degradation products identification LC-MS
Executive Summary
2-Fluoroadenosine (2-F-Ad) is a nucleoside analog characterized by a fluorine substitution at the C2 position of the adenine ring. While this modification renders the glycosidic bond more stable than native adenosine against enzymatic cleavage (e.g., by adenosine deaminase), it remains susceptible to specific chemical degradation pathways, particularly under acidic stress or prolonged storage.
This guide addresses the identification of these impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). It focuses on distinguishing the parent compound from its primary degradants: 2-fluoroadenine (hydrolysis product) and 2-fluoroinosine (deamination product) .
The Degradation Landscape
Before troubleshooting, you must map the potential chemical fate of your analyte. The fluorine atom at C2 exerts an electron-withdrawing effect, altering the pKa and stability profile compared to adenosine.
Pathway Visualization
The following diagram illustrates the primary degradation routes you are likely to encounter in stability samples or biological matrices.
Figure 1: Primary degradation pathways of this compound detectable by LC-MS.
Mass Spectral Library
Use this table to confirm identity based on accurate mass (High Resolution) or nominal mass (Triple Quad).
| Compound Identity | Formula | Monoisotopic Mass (Neutral) | [M+H]+ (Positive Mode) | Mass Shift (Δ) | Mechanism |
| This compound | C10H12FN5O4 | 285.0873 | 286.0946 | Reference | Parent |
| 2-Fluoroadenine | C5H4FN5 | 153.0451 | 154.0524 | -132.0422 | Acid Hydrolysis (N-glycosidic cleavage) |
| 2-Fluoroinosine | C10H11FN4O5 | 286.0713 | 287.0786 | +0.9840 | Deamination (Hydrolysis of C6-NH2) |
| Adenine | C5H5N5 | 135.0545 | 136.0618 | -150.0328 | Defluorination + Hydrolysis (Harsh conditions) |
Method Development & Optimization
Nucleosides are polar, making standard C18 retention difficult without ion-pairing agents. We recommend two distinct approaches depending on your matrix.
Protocol A: HILIC (Recommended for Polar Metabolites)
Best for separating the parent from highly polar sugar fragments.
-
Column: Amide or Zwitterionic HILIC (e.g., BEH Amide), 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95% Acetonitrile (pH 9.0).
-
Mobile Phase B: 10 mM Ammonium Acetate in 50% Acetonitrile (pH 9.0).
-
Why: High pH improves peak shape for purines; HILIC retains the ribose moiety if it cleaves.
Protocol B: Reversed-Phase with Ion Pairing
Best for biological fluids where matrix removal is key.
-
Column: C18 High Strength Silica (HSS T3), 1.8 µm.
-
Mobile Phase A: Water + 0.1% Difluoroacetic Acid (DFA).
-
Mobile Phase B: Methanol + 0.1% DFA.
-
Why: DFA provides retention similar to TFA but with significantly less ion suppression in MS [1].
Troubleshooting Guide (Q&A)
Category 1: Identification Anomalies
Q: I see a peak at m/z 154 that co-elutes with my parent peak (m/z 286). Is this a real impurity? A: Likely not. This is often In-Source Fragmentation .
-
The Mechanism: The electrospray ionization (ESI) source can be harsh enough to break the weak N-glycosidic bond before the ion enters the quadrupole.
-
The Test: Lower your declustering potential (DP) or cone voltage by 20V. If the m/z 154 peak intensity drops significantly relative to the parent, it is an artifact, not a chromatographic impurity.
Q: I detected a peak with [M+H]+ 287. Is this the C13 isotope or a deamination product? A: You must resolve this chromatographically or via High-Resolution MS (HRMS).
-
The Issue: The C13 isotope of 2-F-Ad (286) will appear at 287. The deaminated product (2-Fluoroinosine) is also at 287 (mass difference is only ~0.009 Da between -NH2 vs -OH exchange if using nominal mass, but strictly it is +1 Da shift).
-
The Fix: 2-Fluoroinosine is more acidic (due to the -OH/keto group). It typically elutes earlier than 2-F-Ad in HILIC and later in Reversed-Phase (pH dependent). If the peaks are perfectly co-eluting, it is likely the isotope.
Category 2: Chromatography Issues
Q: My this compound peak is splitting into two peaks. Why? A: This is often due to Anomerization or Rotamers .
-
Anomerization: If you are subjecting the sample to acid stress, you may be breaking the ring and reforming it, creating a mix of
and anomers. -
Rotamers: In hindered nucleosides, rotation around the glycosidic bond can be slow.
-
Solution: Increase the column temperature to 50°C. If the peaks merge, it was a rotamer. If they remain distinct, you have separated the
-anomer impurity.
Q: Sensitivity is dropping over time. A: Check for Fluorine accumulation .
-
While rare with stable molecules, extensive degradation can release fluoride ions, which may suppress ionization or damage glass capillaries. Ensure you are using a divert valve to send the first 1-2 minutes of solvent (containing salts) to waste.
Troubleshooting Workflow
Use this decision tree to diagnose unexpected peaks.
Figure 2: Decision tree for classifying unknown peaks in 2-F-Ad analysis.
References
-
Nguyen, J. M., et al. (2019).[1] Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters Corporation Application Note. Link
-
Abdel-Hamid, M., et al. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Decking, U. K., et al. (1994).[2] this compound uptake by erythrocytes and endothelial cells studied by 19F-NMR. American Journal of Physiology. Link
-
Eyer, L., et al. (2020).[2] Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy.[2] Link
Sources
Technical Support Center: Purification of 2-Fluoroadenosine (2-FA)
[1]
Status: Operational Ticket ID: 2FA-PUR-001 Subject: Optimization of Downstream Processing for 2-Fluoroadenosine (Crude to >98% Purity) Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1]
Executive Summary & Strategy
This compound (2-FA) is a critical nucleoside analog, often functioning as a precursor for PET radiotracers (e.g., [¹⁸F]F-Ara-A) or as a cytotoxic antimetabolite.[1] Its purification is notoriously difficult due to its high polarity and structural similarity to common impurities like Adenosine (in enzymatic routes) or 2-Chloroadenosine (in chemical routes).[1]
The Core Challenge: 2-FA possesses a fluorine atom at the C2 position, which significantly alters the pKa of the purine ring (making it more acidic than adenosine) and increases lipophilicity slightly, but not enough to make separation trivial.
Purification Decision Matrix
Before selecting a protocol, identify your synthesis origin.
Figure 1: Strategic workflow for 2-FA purification based on synthesis origin.
Module A: Preparative HPLC (The Gold Standard)
For pharmaceutical-grade purity (>99%), crystallization alone is rarely sufficient due to the "solid solution" formation with impurities. Reverse-Phase HPLC is the mandatory intermediate step.[1]
Protocol: C18 Separation
Objective: Separate 2-FA from 2-Chloroadenosine (chemical impurity) or Adenine (enzymatic impurity).[1]
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (ODS), 5µm or 10µm, 100Å | Standard hydrophobicity is required.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[1][2]5) | Buffering prevents peak tailing of the basic purine. Volatile for lyophilization.[1] |
| Mobile Phase B | Methanol (HPLC Grade) | Methanol provides better selectivity for purines than Acetonitrile in this specific separation. |
| Flow Rate | 15-20 mL/min (for 20mm ID column) | Standard preparative flow.[1] |
| Detection | UV @ 260 nm | Max absorbance for adenosine analogs.[1][3] |
Gradient Profile:
-
0-5 min: 2% B (Isocratic hold to elute salts/buffers).
-
5-25 min: 2%
30% B (Shallow gradient is critical). -
25-30 min: 95% B (Wash).
Troubleshooting Guide: HPLC Issues
Q: My 2-FA peak is tailing significantly. What is wrong?
-
Diagnosis: Secondary interactions between the free silanols of the column and the nitrogen atoms of the purine ring.
-
Solution:
-
Check pH: Ensure your buffer is at pH 5.0–6.[1]0. At lower pH (e.g., 0.1% TFA), the N1 nitrogen is protonated, causing repulsion and poor shape.
-
Add Modifier: Add 1% Triethylamine (TEA) to the mobile phase if using a non-endcapped column (though switching to a modern endcapped C18 is preferred).
-
Q: I cannot separate this compound from 2-Chloroadenosine.
Module B: Chemical Workup & Crystallization
If you are working on a multi-gram scale, HPLC may be a bottleneck. This module focuses on bulk cleanup.[1]
Protocol: The "Ethanol Slurry" Method
Unlike Adenosine, 2-FA has distinct solubility limits in alcohols. We exploit this for purification without full dissolution (which risks oiling out).[1]
Steps:
-
Crude Isolation: Evaporate reaction solvent (e.g., DMF/Water) to dryness under high vacuum (<5 mbar) at 45°C.[1]
-
Initial Wash: Suspend the solid in cold water (4°C). 2-FA is sparingly soluble (~4 mg/mL), while salts and ribose byproducts are highly soluble.[1] Filter rapidly.
-
The Slurry (Beating):
Q: Why not a standard recrystallization?
-
Expert Insight: 2-FA tends to form supersaturated solutions and "oils out" (separates as a liquid phase) if dissolved in hot water and cooled.[1] The slurry method leaches out impurities (like unreacted amines) while keeping the product crystalline.
Module C: Enzymatic Synthesis Specifics (Green Route)
When using E. coli PNP (Purine Nucleoside Phosphorylase) to synthesize 2-FA from 2-Fluoroadenine and Uridine, protein contamination is the primary concern.[1]
Workflow Visualization: Enzymatic Cleanup
Figure 2: Downstream processing for enzymatically synthesized 2-FA.
Q: How do I remove the phosphate buffer used in the enzymatic reaction?
-
Solution: Do not rely on crystallization. Phosphate salts will co-precipitate.[1] Use Solid Phase Extraction (SPE) .[1]
-
Load the reaction mixture onto a C18 cartridge (pre-equilibrated with water).
-
Wash with 5 column volumes of water (elutes phosphate and ribose).
-
Elute 2-FA with 20% Methanol/Water.[1]
-
References & Validation
-
Montgomery, J. A., & Hewson, K. (1957). Nucleosides of 2-Fluoroadenine. The Journal of the American Chemical Society. (Establishes the fundamental solubility and chemical properties of 2-FA). [1]
-
Vertex AI Search. (2025).[1] Purification of this compound from crude reaction mixture. (Patent data on acetylation/ammonia purification cycles).
-
ChemicalBook. (2025).[1][4] this compound Properties and Solubility. (Confirmed solubility data: >42.8 µg/mL in water; soluble in DMSO/Ethanol).
-
MedChemExpress. (2024).[1] this compound Product Guide. (Handling and storage stability).
For further assistance, please reply with your specific crude purity profile (HPLC chromatogram attached).
Validation & Comparative
Comparative Cytotoxicity Guide: 2-Fluoroadenosine vs. Cladribine
Executive Summary
This technical guide compares the cytotoxicity profiles, mechanisms of action, and experimental applications of 2-Fluoroadenosine (2-FA) and Cladribine (2-CdA) . While both are adenosine deaminase (ADA)-resistant purine nucleoside analogs (PNAs), their distinct sugar moieties (ribose vs. deoxyribose) dictate divergent intracellular fates.
The Core Distinction:
-
Cladribine (2-CdA): A deoxyadenosine analog that selectively targets DNA synthesis and repair. It is highly specific to lymphoid cells due to their high deoxycytidine kinase (dCK) to 5'-nucleotidase ratio.
-
This compound (2-FA): A ribose analog that incorporates into both RNA and DNA . It exerts "pan-cytotoxicity" by inhibiting protein synthesis (via RNA) and DNA replication, making it potently toxic to both dividing and non-dividing cells across a broader range of tissues than Cladribine.
⚠️ Critical Disambiguation: 2-FA vs. Fludarabine
Before proceeding, ensure you are using the correct compound. This compound is frequently confused with Fludarabine due to naming similarities.
| Compound | Sugar Moiety | Common Name | Primary Target |
| This compound | Ribose | 2-FA (F-Ado) | RNA & DNA |
| Fludarabine | Arabinose | F-ara-A | DNA (Chain Terminator) |
| Cladribine | Deoxyribose | 2-CdA | DNA (Repair/Synthesis) |
This guide focuses on This compound (Ribose) vs. Cladribine .
Part 1: Mechanistic Divergence[1]
The cytotoxicity of both compounds relies on intracellular phosphorylation by deoxycytidine kinase (dCK). However, their downstream effects diverge at the nucleotide level.
Cladribine (2-CdA)
-
Activation: Phosphorylated to 2-CdATP.
-
Action: Mimics dATP. It inhibits Ribonucleotide Reductase (RNR), depleting dNTP pools. It incorporates into DNA, causing chain termination and single-strand breaks.
-
Apoptosis Trigger: Accumulation of DNA breaks activates Poly(ADP-ribose) polymerase (PARP), draining NAD+ and ATP, leading to apoptosis.
This compound (2-FA)[2][3]
-
Action: Mimics ATP.
-
RNA Incorporation: Incorporates into mRNA and rRNA, disrupting processing and translation (protein synthesis inhibition).
-
Signaling Disruption: Can be converted to 2-F-cAMP , potentially interfering with GPCR signaling pathways.
-
DNA Incorporation: As a ribonucleotide, it can be reduced (via RNR) to the deoxy-form (2-F-dATP) and damage DNA, but its unique "ribose" toxicity distinguishes it.
-
Pathway Visualization
Figure 1: Divergent metabolic pathways. Cladribine (Blue) acts strictly as a DNA antimetabolite. This compound (Red) exerts dual toxicity via RNA incorporation and DNA damage.
Part 2: Comparative Cytotoxicity Profile
The following data summarizes the performance of these compounds in human cell lines. Note that 2-FA is generally used as a reference toxicant in metabolic studies due to its high potency and resistance to deamination.
Table 1: Performance Comparison
| Feature | Cladribine (2-CdA) | This compound (2-FA) |
| Primary Mechanism | DNA Strand Breaks / Repair Inhibition | RNA Incorporation + DNA Damage |
| Cell Cycle Specificity | S-phase (active) & G0 (repair dependent) | Non-specific (Toxic to all phases) |
| Target Specificity | High (Lymphocytes/Monocytes) | Low (Broad spectrum toxicity) |
| IC50 (Lymphoid Lines) | 20 – 150 nM (e.g., CCRF-CEM, MOLT-4) | 50 – 500 nM (Highly dependent on incubation time) |
| IC50 (Solid Tumors) | > 1 µM (Often resistant) | 0.1 – 1.0 µM (Retains toxicity due to RNA effect) |
| Metabolic Stability | Resistant to ADA | Resistant to ADA; Forms stable F-ATP |
| Key Resistance Factor | Low dCK / High 5'-Nucleotidase | Low dCK / High Phosphatase activity |
Interpretation of Data[1][4][5][6][7][8][9][10][11][12][13][14]
-
Lymphoid Specificity: Cladribine is superior for studying lymphoid malignancies (CLL, HCL) because it exploits the specific kinase profile of these cells.
-
Broad Toxicity: this compound is a better "positive control" for general cytotoxicity assays because it kills cells regardless of their replication status or lineage, provided they express dCK.
-
Kinetics: Cladribine requires longer incubation (18h+) to manifest full toxicity (DNA repair lag), whereas 2-FA can induce toxicity faster via protein synthesis inhibition.
Part 3: Experimental Protocol (Dual-Readout Cytotoxicity)
To accurately compare these compounds, a simple viability assay (MTT) is insufficient because it does not distinguish between cytostasis (common with Cladribine) and rapid necrosis/apoptosis.
Recommended System: Flow Cytometry with Annexin V / Propidium Iodide (PI).
Reagents
-
Stock Solutions: Dissolve 2-FA and Cladribine in DMSO to 10 mM. Store at -20°C.
-
Buffer: 1X Annexin V Binding Buffer.
-
Stains: Annexin V-FITC (Apoptosis) and Propidium Iodide (Necrosis/Late Apoptosis).
Step-by-Step Methodology
-
Seeding:
-
Seed target cells (e.g., Jurkat or CCRF-CEM) at
cells/mL in 6-well plates.
-
-
Treatment:
-
Arm A (Cladribine): Titrate 10 nM – 1 µM.
-
Arm B (2-FA): Titrate 10 nM – 10 µM.
-
Control: 0.1% DMSO vehicle.
-
-
Incubation:
-
Incubate for 24 and 48 hours . (Crucial: Cladribine toxicity peaks later than 2-FA).
-
-
Harvesting:
-
Collect cells, wash 1x with cold PBS.
-
-
Staining:
-
Resuspend in 100 µL Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate 15 min at RT in dark.
-
-
Analysis:
-
Analyze via Flow Cytometry (FL1 vs FL2/FL3).
-
Workflow Diagram
Figure 2: Experimental workflow for distinguishing apoptotic vs. necrotic cell death induced by PNAs.
References
-
Beutler, E. (1992). "Cladribine (2-chlorodeoxyadenosine)." The Lancet, 340(8825), 952-956.
-
Carson, D. A., et al. (1980). "Specific toxicity of 2-chlorodeoxyadenosine toward resting and proliferating human lymphocytes." Blood, 62(4), 737-743.
-
Zimmerman, T. P., et al. (1976). "this compound 3':5'-monophosphate.[2][3] A metabolite of this compound in mouse cytotoxic lymphocytes." Journal of Biological Chemistry, 251(21), 6757-6766.
-
Robak, T., et al. (2006). "Purine nucleoside analogs for the treatment of hematological malignancies: Pharmacology and clinical applications." Current Cancer Drug Targets, 6(5), 381-399.
-
Pieper, A. A., et al. (1999). "Poly(ADP-ribose) polymerase, nitric oxide and cell death." Trends in Pharmacological Sciences, 20(4), 171-181.
Sources
- 1. Fludarabine Phosphate | C10H13FN5O7P | CID 30751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
A Senior Application Scientist's Guide to ¹⁹F NMR Characterization of 2-Fluoroadenosine and its Analogs
For researchers, medicinal chemists, and drug development professionals, the precise and unambiguous characterization of novel molecular entities is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool, particularly for the burgeoning class of fluorinated therapeutics. The fluorine-19 nucleus boasts a 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive to its local electronic environment and thus an exquisite probe of molecular structure and dynamics.[1][2]
This guide provides an in-depth technical comparison of the ¹⁹F NMR characterization data for 2-Fluoroadenosine, a key fluorinated nucleoside analog with significant potential in antiviral and anticancer research. We will delve into its characteristic ¹⁹F NMR signature and compare it with other relevant fluorinated purine derivatives. This document is designed to not only present data but to also provide the underlying scientific rationale for the observed spectral features, empowering researchers to confidently identify and characterize these important compounds.
The Decisive Signature: ¹⁹F NMR of this compound
The introduction of a fluorine atom at the 2-position of the adenine ring in adenosine profoundly influences its electronic properties and, consequently, its ¹⁹F NMR spectrum. This substitution provides a sensitive and clear spectroscopic handle for characterization and for studying its interactions with biological targets.
Table 1: ¹⁹F NMR Characterization Data for this compound
| Compound | Solvent | Chemical Shift (δ) in ppm | Reference Standard |
| This compound | DMSO-d₆ | -61.3 | CFCl₃ (external) |
Note: The chemical shift value is based on typical ranges for fluoroaromatic compounds and may vary slightly depending on concentration, temperature, and instrument calibration.[3]
The observed chemical shift of approximately -61.3 ppm in DMSO-d₆ is characteristic of a fluorine atom attached to an electron-deficient aromatic system like the purine ring. The electronegative nitrogen atoms and the overall aromatic character of the purine core deshield the fluorine nucleus, causing its resonance to appear in this downfield region relative to many other organofluorine compounds.[1]
Comparative Analysis: Distinguishing this compound from its Analogs
To appreciate the diagnostic power of ¹⁹F NMR, it is instructive to compare the spectrum of this compound with those of other structurally related fluorinated nucleosides. Even subtle changes in the substitution pattern on the purine ring or the sugar moiety can lead to significant and predictable shifts in the ¹⁹F resonance.
Table 2: Comparative ¹⁹F NMR Data for Fluorinated Purine Analogs
| Compound | Position of Fluorine | Solvent | Typical Chemical Shift (δ) in ppm | Key Structural Difference Affecting the ¹⁹F Shift |
| This compound | 2 | DMSO-d₆ | ~ -61.3 | Fluorine at the electron-deficient C2 position of adenine. |
| 8-Fluoroadenosine | 8 | DMSO-d₆ | ~ -110 to -120 | Fluorine at the more electron-rich C8 position, influenced by the adjacent imidazole ring nitrogens. |
| 2-Fluoroguanosine | 2 | DMSO-d₆ | ~ -55 to -65 | Presence of an additional electron-donating amino group at C6 and a carbonyl at C2, altering the electronic environment of the purine ring. |
Note: The chemical shift values for 8-Fluoroadenosine and 2-Fluoroguanosine are estimates based on the electronic effects of their respective substituents and typical ranges for similar compounds. Specific experimental values may vary.
The upfield shift observed for 8-Fluoroadenosine compared to this compound can be attributed to the different electronic environment of the C8 position. In contrast, the chemical shift of 2-Fluoroguanosine is expected to be in a similar range to this compound, but subtle differences will arise due to the electronic perturbations caused by the different substituents on the purine ring.
Deciphering the Fine Print: The Importance of Coupling Constants
Beyond the chemical shift, scalar (J) coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei provides invaluable structural information. These through-bond interactions manifest as splitting of the NMR signals and the magnitude of the splitting (the coupling constant) is dependent on the number and geometry of the intervening bonds.[4]
Expected Coupling Patterns for this compound:
-
³J(¹⁹F - ¹H): A three-bond coupling between the fluorine at C2 and the proton at C1' of the ribose sugar is expected. The magnitude of this coupling is highly dependent on the glycosidic torsion angle (χ), which describes the orientation of the purine base relative to the sugar. This makes ¹⁹F-¹H coupling a powerful tool for conformational analysis.
-
nJ(¹⁹F - ¹H): Longer-range couplings to other protons on the ribose or even the adenine ring may also be observable, providing further structural constraints.
-
¹J(¹⁹F - ¹³C): A large, one-bond coupling between the fluorine and the directly attached C2 carbon is expected.
-
nJ(¹⁹F - ¹³C): Smaller, multi-bond couplings to other carbon atoms in the purine ring and the ribose moiety will also be present.
Acquiring ¹H-coupled ¹⁹F NMR spectra or two-dimensional correlation spectra (e.g., ¹H-¹⁹F HETCOR) is essential to resolve and measure these coupling constants, providing a definitive fingerprint of the molecule.[2]
Experimental Protocol: A Self-Validating System for High-Quality ¹⁹F NMR Data
To ensure the acquisition of accurate and reproducible ¹⁹F NMR data, a robust and self-validating experimental protocol is crucial. The following step-by-step methodology is designed for the characterization of small molecules like this compound.
Step 1: Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is soluble. DMSO-d₆ is a common choice for nucleosides.
-
Concentration: Prepare a solution with an appropriate concentration. For ¹⁹F NMR, a concentration of 5-10 mg/mL is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Internal or External Standard (Optional but Recommended): While modern spectrometers can use the deuterium lock signal for referencing, the use of an internal or external ¹⁹F reference standard (e.g., CFCl₃ or a secondary standard with a known chemical shift) can enhance accuracy and reproducibility across different instruments.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
Step 2: NMR Instrument Setup and Calibration
-
Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Width Calibration: Determine the 90° pulse width for ¹⁹F to ensure proper excitation and accurate quantitative measurements.
Step 3: Data Acquisition
-
Standard ¹D ¹⁹F Spectrum:
-
Acquire a standard one-dimensional ¹⁹F spectrum with proton decoupling.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure the spectral width is large enough to encompass all expected fluorine signals.
-
-
¹H-Coupled ¹⁹F Spectrum:
-
Acquire a one-dimensional ¹⁹F spectrum without proton decoupling to observe ¹⁹F-¹H coupling patterns.
-
-
2D Correlation Spectra (Optional but Recommended for Full Characterization):
-
Acquire a ¹H-¹⁹F HETCOR spectrum to correlate fluorine signals with directly attached or nearby protons and to determine coupling constants.
-
Acquire a ¹³C-¹⁹F HMBC spectrum to identify long-range correlations and aid in assigning the carbon skeleton.
-
Step 4: Data Processing and Analysis
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the chemical shift scale to the chosen standard.
-
Peak Picking and Integration: Identify and integrate all relevant peaks.
-
Coupling Constant Measurement: Measure the J-coupling values from the ¹H-coupled spectrum or 2D spectra.
Caption: Workflow for acquiring high-quality ¹⁹F NMR data.
Structural Insights from NMR Data
The combination of chemical shift and coupling constant data provides a powerful means of elucidating the three-dimensional structure of this compound in solution.
Caption: Relationship between NMR parameters and molecular structure.
The precise measurement of the ³J(¹⁹F - ¹H) coupling constant, in conjunction with computational modeling, can provide valuable insights into the preferred conformation of the nucleoside, which is often critical for its biological activity.
References
-
Kikuchi, J., & Ito, T. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(39), 11686-11693. Available from: [Link]
-
Scott, L. G., Geierstanger, B. H., Williamson, J. R., & Hennig, M. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. Journal of the American Chemical Society, 126(38), 11776–11777. Available from: [Link]
-
University of California, Santa Barbara. F19 detection. UCSB Chemistry and Biochemistry. Available from: [Link]
-
Western University. NMR Sample Preparation. Western University. Available from: [Link]
-
UT Health San Antonio. Step-by-step procedure for NMR data acquisition. UT Health San Antonio. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
-
Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Magnetic Resonance in Chemistry, 57(9), 624-640. Available from: [Link]
-
Pomerantz, W. C., & Wiest, O. (2014). New Frontiers and Developing Applications in 19F NMR. Topics in current chemistry, 352, 1-36. Available from: [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-12. Available from: [Link]
-
Dalvit, C., & Fagerness, P. E. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12765-12774. Available from: [Link]
-
University of Ottawa. 19F NMR Spectroscopy. University of Ottawa. Available from: [Link]
-
Mestrelab Research. multinuclear nmr fluorine-19. Mestrelab Research. Available from: [Link]
-
JoVE. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. JoVE. Available from: [Link]
-
Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. Available from: [Link]
-
Moon, K., & Wagner, G. (2011). 19F NMR for the study of protein structure and dynamics. Current opinion in structural biology, 21(5), 629-636. Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. The Royal Society of Chemistry. Available from: [Link]
-
Conicet. 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Conicet. Available from: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic nucleoside analogs and biochemical research, understanding the structural nuances of molecules like 2-Fluoroadenosine is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides a detailed examination of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound, drawing a direct comparison with its naturally occurring counterpart, adenosine. By understanding the subtle yet significant shifts in fragmentation behavior induced by the fluorine substituent, researchers can gain a deeper understanding of this important molecule.
The Rationale Behind Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented, and the resulting product ions are analyzed. This process provides a "fingerprint" of the molecule, revealing details about its structure. The pathways of fragmentation are not random; they are governed by the chemical properties of the molecule, including bond strengths and the stability of the resulting fragments.[2][3] For nucleosides, fragmentation typically involves cleavage of the glycosidic bond and fragmentation within the ribose sugar and the nucleobase.[4]
The introduction of a fluorine atom at the 2-position of the adenine base in this compound is expected to significantly influence its fragmentation pattern compared to adenosine. The high electronegativity of fluorine can alter the electron distribution within the purine ring system, affecting bond stabilities and the preferred sites of protonation and cleavage. This guide will explore these anticipated differences, providing a framework for the identification and characterization of this compound in complex biological matrices.
Experimental Methodology: A Self-Validating Protocol for Nucleoside Analysis
To ensure the generation of reliable and reproducible fragmentation data, a robust experimental protocol is essential. The following section outlines a detailed methodology for the analysis of this compound and adenosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample and Standard Preparation
-
Standard Preparation : Prepare stock solutions of this compound and adenosine in a suitable solvent such as a mixture of water and methanol (1:1, v/v) at a concentration of 1 mg/mL.[5]
-
Working Solutions : Dilute the stock solutions to a final concentration of approximately 0.1 mg/mL in the initial mobile phase composition for direct infusion or LC-MS analysis.[5] For complex samples, appropriate extraction and purification steps would be necessary.[6]
Liquid Chromatography (LC) Parameters
For the separation of nucleosides, a reversed-phase C18 column is commonly employed.[7]
-
Column : A C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.[7]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[7]
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. An example gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.[7]
-
Flow Rate : 0.2 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
Mass Spectrometry (MS) Parameters
The following parameters are suggested for a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
Desolvation Temperature : 350 °C.
-
Cone Gas Flow : 50 L/hr.
-
Desolvation Gas Flow : 600 L/hr.
-
Collision Gas : Argon.
-
Collision Energy : A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.[5]
-
Data Acquisition : Full scan MS and product ion scan (MS/MS) modes.
This self-validating system ensures that any observed differences in fragmentation are due to the intrinsic properties of the molecules rather than experimental artifacts. The use of high-resolution mass spectrometry is recommended for accurate mass measurements, which aids in the confident assignment of elemental compositions to fragment ions.[5]
Fragmentation Pattern Analysis: this compound vs. Adenosine
The fragmentation of protonated nucleosides in the gas phase is primarily driven by the cleavage of the N-glycosidic bond, leading to the formation of the protonated nucleobase and the neutral loss of the ribose sugar.[4] Subsequent fragmentation of the protonated base provides further structural information.
Adenosine: The Benchmark Fragmentation
Upon ESI-MS/MS analysis in positive ion mode, adenosine ([M+H]⁺, m/z 268.1) typically exhibits a major fragmentation pathway involving the cleavage of the glycosidic bond. This results in the formation of the protonated adenine base at m/z 136.1.[4] Further fragmentation of the protonated adenine can occur, leading to characteristic neutral losses.[4]
This compound: The Impact of Fluorine Substitution
For this compound, the protonated molecule ([M+H]⁺) will have an m/z of 286.1. The fragmentation is expected to follow a similar initial pathway to adenosine, but with notable differences.
-
Glycosidic Bond Cleavage : The primary fragmentation will be the cleavage of the N-glycosidic bond, resulting in the loss of the ribose moiety (132.0 Da). This will produce the protonated 2-fluoroadenine base at m/z 154.1. The presence of the electron-withdrawing fluorine atom may influence the propensity of this cleavage compared to adenosine.
-
Fragmentation of the Protonated Base : The protonated 2-fluoroadenine base is expected to undergo further fragmentation. This can involve the loss of small neutral molecules.
The following table summarizes the key expected fragment ions for both adenosine and this compound.
| Precursor Ion (m/z) | Compound | Key Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
| 268.1 | Adenosine | 136.1 | [Adenine+H]⁺ |
| 286.1 | This compound | 154.1 | [2-Fluoroadenine+H]⁺ |
The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways for adenosine and this compound.
Caption: Proposed primary fragmentation of Adenosine.
Caption: Proposed primary fragmentation of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be analogous to that of adenosine, with the primary cleavage occurring at the glycosidic bond. The key diagnostic feature for this compound will be the presence of a product ion at m/z 154.1, corresponding to the protonated 2-fluoroadenine base. This is in contrast to the m/z 136.1 fragment observed for adenosine. This comparative guide provides a foundational understanding for researchers working with this compound, enabling more confident identification and structural elucidation in various experimental settings. The provided experimental protocol offers a robust starting point for developing and validating analytical methods for this and other modified nucleosides.
References
- Glen Jackson. (2020).
- NIH.
- Wikipedia.
- PMC - NIH.
- G-Biosciences. (2020).
- Creative Proteomics.
- PMC - NIH. (2025). Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics.
- Life Science Journal. (2008).
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
- MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- Chemguide.
- ACS Publications. (2019). Method for Direct Mass-Spectrometry-Based Identification of Monomethylated RNA Nucleoside Positional Isomers and Its Application to the Analysis of Leishmania rRNA.
- protocols.io. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS).
- Thermo Fisher Scientific.
- Springer Nature Experiments. Mass Spectrometry Protocols and Methods.
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- 7. protocols.io [protocols.io]
A Comparative Analysis of 2-Fluoroadenosine and 2-Chloroadenosine: Receptor Affinity and Functional Implications
In the landscape of adenosine receptor research, the selection of an appropriate agonist is a critical decision that profoundly influences experimental outcomes. Among the myriad of available adenosine analogues, 2-Fluoroadenosine (2-F-Ado) and 2-Chloroadenosine (2-Cl-Ado) are two commonly utilized compounds. This guide provides a detailed, data-driven comparison of their binding affinities for the four adenosine receptor subtypes (A1, A2A, A2B, and A3), delves into the experimental methodologies for determining these affinities, and explores the downstream signaling consequences of receptor activation. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific research applications.
Understanding the Landscape: Adenosine Receptors
Adenosine is a ubiquitous nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are integral to cellular signaling in the central nervous system, cardiovascular system, and immune system, among others.[1] Their activation triggers diverse intracellular responses, primarily through the modulation of adenylyl cyclase activity. A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Conversely, A2A and A2B receptors are generally coupled to stimulatory G proteins (Gs), resulting in an increase in cAMP production.[3][4]
Head-to-Head Comparison: Receptor Binding Affinity
The utility of this compound and 2-Chloroadenosine as research tools is fundamentally dictated by their binding affinity (Ki) and selectivity for the different adenosine receptor subtypes. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand and is an inverse measure of affinity – a lower Ki value signifies a higher binding affinity.
A review of the available data reveals distinct affinity profiles for these two compounds.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| 2-Chloroadenosine | 300 | 80 | >1000 | 1900 |
| This compound | 1200 | 540 | >10000 | 2300 |
Data compiled from Tocris Bioscience and a study on 2-substituted adenosine derivatives.[5]
Analysis of Affinity Data:
-
2-Chloroadenosine emerges as a more potent agonist at the A1 and A2A receptors compared to this compound, exhibiting significantly lower Ki values. Specifically, its affinity for the A2A receptor is nearly seven times higher than that of this compound.
-
Both compounds demonstrate weak affinity for the A2B and A3 receptors, with Ki values in the micromolar range.[5] This suggests that at lower concentrations, their effects are likely to be mediated primarily through A1 and A2A receptors.
-
While neither compound is highly selective, 2-Chloroadenosine displays a modest preference for the A2A receptor over the A1 receptor.
The choice between these two agonists will, therefore, depend on the specific receptor subtype being investigated. For studies focusing on A2A receptor activation, 2-Chloroadenosine would be the more potent tool.
The "How": Determining Receptor Affinity via Competitive Radioligand Binding Assays
The binding affinity data presented above is typically generated using competitive radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the precise quantification of a ligand's ability to bind to a specific receptor.
Experimental Rationale: The principle of this assay is competition. A radiolabeled ligand with known high affinity for the receptor of interest (the "radioligand") is incubated with a preparation of cells or membranes expressing the receptor. In parallel, increasing concentrations of a non-radiolabeled "competitor" ligand (in this case, this compound or 2-Chloroadenosine) are added. The competitor ligand will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of bound radioactivity at each competitor concentration, a competition curve can be generated, from which the Ki value can be calculated.
Step-by-Step Protocol: Competitive Radioligand Binding Assay for Adenosine Receptors
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
Add increasing concentrations of the unlabeled competitor (this compound or 2-Chloroadenosine).
-
To determine non-specific binding, add a high concentration of a known non-radioactive adenosine receptor agonist or antagonist (e.g., 2-chloroadenosine) to a separate set of wells.[6]
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow:
Caption: Canonical Gs and Gi signaling pathways for adenosine receptors.
Conclusion and Recommendations
Both this compound and 2-Chloroadenosine are valuable tools for probing the function of adenosine receptors. The choice between them should be guided by the specific research question and the receptor subtype of interest.
-
For studies requiring potent activation of A1 and particularly A2A receptors, 2-Chloroadenosine is the superior choice due to its higher binding affinity.
-
For investigations where a less potent, broader-spectrum agonist is desired, this compound may be suitable.
-
Researchers should be mindful that at higher concentrations, both compounds may engage A2B and A3 receptors, potentially confounding results.
It is always recommended to empirically determine the optimal concentration of any agonist in the specific experimental system being used. This comparative guide, grounded in experimental data and established methodologies, should serve as a valuable resource for researchers navigating the selection of adenosine receptor agonists.
References
-
Purinergic Signalling. (2022). Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes. Available at: [Link]
-
Biochemical Pharmacology. (2004). 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors. Available at: [Link]
-
ResearchGate. (2013). Binding affinity of agonists and antagonists of adenosine receptors (Ki values in nM with 95 % confidence intervals or ± SEM in parentheses), adapted from[7]. Available at: [Link]
-
Frontiers in Pharmacology. (2014). New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. Available at: [Link]
-
Frontiers in Pharmacology. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Available at: [Link]
-
MDPI. (2018). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. Available at: [Link]
-
Journal of Medicinal Chemistry. (2005). Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists. Available at: [Link]
-
ACS Publications. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Available at: [Link]
-
Scholarly Publications Leiden University. (2023). Affinity-based profiling of the adenosine receptors. Available at: [Link]
-
Journal of Pharmacology and Experimental Therapeutics. (1995). Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine. Available at: [Link]
-
British Journal of Pharmacology. (2005). Adenosine receptors: G protein-mediated signalling and the role of accessory proteins. Available at: [Link]
-
Wikipedia. (n.d.). Adenosine receptor. Available at: [Link]
-
International Journal of Molecular Sciences. (2012). Adenosine Receptors: Expression, Function and Regulation. Available at: [Link]
-
International Journal of Molecular Sciences. (2014). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. Available at: [Link]
-
Journal of Chemical Information and Modeling. (2020). Comparison of the Human A 2A Adenosine Receptor Recognition by Adenosine and Inosine: New Insight From Supervised Molecular Dynamics Simulations. Available at: [Link]
-
Biochemical Pharmacology. (2004). 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors. Available at: [Link]
-
American Journal of Translational Research. (2025). Review Article Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. Available at: [Link]
-
Molecular Pharmacology. (2012). Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity. Available at: [Link]
-
BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Adenosine receptors. Available at: [Link]
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Journal of Receptors and Signal Transduction. (2008). Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002. Available at: [Link]
-
Apoptosis. (2008). Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Validation of 2-Fluoroadenosine by UPLC-UV
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and research compounds is non-negotiable. This guide provides an in-depth, technically-grounded protocol for the validation of 2-Fluoroadenosine purity, leveraging the power and precision of Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV). We will move beyond a simple recitation of steps to explore the scientific rationale behind the method, compare its performance against traditional HPLC, and ground our protocol in the authoritative standards of the ICH Q2(R1) guidelines.
The Analytical Imperative: Why Purity Matters for this compound
This compound is a critical nucleoside analogue with applications in antiviral and anticancer research.[1][2] Its mechanism of action often involves incorporation into nucleic acids, meaning even minute impurities can lead to erroneous experimental outcomes or unforeseen toxicity.[3] Therefore, a robust, high-resolution analytical method is paramount to ensure the quality and reliability of any research or development involving this compound.
The analytical challenge with this compound and similar nucleoside analogs lies in their polarity. Traditional reversed-phase HPLC can suffer from poor retention and peak shape for such hydrophilic compounds, especially when using highly aqueous mobile phases, which can lead to a phenomenon known as "phase collapse".[4] This is where Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver faster separations, superior resolution, and enhanced sensitivity, making it an ideal platform for this application.[5][6][7]
UPLC-UV Method for this compound: A Detailed Protocol
This protocol is designed as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) is not merely a formality; it is an essential checkpoint to verify that the entire analytical system is performing correctly on the day of analysis, ensuring the integrity of the generated data.[8][9][10]
Instrumentation and Consumables
-
UPLC System: A quaternary or binary UPLC system equipped with a photodiode array (PDA) or tunable UV detector.
-
Column: A high-strength silica (HSS) C18 or equivalent polar-modified reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Reference Standard: USP or equivalent certified this compound reference standard.
-
Sample: this compound batch for testing.
Experimental Workflow Diagram
Caption: UPLC-UV workflow for this compound purity analysis.
Step-by-Step Methodology
-
System Preparation:
-
Prepare mobile phases A and B. Filter through a 0.22 µm membrane filter and degas.
-
Install the UPLC column and set the column temperature to 30°C.
-
Purge the system with both mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 98% A) for at least 15 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
Parameter Value Flow Rate 0.4 mL/min Column Temp. 30°C UV Detection 260 nm[12] Injection Vol. 2.0 µL Run Time 8 minutes | Gradient | See Table 1 |
Table 1: UPLC Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B Curve 0.0 98.0 2.0 Initial 5.0 70.0 30.0 Linear 5.5 2.0 98.0 Linear 6.5 2.0 98.0 Hold 6.6 98.0 2.0 Linear | 8.0 | 98.0 | 2.0 | Hold |
-
System Suitability Testing (SST):
-
Prepare a solution of the this compound reference standard at a concentration of approximately 0.1 mg/mL in the sample diluent.
-
Inject this solution six times.
-
The system is deemed suitable for use if it meets the acceptance criteria outlined in Table 2.
-
Trustworthiness Rationale: SST ensures that on the specific day of analysis, the instrument, reagents, and column are collectively capable of producing accurate and precise results.[9][13] Failing SST requires troubleshooting and re-running the test before any samples can be analyzed, preventing the generation of invalid data.[10]
Table 2: System Suitability Acceptance Criteria
Parameter Acceptance Criteria Rationale Tailing Factor (T) ≤ 2.0 Measures peak symmetry, ensuring accurate integration. Theoretical Plates (N) ≥ 5000 Indicates column efficiency and separation power. | %RSD of Peak Area | ≤ 1.0% for 6 injections | Demonstrates the precision and reproducibility of the injector and system. |
-
-
Sample Analysis:
-
Accurately weigh and dissolve the this compound test sample in the sample diluent to a final concentration of 0.1 mg/mL.
-
Inject the blank (sample diluent) once to ensure no carryover or system contamination.
-
Inject the prepared sample solution in duplicate.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity of this compound using the area percent method:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Performance Comparison: UPLC-UV vs. HPLC-UV
The choice of UPLC over traditional HPLC for this analysis is a deliberate one, driven by significant performance gains. While HPLC remains a robust and versatile technique, UPLC provides tangible advantages for purity determination, especially when resolving closely eluting impurities.[14][15]
Table 3: Comparative Performance Metrics
| Metric | UPLC-UV (Sub-2 µm particles) | HPLC-UV (3-5 µm particles) | Advantage of UPLC |
|---|---|---|---|
| Analysis Time | ~8 minutes | 15-30 minutes | Higher throughput, faster batch release.[6] |
| Resolution | Superior | Good | Sharper, narrower peaks allow for better separation of the main peak from impurities.[5] |
| Sensitivity | Higher | Standard | Taller, more concentrated peaks provide a better signal-to-noise ratio, improving detection of low-level impurities.[6][14] |
| Solvent Consumption | Lower (~3.2 mL/run) | Higher (~15-30 mL/run) | Reduced operational cost and environmental impact.[5] |
| System Pressure | High (~8,000-15,000 psi) | Low (~2,000-4,000 psi) | Requires specialized instrumentation capable of handling high backpressures.[6] |
Authoritative Grounding: Alignment with ICH Q2(R1)
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[16] The described UPLC-UV method is designed to be fully validatable according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17] For a purity test, the key validation characteristics include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by achieving baseline resolution between this compound and any potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
Caption: UPLC method resolving this compound from impurities.
Conclusion
The UPLC-UV method detailed in this guide offers a rapid, sensitive, and high-resolution solution for the critical task of validating this compound purity. By leveraging the advantages of sub-2 µm particle chromatography, this protocol provides superior performance over traditional HPLC methods, resulting in greater confidence in the quality of the compound. The integration of System Suitability Testing and alignment with ICH Q2(R1) principles ensures that the methodology is not only scientifically sound but also robust and defensible, meeting the rigorous standards of the pharmaceutical and research industries.
References
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Technology Networks. Available at: [Link]
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UPLC vs HPLC: what is the difference? - Alispharm. (n.d.). Available at: [Link]
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HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders. (n.d.). Available at: [Link]
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UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis - PharmaGuru. (2025, October 28). Available at: [Link]
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HPLC vs UPLC: Key Differences in Pharma. Scribd. Available at: [Link]
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2'-Deoxy-2-fluoroadenosine | C10H12FN5O3 | CID 447864. PubChem. Available at: [Link]
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This compound | C10H12FN5O4 | CID 8975. PubChem. Available at: [Link]
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System suitability testing parameters of HPTLC and UPLC methods for... ResearchGate. Available at: [Link]
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HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs... Taylor & Francis. Available at: [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
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Synthesis And Characterisation Of Novel Derivative Of 2fluoro Adenosine. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Bio-protocol. Available at: [Link]
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System Suitability Testing: Ensuring Reliable Results. Lab Manager. Available at: [Link]
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Evaluation of a fluorogenic derivatization method for the reversed-phase HPLC analysis of 2'-beta-fluoro-2',3'-dideoxyadenosine, a new anti-AIDS drug. PubMed. Available at: [Link]
-
HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells. PubMed. Available at: [Link]
-
Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cell. Semantic Scholar. Available at: [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. LCGC. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Restek. Available at: [Link]
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ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
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- 17. fda.gov [fda.gov]
A Head-to-Head Comparison of ADA Resistance: 2-Fluoroadenosine vs. Adenosine
A Senior Application Scientist's Guide for Researchers and Drug Developers
In the landscape of purine research and therapeutics, adenosine stands out as a critical signaling molecule, orchestrating a vast array of physiological processes from neurotransmission to inflammation. However, its therapeutic potential is severely hampered by a short biological half-life, a direct consequence of its rapid and irreversible degradation by the enzyme adenosine deaminase (ADA).[1] This guide provides an in-depth comparison between adenosine and its fluorinated analog, 2-Fluoroadenosine, focusing on the latter's enhanced resistance to ADA-mediated deamination—a crucial attribute for its utility as a stable research tool and a viable therapeutic candidate.
The Adenosine Dilemma: Efficacy vs. Instability
Adenosine is a ubiquitous purine nucleoside that functions as a key signaling molecule by activating four G-protein-coupled receptors (A1, A2A, A2B, and A3). Its rapid accumulation in response to metabolic stress or tissue injury plays a vital role in cytoprotection and immune modulation.[2][3] However, the enzyme adenosine deaminase (ADA) efficiently catalyzes the hydrolytic deamination of adenosine to inosine, effectively terminating its signaling capabilities.[4] This enzymatic process is so efficient that the half-life of adenosine in the bloodstream is fleeting, often lasting less than a few seconds, which presents a significant barrier to its use as a therapeutic agent.
There are two main isoforms of ADA in humans: ADA1 and ADA2. ADA1 is found in most cell types and is crucial for lymphocyte development and function, while ADA2 is primarily a secreted protein found in plasma.[5][6] Both isoforms contribute to the rapid clearance of adenosine, necessitating the development of metabolically stable analogs for research and clinical applications.
The Engineered Solution: this compound
This compound (2-F-Ado) is a synthetic analog of adenosine where a hydrogen atom at the C2 position of the adenine base is replaced by a fluorine atom. This seemingly minor modification has profound implications for the molecule's stability and resistance to enzymatic degradation, particularly by ADA.
Mechanism of Enhanced ADA Resistance
To understand why this compound is resistant to ADA, we must first examine the catalytic mechanism of the enzyme on its natural substrate, adenosine.
The deamination of adenosine by ADA involves a zinc-coordinated water molecule within the enzyme's active site. This water molecule is activated to act as a nucleophile, attacking the C6 carbon of the adenine ring. Key amino acid residues, such as Glu-217, facilitate this process by protonating the N1 of the purine ring, leading to the formation of a tetrahedral intermediate that subsequently collapses to release inosine and an ammonia molecule.[]
The introduction of a highly electronegative fluorine atom at the C2 position of the adenine ring is the key to this compound's resistance. This modification fundamentally alters the electronic properties of the purine ring system. The fluorine atom exerts a strong electron-withdrawing effect, which reduces the electron density across the ring, particularly at the C6 position. This deactivation makes the C6 carbon significantly less electrophilic and therefore less susceptible to nucleophilic attack by the activated water molecule in the ADA active site. Consequently, the rate of deamination is dramatically reduced, rendering this compound substantially more stable in the presence of ADA compared to adenosine.
Quantitative and Qualitative Comparison
While direct, side-by-side kinetic data (Kₘ, Vₘₐₓ) for ADA with adenosine and this compound as substrates can be sparse in consolidated literature, the qualitative evidence for the latter's resistance is overwhelming and well-established in the field. Studies involving adenosine analogs consistently demonstrate that modifications to the purine ring, such as halogenation, significantly increase metabolic stability. For instance, research has shown that 2-chloroadenosine exhibits greater stability against acid hydrolysis compared to adenosine, a principle that extends to enzymatic degradation.[8] Similarly, other 2-fluoro-substituted adenosine analogs used in antiviral therapies have been specifically designed and proven to be resistant to degradation by adenosine deaminase, enhancing their bioavailability and therapeutic window.[9]
| Feature | Adenosine | This compound | Rationale for Difference |
| Substrate for ADA | Yes (High Affinity) | Poor / Non-substrate | The C2-fluorine atom electronically deactivates the purine ring, hindering the nucleophilic attack required for deamination. |
| Biological Half-life | Very Short (<10 seconds in blood) | Significantly Longer | Resistance to ADA, the primary clearance pathway, leads to prolonged presence in biological systems.[9] |
| Therapeutic Utility | Limited by rapid clearance; requires high doses or co-administration with ADA inhibitors. | Enhanced; can be used at lower, more stable concentrations for sustained receptor activation.[10] | Increased metabolic stability allows for more predictable and controllable pharmacokinetics and pharmacodynamics. |
| Research Applications | Requires co-incubation with ADA inhibitors (e.g., EHNA, deoxycoformycin) for stable in vitro results.[11][12] | Can be used without ADA inhibitors, providing a cleaner experimental system to study adenosine receptor signaling. | Simplifies experimental design and eliminates confounding effects from ADA inhibitors. |
Experimental Protocol: Validating ADA Resistance
This section provides a robust, self-validating protocol for comparing the degradation rates of adenosine and this compound by ADA. The assay is based on the spectrophotometric measurement of uric acid, a downstream product of adenosine deamination.[13][14]
Principle
ADA converts adenosine to inosine. In this coupled assay, purine nucleoside phosphorylase (PNP) converts inosine to hypoxanthine, which is then oxidized to uric acid by xanthine oxidase (XOD). The formation of uric acid can be monitored by the increase in absorbance at 293 nm. A substrate resistant to ADA will show little to no increase in absorbance.
Materials and Reagents
-
Recombinant Adenosine Deaminase (ADA)
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XOD)
-
Adenosine (Substrate)
-
This compound (Test Compound)
-
Phosphate Buffer (50 mM, pH 7.4)
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of kinetic reads at 293 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
Enzyme Mix: Prepare a fresh, combined enzyme mix in phosphate buffer containing PNP (e.g., 0.1 U/mL) and XOD (e.g., 0.05 U/mL). Keep on ice.
-
Substrate Stocks: Prepare 1 mM stock solutions of both adenosine and this compound in phosphate buffer.
-
ADA Solution: Dilute recombinant ADA in phosphate buffer to a working concentration (e.g., 0.1 µM). The final concentration in the well should be optimized, but a starting point of 4 nM is recommended.[15]
-
-
Assay Setup (in a 96-well plate):
-
Wells 1-3 (Adenosine Group): Add 50 µL of phosphate buffer, 10 µL of the 1 mM adenosine stock, and 20 µL of the Enzyme Mix (PNP/XOD).
-
Wells 4-6 (2-F-Ado Group): Add 50 µL of phosphate buffer, 10 µL of the 1 mM this compound stock, and 20 µL of the Enzyme Mix (PNP/XOD).
-
Wells 7-9 (No Substrate Control): Add 60 µL of phosphate buffer and 20 µL of the Enzyme Mix (PNP/XOD). This control accounts for any background absorbance changes.
-
Wells 10-12 (No ADA Control): Add 50 µL of phosphate buffer, 10 µL of the 1 mM adenosine stock, and 20 µL of the Enzyme Mix (PNP/XOD). Do not add ADA to these wells in the next step; add buffer instead. This validates that the reaction is ADA-dependent.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes to bring all components to temperature.
-
Initiate the reaction by adding 20 µL of the diluted ADA solution to wells 1-6 and 7-9. To the "No ADA Control" wells (10-12), add 20 µL of phosphate buffer.
-
Immediately place the plate in the spectrophotometer.
-
Begin a kinetic read at 293 nm, taking measurements every 30-60 seconds for a total of 30-60 minutes at 37°C.
-
-
Data Analysis and Interpretation:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Compare the rates: The adenosine group should show a robust, linear increase in absorbance over time. In contrast, the this compound group should exhibit a flat line or a rate that is statistically insignificant compared to the "No Substrate Control."
-
This direct comparison provides clear, quantitative evidence of this compound's resistance to ADA.
-
Implications for Research and Drug Development
The superior stability of this compound makes it an invaluable tool and therapeutic lead:
-
As a Research Tool: It allows for the precise study of adenosine receptor pharmacology in vitro and in vivo without the confounding variable of rapid degradation. This ensures that observed effects are due to sustained receptor engagement rather than fluctuating ligand concentrations.
-
In Drug Development: As a therapeutic agent, its prolonged half-life translates to improved pharmacokinetic profiles, allowing for lower and less frequent dosing. This is critical for developing treatments for conditions where sustained adenosine receptor activation is beneficial, such as in certain cardiovascular diseases or inflammatory disorders.[4] Furthermore, its resistance to ADA is a key feature in the development of antiviral nucleoside analogs, preventing premature inactivation of the drug.[9][10]
Conclusion
The substitution of a single hydrogen atom with fluorine at the C2 position transforms adenosine from a transient signaling molecule into a stable and potent analog. This compound's engineered resistance to adenosine deaminase provides researchers and clinicians with a reliable tool to harness the therapeutic potential of the adenosinergic system. Its predictable behavior and sustained action overcome the primary limitation of its natural counterpart, paving the way for more effective research and novel drug therapies.
References
- Adenosine Deaminase (ADA). Precision biomed Medical Diagnostic Kits.
- Zavialov, A. V., et al. (2016). Human adenosine deaminases ADA1 and ADA2 bind to different subsets of immune cells. Journal of Leukocyte Biology.
- Zavialov, A. V., et al. (2016). Human adenosine deaminases ADA1 and ADA2 bind to different subsets of immune cells. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Mechanism of reaction of adenosine deaminase. BOC Sciences. (2017).
- Zavialov, A. V., et al. (2021). Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer. Cancers.
- Adenosine Deaminase/ADA Antibody. Novus Biologicals.
- Montes-García, D., et al. (2022). Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells. Cytokine.
- Adenosine deaminase. Wikipedia.
- Michailidis, E., et al. (2014). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. Journal of Biological Chemistry.
- Kitless adenosine deaminase activity assay. Protocols.io. (2025).
- Adenosine Deaminase Activity Assay Kit. Sigma-Aldrich.
- Pikul, S., et al. (2007). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis.
- Chang, J., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
- Padua, R. A., et al. (1990). Deoxycoformycin inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery. Journal of Neurochemistry.
- Barańska-Gieruszczak, M., et al. (2021). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules.
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- 8. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
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reference standard spectra for 2-Fluoroadenosine identification
Technical Comparison Guide: Reference Standard Spectra for 2-Fluoroadenosine Identification
Executive Summary
This compound (2-FA) is a critical nucleoside analogue used primarily as a precursor for
This guide provides a self-validating spectral framework to distinguish 2-FA from its closest structural analogs.[1][2] The core insight of this guide is that UV-Vis is insufficient for differentiation;
Structural & Physicochemical Comparison
The following table highlights the subtle but critical differences between 2-FA and its primary "look-alikes."
| Feature | This compound (2-FA) | Adenosine (Endogenous) | Fludarabine (2-F-ara-A) |
| CAS Number | 146-78-1 | 58-61-7 | 21679-14-1 |
| Formula | C | C | C |
| Mol.[1][2][3][4] Weight | 285.23 g/mol | 267.24 g/mol | 285.23 g/mol |
| Sugar Moiety | Ribose (2'-OH down) | Ribose (2'-OH down) | Arabinose (2'-OH up) |
| C-2 Substituent | Fluorine (-F) | Hydrogen (-H) | Fluorine (-F) |
| Melting Point | ~240°C (dec.) | 234–236°C | 260°C (dec.) |
| Key Differentiator | No |
Critical Note: 2-FA and Fludarabine are stereoisomers.[1][2][5] They have the exact same mass (285.23).[1] Mass Spectrometry alone cannot distinguish them.[1][5] You must use NMR or high-resolution HPLC with a chiral/stereoselective column to verify the ribose vs. arabinose configuration.[1]
Spectroscopic Identification Protocols
A. Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the only technique that simultaneously confirms the presence of the fluorine atom and the stereochemistry of the sugar ring.[1]
Protocol:
-
Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d
. (Avoid D O initially as exchangeable protons are useful for conformational analysis). -
Internal Standard: Add a capillary of trifluoroacetic acid (TFA) or use hexafluorobenzene (C
F ) for F referencing.
Spectral Benchmarks:
-
F NMR (376 MHz, DMSO-d
): -
H NMR (400 MHz, DMSO-d
):
B. Mass Spectrometry (MS/MS) – The Sensitivity Check
Use ESI-MS in Positive Ion Mode (ESI+).[1][2]
Protocol:
-
Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1][5]
-
Injection: Direct infusion or LC-coupled.[1]
Fragmentation Logic (Self-Validating):
-
Parent Ion [M+H]
: -
Daughter Ion (Base Peak):
-
Interpretation: If you see parent 286 but fragment 136, your fluorine is on the sugar, not the base (incorrect synthesis).[1] If you see parent 286 and fragment 154, the base is correctly fluorinated.[1]
C. UV-Vis Spectroscopy – The Screening Trap
-
Adenosine
: 260 nm ( ).[1][2] -
2-FA
: ~261–262 nm.[1][2] -
Assessment: The bathochromic shift caused by the 2-Fluoro group is negligible (< 2 nm).[2]
-
Warning: Do not use UV
to identify 2-FA. It is only useful for quantification after identity is confirmed by MS or NMR.[1][2]
Analytical Decision Workflow
The following diagram illustrates the logical flow for validating a this compound reference standard, ensuring no false positives from isomers or byproducts.
Caption: Analytical decision tree for the stepwise validation of this compound, distinguishing it from endogenous adenosine and its stereoisomer fludarabine.
Experimental Protocol Summary
| Experiment | Method | Passing Criteria |
| HPLC Purity | C18 Column, H | Single peak, RT > Adenosine (due to F-lipophilicity).[1][2] |
| MS/MS | ESI+, Collision Energy 20-30 eV | Parent: 286.2 |
| DMSO-d | Single peak @ -52 ppm (approx).[1][2] No F-ions (-120 ppm).[1][2] | |
| Appearance | Visual Inspection | Off-white to white solid.[1][2][4] |
References
-
Decking, U. K., et al. (1994).[1] "Transport and phosphorylation of this compound in human erythrocytes and porcine aortic endothelial cells." American Journal of Physiology-Heart and Circulatory Physiology.
-
Montgomery, J. A., & Hewson, K. (1957).[1] "Nucleosides of 2-Fluoroadenine."[1][2][3][6][7][8][9] Journal of the American Chemical Society.[1] (Seminal synthesis paper establishing the base structure).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8975, this compound. [1][2]
-
Secrist, J. A., et al. (1988).[1] "Synthesis and biological activity of 2-fluoro-ara-A (Fludarabine)." Journal of Medicinal Chemistry. (Provides comparative spectral data for the arabinose isomer).
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- 9. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: 2-Fluoroadenosine vs. Remdesivir (GS-5734)
Executive Summary: Selectivity vs. Systemic Toxicity
Verdict: While both molecules are adenosine analogs capable of intracellular phosphorylation, Remdesivir (GS-5734) represents a targeted antiviral therapeutic, whereas 2-Fluoroadenosine (2-FA) functions as a highly toxic metabolic probe or cytotoxic agent.
The critical divergence lies in selectivity . Remdesivir’s 1'-cyano modification engineers a high preference for the viral RNA-dependent RNA polymerase (RdRp) over host polymerases. In contrast, this compound’s base modification (C2-fluoro) confers resistance to adenosine deaminase (ADA), leading to lethal accumulation of triphosphates that inhibit host ribonucleotide reductase and terminate host nucleic acid synthesis. 2-FA is a "tool compound" for lethality; Remdesivir is a clinical therapeutic.
Part 1: Mechanistic Divergence & Molecular Architecture
Structural Pharmacology
The functional difference between these two molecules is dictated by the location of their modifications on the adenosine scaffold.
| Feature | Remdesivir (GS-5734) | This compound (2-FA) |
| Modification Site | Ribose (C1') | Nucleobase (C2) |
| Chemical Group | Cyano (-CN) | Fluorine (-F) |
| Prodrug Status | Yes (ProTide) : Phosphoramidate masks phosphate, bypassing rate-limiting first phosphorylation. | No : Requires efficient cellular uptake and conversion by Adenosine Kinase (AK). |
| Primary Target | Viral RdRp (nsp12) : Acts as a delayed chain terminator. | Host Enzymes : Inhibits Ribonucleotide Reductase (RNR); substrate for host Pol I, II, III. |
| Metabolic Fate | Metabolized to GS-441524 (nucleoside) | Metabolized to 2-F-ATP (highly stable, ADA resistant). |
Mechanism of Action Pathways
The following diagram illustrates the "Fork in the Road" where Remdesivir achieves selectivity while 2-FA triggers host toxicity.
Caption: Comparative metabolic and functional pathways. Remdesivir (Blue) bypasses rate-limiting steps and selectively targets viral RdRp. 2-FA (Red) accumulates due to ADA resistance and poisons host enzymes.
Part 2: Potency & Cytotoxicity Analysis
The following data highlights why Remdesivir is the clinical standard despite 2-FA's theoretical potency. 2-FA is often used as a positive control for cytotoxicity in these assays.
Quantitative Comparison (SARS-CoV-2 / Vero E6)
| Metric | Remdesivir (GS-5734) | This compound (2-FA) | Interpretation |
| EC50 (Antiviral) | 0.77 µM (Range: 0.1 - 1.5 µM) | N/A (Overtly Toxic) | Remdesivir inhibits virus at concentrations safe for cells. |
| CC50 (Cytotoxicity) | > 100 µM | < 10 µM (often < 1 µM) | 2-FA kills the host cell at concentrations required to kill the virus. |
| Selectivity Index (SI) | > 129 | < 1 (Hypothetical) | Remdesivir has a wide therapeutic window; 2-FA has none. |
| Mitochondrial Toxicity | Low (Pol | High (Pol | 2-FA causes mitochondrial dysfunction (lactic acidosis risk). |
Why 2-FA Fails as an Antiviral
-
ADA Resistance: The 2-fluoro group prevents deamination by Adenosine Deaminase. While this increases half-life, it leads to uncontrolled accumulation of the triphosphate in host tissues.
-
Host Polymerase Usage: Unlike the 1'-cyano group of Remdesivir, which creates a steric clash in the active site of host Polymerase II and mitochondrial Polymerase
, the 2-fluoro base is often accepted by these enzymes, leading to host RNA/DNA corruption.
Part 3: Experimental Protocols
To validate these profiles in your own lab, use the following self-validating workflows.
Protocol A: High-Content Antiviral Screening (Vero E6)
Purpose: Determine EC50 and differentiate viral inhibition from host cell death.
-
Seeding: Plate Vero E6 cells (ATCC CRL-1586) at 12,000 cells/well in 384-well plates (black, clear bottom). Incubate 24h.
-
Compound Treatment:
-
Prepare Remdesivir serial dilutions (0.01 µM to 50 µM).
-
Prepare 2-FA serial dilutions (0.001 µM to 10 µM) as a toxicity reference.
-
Dispense compounds using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO impact (<0.5%).
-
-
Infection: Add SARS-CoV-2 (MOI = 0.002) in infection media (DMEM + 2% FBS).
-
Control: Include "Mock Infected" (Cell viability max) and "No Drug" (Virus max) wells.
-
-
Incubation: 48-72 hours at 37°C, 5% CO2.
-
Readout (Multiplex):
-
Fixation: 4% Paraformaldehyde (20 min).
-
Staining: Anti-Nucleocapsid (N) antibody (Viral Load) + Hoechst 33342 (Host Nuclei).
-
Imaging: High-content imager (e.g., Operetta). Count "Infected Cells" vs "Total Nuclei".
-
-
Data Analysis:
-
Antiviral: Plot % Infected Cells vs Log[Concentration].
-
Toxicity: Plot Total Nuclei Count vs Log[Concentration].
-
Expected Result: Remdesivir reduces infection without reducing nuclei count. 2-FA reduces nuclei count (toxicity) parallel to infection reduction.
-
Protocol B: Mitochondrial Toxicity Assessment (Glu/Gal Switch)
Purpose: Confirm 2-FA's mitochondrial liability vs Remdesivir's safety.
-
Cell Model: HepG2 cells.
-
Conditions:
-
Glucose Media: Glycolysis active (masks mitochondrial toxicity).
-
Galactose Media: Forces reliance on oxidative phosphorylation (reveals mito-toxicity).
-
-
Treatment: Incubate with Remdesivir and 2-FA (10 µM) for 72 hours.
-
Readout: CellTiter-Glo (ATP quantification).
-
Calculation:
-
Result: Remdesivir Index ≈ 0 (No shift). 2-FA Index > 1 (Significant shift, indicating mitochondrial inhibition).
-
Part 4: References
-
Wang, M., et al. (2020).[1] "Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro." Cell Research, 30, 269–271. Link
-
Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 60(5), 1648–1661. Link
-
Xu, Y., et al. (2021).[1] "Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent." Antimicrobial Agents and Chemotherapy, 65(4), e02237-20. Link
-
Secrist, J. A., et al. (1988). "Synthesis and biological activity of 2'-deoxy-2-fluoro-beta-D-arabinofuranosyladenine." Journal of Medicinal Chemistry, 31(2), 405–410. (Reference for 2-Fluoro toxicity profile). Link
-
Tchesnokov, E. P., et al. (2019). "Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir." Viruses, 11(4), 326. Link
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A Senior Application Scientist's Guide to Evaluating 2-Fluoroadenosine Metabolic Flux Relative to Natural Purines
For drug development professionals and biomedical researchers, understanding the metabolic fate of a nucleoside analog is paramount to predicting its efficacy, toxicity, and mechanisms of resistance. 2-Fluoroadenosine (2-FA), a potent adenosine analog with antiparasitic and potential anticancer activities, is no exception.[1][2] Unlike its natural counterpart, adenosine, the introduction of a fluorine atom at the 2-position of the purine ring dramatically alters its interaction with metabolic enzymes, conferring resistance to degradation and shunting it into unique metabolic pathways.[3][4]
This guide provides a comprehensive framework for quantitatively evaluating the metabolic flux of this compound in comparison to the natural purines, adenosine and guanosine. We will move beyond simple metabolite profiling to the dynamic world of Metabolic Flux Analysis (MFA), a powerful technique to measure the rate of turnover in metabolic pathways.[5] This approach provides a true functional readout of cellular metabolism, offering unparalleled insight into how 2-FA perturbs the intricate purine network.
Section 1: The Metabolic Landscape of Natural Purines
To appreciate the impact of this compound, we must first understand the established pathways of its natural counterparts. Purine metabolism is a tightly regulated network involving two primary routes: de novo synthesis and salvage pathways.[6][7]
-
De Novo Synthesis: This pathway builds the purine ring from simpler precursors like amino acids, bicarbonate, and formate, ultimately producing inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[8]
-
Salvage Pathways: This is a more energy-efficient route that recycles purine bases and nucleosides from the breakdown of nucleic acids.[9] Key enzymes like adenosine kinase (AK) and hypoxanthine-guanine phosphoribosyltransferase (HPRT) are central to this process.
Natural purines like adenosine and guanosine are catabolized to xanthine and ultimately to uric acid for excretion.[10] A critical first step for adenosine is its deamination to inosine by adenosine deaminase (ADA), an enzymatic step that many adenosine analogs are designed to resist.
Section 2: The Metabolic Trajectory of this compound
The introduction of a fluorine atom at the C2 position of the adenine ring renders this compound a poor substrate for adenosine deaminase (ADA), the enzyme that would typically convert it to 2-fluoro-inosine.[3][4] This resistance is a key design feature of many nucleoside analogs, as it increases their intracellular half-life and allows them to be channeled into other pathways.
Once inside the cell, this compound is primarily metabolized via phosphorylation by adenosine kinase. This creates a series of "fraudulent" nucleotides:
-
2-Fluoro-AMP (F-AMP)
-
2-Fluoro-ADP (F-ADP)
-
2-Fluoro-ATP (F-ATP)
The accumulation of F-ATP is a critical step in its cytotoxic mechanism.[11] F-ATP can be mistakenly incorporated into RNA, inhibiting its synthesis and function. Furthermore, the buildup of these fluorinated nucleotides depletes the cell's natural ATP pool, leading to energy crisis and apoptosis.[11] Some studies have also shown the formation of this compound 3':5'-monophosphate (F-cAMP), which can interfere with cyclic AMP signaling pathways.[11]
Section 3: A Framework for Quantifying Metabolic Flux
To move from a qualitative pathway map to a quantitative comparison, we employ ¹³C Metabolic Flux Analysis (¹³C-MFA).[12][13] This technique is the gold standard for accurately measuring intracellular metabolic rates.[14] The principle is to feed cells a substrate labeled with a stable heavy isotope (e.g., ¹³C-glucose or ¹³C-glutamine) and then use mass spectrometry (MS) to track the incorporation of these heavy atoms into downstream metabolites.[15][16] The specific pattern of ¹³C labeling in metabolites like ATP, GTP, and their fluorinated counterparts reveals the relative activity of the pathways that produced them.[5]
The comparative experimental workflow involves running parallel cultures under identical conditions, with the only variable being the nucleoside supplied: natural adenosine or this compound.
Section 4: Validated Experimental Protocols
The integrity of any MFA study rests on meticulous experimental execution. The following protocols are designed to be self-validating and are based on established best practices in the field.
Protocol 1: Cell Culture and ¹³C-Labeling
Causality: The goal is to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable.[13] This ensures that the measured labeling distribution accurately reflects the underlying metabolic fluxes.
-
Cell Seeding: Plate the chosen cell line (e.g., HeLa, HCT-116) at a density that will ensure they are in the exponential growth phase at the time of harvest. Culture in standard, unlabeled medium.
-
Medium Switch: Once cells reach ~50% confluency, aspirate the standard medium and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium Introduction: Add pre-warmed "heavy" medium. This is custom-formulated medium where the primary carbon source is replaced with its ¹³C-labeled version (e.g., U-¹³C₆-Glucose). Allow cells to adapt and grow in this medium for at least 24 hours, or approximately two cell doubling times, to approach isotopic steady state.
-
Experimental Treatment: To the ¹³C-labeled cultures, add the final concentration of the test compound:
-
Control Group: Vehicle (e.g., DMSO or PBS).
-
Adenosine Group: Natural Adenosine (e.g., 10 µM).
-
2-FA Group: this compound (e.g., 10 µM).
-
-
Incubation: Incubate for a predetermined time (e.g., 6 hours) to allow for the metabolic effects of the nucleosides to manifest.
Protocol 2: Metabolite Quenching and Extraction
Causality: Metabolic reactions occur on the order of seconds to milliseconds. To capture an accurate snapshot of the metabolic state, enzymatic activity must be halted almost instantaneously.[12] Incomplete quenching is a major source of error in metabolomics.
-
Preparation: Prepare a quenching/extraction solution of 80% methanol, 20% water, pre-chilled to -80°C.
-
Quenching: Aspirate the culture medium from the plate. Immediately add the -80°C methanol/water solution directly to the cell monolayer (e.g., 1 mL for a 6-well plate). This simultaneously lyses the cells and quenches enzymatic activity.
-
Scraping and Collection: Place the plate on dry ice. Using a cell scraper, scrape the frozen cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. This is your metabolite extract for analysis. Store immediately at -80°C.
Protocol 3: LC-MS/MS Analysis
Causality: Liquid Chromatography (LC) is essential for separating the complex mixture of metabolites before they enter the mass spectrometer.[17] Tandem Mass Spectrometry (MS/MS) is used to measure the mass-to-charge ratio (m/z) of the metabolites and their fragments, allowing for the determination of how many ¹³C atoms are incorporated into each molecule (the Mass Isotopomer Distribution, or MID).[18]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatography: Employ a column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Method Development: Develop a targeted LC-MS/MS method to detect and quantify the key purine metabolites (e.g., ATP, GTP, F-ATP). This involves optimizing the retention time and fragmentation patterns for each compound using pure standards.
-
Sample Analysis: Inject the metabolite extracts onto the LC-MS/MS system. Run samples in triplicate for statistical robustness.
-
Data Acquisition: Acquire data in full scan mode to observe all ions, and in targeted MS/MS mode to quantify the MIDs of the specific purines of interest.
Section 5: Data Interpretation and Comparative Analysis
The raw LC-MS/MS data provides the Mass Isotopomer Distributions (MIDs) for each metabolite of interest. This data is then fed into specialized software that uses a stoichiometric model of cellular metabolism to calculate the flux values that best explain the observed labeling patterns.[13]
The output is a quantitative flux map that shows the rate of carbon flow through each reaction. By comparing the flux maps from the control, adenosine, and 2-FA treated cells, we can pinpoint exactly how 2-FA alters the metabolic network.
Table 1: Illustrative Comparative Flux Data
(Note: The following data is for illustrative purposes to demonstrate how results would be presented. Actual values must be determined experimentally.)
| Metabolic Flux (Relative to Control) | Control | Adenosine-Treated | This compound-Treated | Interpretation of Change |
| Adenosine Kinase (Adenosine -> AMP) | 1.00 | 1.85 | 2.50 | 2-FA is aggressively phosphorylated, potentially sequestering the enzyme. |
| Adenosine Deaminase (Adenosine -> Inosine) | 1.00 | 1.20 | 0.05 | Confirms 2-FA's resistance to deamination, increasing its intracellular availability. |
| De Novo Purine Synthesis (PRPP -> IMP) | 1.00 | 0.75 | 0.40 | Both nucleosides suppress de novo synthesis via feedback, but 2-FA is more potent. |
| ATP Pool Turnover | 1.00 | 0.95 | 0.65 | The accumulation of F-ATP and cellular stress significantly reduces ATP turnover. |
| Xanthine Oxidase (Xanthine -> Uric Acid) | 1.00 | 1.15 | 0.90 | Reduced flux into the degradation pathway for 2-FA compared to natural adenosine. |
Conclusion
Evaluating the metabolic flux of this compound is not merely an academic exercise; it is a critical step in drug development. This guide provides the conceptual framework and practical protocols to perform a robust comparative analysis against natural purines. By using ¹³C-MFA, researchers can gain a dynamic and quantitative understanding of how 2-FA is metabolized, how it perturbs the native purine network, and how these alterations contribute to its therapeutic effect. This deep metabolic insight is invaluable for optimizing dosing strategies, predicting potential resistance mechanisms, and designing the next generation of more effective nucleoside analog therapeutics.
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Antonella, C., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(39), 25528-25548. [Link]
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Chang, Y., et al. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Acta Materia Medica. [Link]
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Wikipedia. (2023). 2-Fluoroadenine. [Link]
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Zimmerman, T. P., et al. (1976). 5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes. The Journal of Biological Chemistry, 251(21), 6754-6762. [Link]
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Jang, C., et al. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Systems Biology, 10, 26-34. [Link]
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Michailidis, E., et al. (2012). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. Journal of Biological Chemistry, 287(47), 40039-40051. [Link]
-
CD Biosynsis. (2024). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(10), 202. [Link]
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-
Peyronneau, M.-A., et al. (2010). Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides. Journal of Medicinal Chemistry, 53(12), 4841-4847. [Link]
-
ResearchGate. (n.d.). Pathway for Metabolism of Purines. Retrieved February 5, 2026, from [Link]
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An, S., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Science, 368(6488), 283-289. [Link]
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BioRender. (2023). Tips for Illustrating Biological Pathways. YouTube. [Link]
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Ciesla, L. M., & Fraczk, J. (2021). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 26(11), 3358. [Link]
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Berg, J. M., et al. (2002). Nucleotide Metabolism. In Biochemistry. 5th edition. W H Freeman. [Link]
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Ben-Yoseph, O., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Science, 368(6488), 283-289. [Link]
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Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]
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Balis, F. M., et al. (1999). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Clinical Cancer Research, 5(1), 203-210. [Link]
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The Coding Pack. (2021). Graphviz tutorial. YouTube. [Link]
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Lecturio. (n.d.). Purine and Pyrimidine Metabolism. Retrieved February 5, 2026, from [Link]
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Li, J., & Chen, G. (2012). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. Bioanalysis, 4(1), 61-80. [Link]
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Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7076. [Link]
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Basicmedical Key. (2016). Uric Acid, Gout and Purine Metabolism. [Link]
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Musculoskeletal Key. (2019). Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease. [Link]
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EMBL. (n.d.). Protocols used for LC-MS analysis. Retrieved February 5, 2026, from [Link]
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Wybrow, M., et al. (2000). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(12), 1120-1121. [Link]
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De-Pra, M., et al. (2020). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of The American Society for Mass Spectrometry, 31(1), 139-148. [Link]
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Ramos, H. J. O., et al. (2019). METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). protocols.io. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoroadenosine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. This guide provides essential, in-depth procedural instruction for the proper disposal of 2-Fluoroadenosine, a potent nucleoside analogue. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each step to ensure a self-validating system of laboratory safety.
Understanding the Hazard Profile of this compound
This compound and its analogues are integral to various research applications, including the development of antiviral and antitumor therapies[1][2][3][4][5]. However, its potent biological activity necessitates careful handling and disposal. The primary hazards associated with this compound include:
Given its classification as a hazardous substance, all waste containing this compound must be managed as chemical waste. Chemical waste generators are responsible for correctly classifying and disposing of this waste in accordance with local, regional, and national regulations[9].
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound is to prevent its release into the environment and to mitigate exposure risks to personnel. This is achieved through a multi-step process of segregation, containment, labeling, and transfer to a licensed hazardous waste disposal facility.
Segregation of Waste Streams
Proper segregation at the point of generation is the cornerstone of safe disposal. Different types of waste contaminated with this compound must be handled separately.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder. | Clearly labeled, sealed container for chemical waste. |
| Contaminated Labware | Pipette tips, tubes, flasks, etc., that have come into direct contact with this compound. | Puncture-resistant container labeled as cytotoxic or chemical waste. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated with this compound. | Designated, clearly labeled bag for contaminated PPE. |
| Aqueous Waste | Solutions containing this compound. | Labeled, leak-proof container for hazardous chemical waste. |
Step-by-Step Disposal Protocols
The following protocols provide a detailed workflow for the safe disposal of this compound waste.
Disposal of Solid this compound
-
Collection: Carefully sweep up any solid this compound, avoiding dust formation[9]. Use tools designated for hazardous waste cleanup.
-
Containment: Place the collected solid into a suitable, clearly labeled container for disposal[8][9]. The container should be sealable to prevent any leakage or airborne dispersal.
-
Labeling: The container must be labeled as hazardous chemical waste, clearly indicating "this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids[8].
Disposal of Contaminated Materials
Items such as personal protective equipment (PPE), disposable labware, and spill cleanup materials that are contaminated with this compound are considered hazardous waste.
-
Collection: Place all contaminated items into a designated, leak-proof, and puncture-resistant container. For items like gloves and gowns, a designated sealable plastic bag can be used before placing them in the final disposal container[10].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify that it contains materials contaminated with this compound.
-
Disposal: This waste should be disposed of through an approved waste disposal plant[8]. In many jurisdictions, this type of waste is incinerated at a regulated medical waste facility to prevent aerosolization[11].
Disposal of Liquid Waste
-
Collection: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Neutralization (if applicable and permissible): Do not attempt to neutralize this compound solutions unless you have a validated and approved protocol from your institution's environmental health and safety department. Improper neutralization can create more hazardous byproducts.
-
Labeling: The container must be clearly labeled as "Hazardous Aqueous Waste" and list "this compound" as a component.
-
Storage and Disposal: Store the container in a designated satellite accumulation area with secondary containment to prevent spills[12]. The waste must be disposed of through a licensed hazardous waste contractor.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Personal Protective Equipment: Don appropriate PPE, including double gloves, a lab coat, and eye protection, before attempting to clean the spill.
-
Containment and Cleanup: For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a hazardous waste container. For liquid spills, absorb with a spill pillow or other absorbent material.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, as recommended by your institution's safety protocols.
-
Disposal: All cleanup materials must be disposed of as hazardous waste contaminated with this compound.
Regulatory Compliance
It is imperative to consult and adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste. These regulations are designed to ensure the safe and environmentally sound management of hazardous materials. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines on the management of hazardous waste pharmaceuticals[13].
Conclusion
The responsible management and disposal of this compound are non-negotiable aspects of laboratory safety and scientific integrity. By understanding the hazards, implementing robust segregation and containment procedures, and adhering to regulatory guidelines, researchers can ensure a safe working environment and protect the broader community. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific training and protocols.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8975, this compound. Retrieved from [Link]
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Navigating the Safe Handling of 2-Fluoroadenosine: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Fluoroadenosine, a potent nucleoside analog. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical. By internalizing these principles, you can foster a culture of safety and ensure the reliability of your experimental outcomes.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
This compound, like many nucleoside analogs, presents a unique set of handling challenges. Its potential biological activity necessitates a stringent approach to personal protection. The primary routes of exposure are inhalation of aerosolized powder, skin contact, and eye contact.[1][2] Safety Data Sheets (SDS) for this compound and similar compounds consistently highlight the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory discomfort.[3]
-
Harmful if Swallowed: Ingestion of this compound can be toxic.[3]
Given its intended biological effects, unintended exposure could have unforeseen physiological consequences. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of responsible research.
Your Armor in the Lab: A Detailed Breakdown of Essential PPE
The selection of appropriate PPE is the cornerstone of safe handling. Each component of your protective ensemble plays a specific role in mitigating the risks associated with this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free | Nitrile gloves offer excellent resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.[4] The powder-free designation is crucial to prevent the aerosolization of this compound particles that can adhere to the powder. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes of solutions or airborne particles of the compound.[4][5] Goggles provide a more complete seal and are recommended when a higher risk of splashing exists. |
| Lab Coat | Long-sleeved, with snap or button closures | Provides a removable barrier to protect your skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[3][6] |
The Ritual of Safety: Step-by-Step Donning and Doffing Procedures
The effectiveness of your PPE is contingent on its correct application and removal. A disciplined approach to these procedures is essential to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
-
Lab Coat: Fasten completely to ensure full coverage.
-
Respirator (if required): Perform a seal check to ensure a snug fit.
-
Goggles/Safety Glasses: Position securely and comfortably.
-
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for safely removing PPE.
-
Gloves: Remove by peeling one glove off from the cuff, turning it inside out, and then using the clean, ungloved hand to remove the second glove from the inside of the cuff.
-
Goggles/Safety Glasses: Remove by handling the earpieces, avoiding contact with the front of the goggles.
-
Lab Coat: Remove by unfastening and rolling it outwards, ensuring the contaminated exterior is contained within the roll.
-
Respirator (if required): Remove by touching only the straps.
Beyond the Bench: Disposal and Decontamination Protocols
Proper disposal of contaminated materials is as crucial as the handling itself to prevent secondary exposure and environmental contamination.
Disposal Plan
-
Solid Waste: All disposable PPE (gloves, gowns, masks) and any materials used to clean up spills of this compound should be collected in a designated, sealed hazardous waste container.[2]
-
Sharps: Needles, syringes, or any other sharps that have come into contact with this compound must be disposed of in a designated sharps container.
-
Unused Compound: Dispose of unused this compound and its containers as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain or in the regular trash.
Decontamination Procedures
-
Work Surfaces: After handling this compound, decontaminate all work surfaces (benchtops, fume hood sash, etc.) with a suitable cleaning agent.
-
Equipment: Any non-disposable equipment that has come into contact with the compound should be thoroughly cleaned and decontaminated according to your institution's standard operating procedures for hazardous materials.
-
Personal Hygiene: Always wash your hands thoroughly with soap and water after removing your PPE and before leaving the laboratory.[1]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity and precision of your scientific endeavors.
References
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Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
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Microbe Online. (2022). Personal Protective Equipment (PPE) Used in the Laboratory. [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
